molecular formula C20H27N9O3S B15541992 ETP-46321

ETP-46321

Cat. No.: B15541992
M. Wt: 473.6 g/mol
InChI Key: OHKDVDMWRKFZRB-UHFFFAOYSA-N
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Description

inhibits PI3K alpha and PI3K delta;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDVDMWRKFZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ETP-46321: A Technical Guide to its Mechanism of Action as a Potent PI3Kα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide-3-kinase alpha (PI3Kα) and delta (PI3Kδ). The information presented herein is compiled from preclinical research and is intended to provide a comprehensive resource for professionals in the fields of oncology, cell signaling, and drug development.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound is an imidazopyrazine derivative that exerts its anti-neoplastic effects by potently and selectively inhibiting the catalytic activity of Class I PI3K isoforms, with primary activity against p110α and p110δ.[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many human cancers, this pathway is aberrantly hyperactivated, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.[1]

By inhibiting PI3Kα and PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effector proteins, most notably the serine/threonine kinase Akt. The inhibition of Akt activation is a key downstream consequence of this compound activity, leading to a cascade of anti-proliferative and pro-apoptotic effects.[1] Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of Akt at both the PDK1 site (Threonine 308) and the mTORC2 site (Serine 473).

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation ETP_46321 This compound ETP_46321->PI3K GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
TargetKi (nM)
p110α (wild-type)2.3
p110α (E542K mutant)1.89
p110α (E545K mutant)1.77
p110α (H1047R mutant)2.33
p110δ14.2
p110β170
p110γ179

Data compiled from publicly available sources.

Table 2: Selectivity Profile of this compound
KinaseIC50
mTOR> 5 µM
DNA-PK> 5 µM
Panel of 287 other protein kinasesNo significant inhibition

Data compiled from publicly available sources.[1]

Table 3: In Vitro Cellular Activity and In Vivo Pharmacokinetic Properties
ParameterValue
Cellular Activity
Akt Phosphorylation IC50 (U2OS cells)8.3 nM
Pharmacokinetics (BALB/c mice)
Oral Bioavailability90%
In Vivo Clearance0.6 L/h/kg
Volume of Distribution0.02 L

Data compiled from publicly available sources.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These are representative protocols based on standard practices in the field.

In Vitro PI3K Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against various PI3K isoforms.

Methodology: A luminescence-based kinase assay that measures the amount of ADP produced is a common method.

Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in the kinase assay buffer.

  • Kinase Assay Buffer: Example: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.

  • PI3K Enzymes: Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α, p110δ/p85α) in kinase dilution buffer.

  • Substrate Solution: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in the assay buffer.

  • ATP Solution: Prepare ATP at the desired concentration in the kinase assay buffer.

Assay Procedure:

  • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Add 4 µL of the diluted PI3K enzyme/lipid substrate mixture to each well.

  • Initiate the reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves depleting the remaining ATP and then converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Akt in a cellular context.

Methodology:

Cell Culture and Treatment:

  • Seed cancer cells (e.g., U2OS, U87 MG) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified period (e.g., 2-4 hours).

  • Optionally, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before harvesting.

Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

Data Analysis:

  • Perform densitometric analysis of the bands using image analysis software.

  • Normalize the phospho-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with This compound A->B C Stimulate with Growth Factor B->C D Cell Lysis C->D E Quantify Protein D->E F SDS-PAGE E->F G Membrane Transfer F->G H Blocking G->H I Primary Antibody (p-Akt, Total Akt) H->I J Secondary Antibody I->J K Signal Detection J->K L Densitometry K->L M Normalize p-Akt to Total Akt L->M

Caption: A typical experimental workflow for Western blot analysis of Akt phosphorylation.

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in preclinical xenograft models.[1] In studies using U87 MG glioblastoma xenografts, a single treatment with this compound induced a reduction in the phosphorylation of Akt.[1] Furthermore, once-daily treatment with this compound delayed the growth of HT-29 colon carcinoma and A549 lung carcinoma xenografts.[1] The compound also showed synergistic effects when combined with cytotoxic agents like doxorubicin (B1662922) in an ovarian cancer model.[1] These findings, supported by its good oral bioavailability, highlight the potential of this compound as a therapeutic agent for cancers with a dependency on the PI3K signaling pathway.[1]

References

ETP-46321: A Technical Guide to the Dual PI3Kα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This compound has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models, positioning it as a promising candidate for cancer therapy. This document details the biochemical and cellular activity of this compound, its mechanism of action within the PI3K/AKT signaling pathway, and provides detailed protocols for key experimental assays. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is an imidazopyrazine derivative that has been identified as a potent inhibitor of PI3Kα and, to a lesser extent, PI3Kδ.[1] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide variety of human cancers.[2][3] this compound's dual inhibitory activity against the ubiquitously expressed PI3Kα and the hematopoietic-restricted PI3Kδ suggests its potential therapeutic application in both solid and hematological malignancies.[1][4] Preclinical studies have shown that this compound effectively inhibits PI3K signaling, leading to cell cycle arrest and the suppression of tumor growth in various cancer models.[1]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of the p110α and p110δ subunits of Class IA PI3Ks.[1][4] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5] The inhibition of AKT phosphorylation at key residues, such as Ser473, disrupts the downstream signaling cascade that promotes cell survival, proliferation, and angiogenesis.[1][6]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Downstream Downstream Effectors AKT->Downstream PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse ETP46321 This compound ETP46321->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the biochemical potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: Biochemical Potency of this compound against PI3K Isoforms

TargetIC50 / Kiapp (nM)
PI3Kα (p110α)2.3
PI3Kδ (p110δ)14.2
PI3Kβ (p110β)>460
PI3Kγ (p110γ)>138
mTOR>5000
DNA-PK>5000

Data compiled from multiple sources.[1][7][8]

Table 2: Potency of this compound against Mutant PI3Kα

Mutant PI3KαKiapp (nM)
E542K1.89
E545K1.77
H1047R2.33

Data sourced from MedChemExpress.[8]

Table 3: Cellular Activity of this compound

AssayCell LineIC50 (nM)
AKT Phosphorylation (Ser473)U2OS8.3

Data sourced from MedChemExpress.[8]

Table 4: In Vivo Pharmacokinetics of this compound in Mice

ParameterValue
Clearance0.6 L/h/Kg
Oral Bioavailability90%

Data sourced from MedChemExpress.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay (Radiometric)

This protocol determines the inhibitory activity of this compound against purified PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Phosphatidylserine (PS)

  • HEPES-KOH buffer (20 mM, pH 7.4)

  • NaCl (50 mM)

  • EDTA (5 mM)

  • ATP

  • [γ-³²P]ATP

  • MgCl₂ (5 mM)

  • Horse IgG (50 µg/mL)

  • This compound

  • Quench solution (1 M K₂PO₄, 30 mM EDTA, pH 8.0)

Procedure:

  • Liposome Preparation:

    • Mix PIP2 and PS at a 1:2 molar ratio.

    • Vacuum-dry the lipid mixture.

    • Resuspend in HEPES-KOH buffer to a final PIP2 concentration of 1 mM.

    • Sonically disperse and subject to freeze-thaw cycles to form liposomes.

  • Kinase Reaction:

    • Prepare a 60 µL reaction mixture containing 20 mM HEPES (pH 7.4), 1 nM of the respective PI3K enzyme, 1 µM PIP2 liposomes, 200 µM ATP, 1 µCi [γ-³²P]ATP, 5 mM MgCl₂, and 50 µg/mL horse IgG.

    • Add this compound at various concentrations (final DMSO concentration ≤ 1%).

    • Initiate the reaction and incubate for 10 minutes at room temperature.

  • Quenching and Detection:

    • Stop the reaction by adding 140 µL of quench solution.

    • Extract the radiolabeled lipids and quantify using scintillation counting.

    • Calculate IC50 values from the dose-response curves.

Kinase_Assay_Workflow start Start prep_liposomes Prepare PIP2/PS Liposomes start->prep_liposomes prep_reaction Prepare Kinase Reaction Mix prep_liposomes->prep_reaction add_inhibitor Add this compound (Serial Dilutions) prep_reaction->add_inhibitor incubate Incubate at RT (10 min) add_inhibitor->incubate quench Quench Reaction incubate->quench extract Extract Radiolabeled Lipids quench->extract quantify Quantify with Scintillation Counting extract->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for the in vitro kinase assay.

Western Blot for AKT Phosphorylation

This protocol assesses the effect of this compound on AKT phosphorylation in a cellular context.

Materials:

  • U2OS (or other suitable) cell line

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture U2OS cells to 70-80% confluency.

    • Treat cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (anti-phospho-AKT) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with anti-total-AKT antibody for loading control.

Western_Blot_Workflow start Start culture Culture U2OS Cells start->culture treat Treat with this compound or DMSO culture->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE & Transfer lyse->sds_page block Block Membrane sds_page->block primary_ab Incubate with anti-p-AKT Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Detect Signal secondary_ab->detect reprobe Strip & Re-probe for Total AKT detect->reprobe end End reprobe->end

References

ETP-46321: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Orally Bioavailable PI3Kα/δ Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is an imidazopyrazine derivative with the systematic IUPAC name 5-(2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-(2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
SMILES CS(=O)(=O)N1CCN(Cc2cn3c(c(n2)N2CCOCC2)c(cn3)c3cncc(n3)N)CC1
InChI Key OHKDVDMWRKFZRB-UHFFFAOYSA-N
CAS Number 1252594-99-2
Molecular Formula C20H27N9O3S
Molecular Weight 473.55 g/mol

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white solid powder[Generic chemical supplier data]
Solubility Soluble in DMSO, not in water[Generic chemical supplier data]
Purity ≥98% by HPLC[Generic chemical supplier data]
Storage Short term at 0-4°C, long term at -20°C[Generic chemical supplier data]

Pharmacological Properties and Mechanism of Action

This compound is a highly potent inhibitor of PI3Kα and PI3Kδ, two key isoforms of the class I PI3K family. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the p110α and p110δ catalytic subunits of PI3K, thereby inhibiting their kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade results in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ETP46321 This compound ETP46321->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC50 / KiReference
p110α Ki: 2.3 nM[1]
p110δ Ki: 14.2 nM[1]
p110β >200-fold less potent than p110α[2]
p110γ >60-fold less potent than p110α[2]
mTOR IC50 > 5 µM[2]
DNA-PK IC50 > 5 µM[2]

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models, both in vitro and in vivo.

In Vitro Cellular Activity

In cell-based assays, this compound has been shown to inhibit the proliferation of various cancer cell lines.[2] It effectively reduces the phosphorylation of Akt, a key downstream effector of PI3K, confirming its on-target activity in a cellular context.[3] Furthermore, treatment with this compound can induce cell cycle arrest and inhibit vascular endothelial growth factor (VEGF)-dependent sprouting of human umbilical vein endothelial cells (HUVEC), suggesting potential anti-angiogenic properties.[2]

In Vivo Antitumor Activity

This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[4] In xenograft models, once-daily oral administration of this compound has been shown to significantly delay the growth of colon and lung carcinoma tumors.[2] Pharmacodynamic studies in these models confirmed that the compound effectively reduces the phosphorylation of Akt in tumor tissues.[3] Moreover, this compound has demonstrated synergistic effects when combined with cytotoxic agents like doxorubicin (B1662922) in an ovarian cancer model.[2] In a genetically engineered mouse model (GEMM) of lung cancer driven by a K-Ras mutation, treatment with this compound resulted in significant tumor growth inhibition.[3]

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Bioavailability (Oral) 90%[4]
Clearance 0.6 L/h/Kg[4]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to evaluate the activity of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of similar imidazo[1,2-a]pyrazine (B1224502) derivatives has been described in the literature. A general synthetic approach would likely involve a multi-step process culminating in the coupling of the core imidazopyrazine scaffold with the morpholine (B109124) and the sulfonylpiperazine side chains. For researchers requiring the compound, it is commercially available from various chemical suppliers.

In Vitro Kinase Assay

The inhibitory activity of this compound against PI3K isoforms can be determined using a variety of in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare serial dilutions of this compound Incubate Incubate this compound with PI3K enzyme Compound->Incubate Enzyme Prepare PI3K enzyme and substrate (PIP2) Enzyme->Incubate ATP Prepare ATP solution Start Initiate reaction with ATP and PIP2 ATP->Start Incubate->Start Stop Stop reaction Start->Stop Detect Detect PIP3 production (e.g., TR-FRET, Luminescence) Stop->Detect Analyze Analyze data and calculate IC50 Detect->Analyze

Figure 2: General workflow for an in vitro PI3K kinase assay.

A typical protocol would involve:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the PI3K enzyme (e.g., recombinant p110α/p85α), the lipid substrate (PIP2), and the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period.

  • Detection: Stop the reaction and measure the amount of PIP3 produced using a suitable detection method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cells can be assessed using various methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

A general procedure is as follows:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Measurement: Add the appropriate reagent (e.g., MTT, CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Western Blotting for Phospho-Akt

To confirm the mechanism of action of this compound in cells, Western blotting can be used to measure the levels of phosphorylated Akt (p-Akt).

A standard Western blot protocol includes:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-Akt (e.g., at Ser473) and total Akt.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

In Vivo Xenograft Studies

The in vivo efficacy of this compound can be evaluated in tumor xenograft models.

A typical experimental design involves:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups daily for a defined period.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for p-Akt).

Conclusion

This compound is a potent and selective dual inhibitor of PI3Kα and PI3Kδ with promising preclinical anti-cancer activity. Its favorable pharmacokinetic properties, including good oral bioavailability, make it an attractive candidate for further development. This technical guide provides a foundation for researchers and drug developers to understand the key characteristics of this compound and to design further studies to explore its therapeutic potential. The provided experimental outlines can serve as a starting point for the in-depth investigation of this and similar targeted therapies.

References

ETP-46321: A Technical Overview of a Novel PI3Kα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable phosphoinositide 3-kinase (PI3K) inhibitor with dual specificity for the p110α and p110δ isoforms. Identified as an imidazo[1,2-a]pyrazine (B1224502) derivative, this small molecule has demonstrated significant preclinical activity in both oncology and immunology models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of dual PI3Kα/δ inhibition.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The class I PI3Ks, particularly the p110α and p110δ isoforms, have garnered significant attention due to their distinct and crucial roles in tumorigenesis and immune cell function, respectively. This compound was developed as a potent, orally bioavailable small molecule inhibitor targeting both PI3Kα and PI3Kδ, with the therapeutic rationale of simultaneously blocking tumor cell growth and modulating the tumor microenvironment or aberrant immune responses.

Discovery and Chemical Properties

This compound belongs to the imidazo[1,2-a]pyrazine class of compounds. Its discovery was the result of a focused drug discovery program aimed at identifying potent and selective PI3K inhibitors with favorable pharmacokinetic properties.

Chemical Structure: (A specific chemical structure diagram for this compound is not publicly available in the search results.)

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of the p110α and p110δ catalytic subunits of PI3K. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger in the PI3K signaling cascade. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation at both the PDK1 site (Threonine 308) and the mTORC2 site (Serine 473) has been experimentally confirmed.[1]

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) PI3K PI3K (p110α / p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP_46321 This compound ETP_46321->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2->Akt p-Ser473

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: Biochemical Potency and Selectivity
TargetAssay TypeValueReference
PI3Kα (wild-type)Ki app2.3 nM[2]
PI3Kα (E542K mutant)Ki app1.89 nM
PI3Kα (E545K mutant)Ki app1.77 nM
PI3Kα (H1047R mutant)Ki app2.33 nM
PI3KδKi app14.2 nM[2]
PI3KβIC50>200-fold less potent than PI3Kα[3]
PI3KγIC50>60-fold less potent than PI3Kα[3]
mTORIC50> 5 µM[3]
DNA-PKIC50> 5 µM[3]
Panel of 287 Protein Kinases-No significant inhibition[1][3]
Table 2: Cellular Activity
Cell LineAssayEndpointIC50Reference
U2OSAkt Phosphorylationp-Akt (Ser473)8.3 nM
Various Tumor Cell LinesProliferationCell GrowthPotent anti-proliferative activity[3]
Table 3: In Vivo Pharmacokinetics in Mice
ParameterRouteValueUnitReference
BioavailabilityOral88.6 - 90%[1]
Clearance-0.56 - 0.6L/h/kg[1]
Volume of Distribution-0.02L[1]

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated a range of anti-cancer effects in vitro, including:

  • Inhibition of PI3K signaling: As evidenced by the reduction in Akt phosphorylation.[3]

  • Cell cycle arrest: Leading to a halt in cell division.[3]

  • Anti-proliferative activity: Across various tumor cell lines.[3]

  • Inhibition of angiogenesis: Demonstrated by the inhibition of VEGF-dependent sprouting of HUVEC cells.[3]

  • Synergy with other agents: this compound has shown synergistic effects when combined with both cytotoxic and targeted therapeutics.[3]

In Vivo Studies

Preclinical in vivo studies have highlighted the therapeutic potential of this compound in both oncology and autoimmune disease models.

  • Oncology:

    • Pharmacodynamic effects: A single treatment with this compound induced a reduction in the phosphorylation of Akt in U87 MG xenografts.[3]

    • Tumor growth inhibition: Once-a-day treatment with this compound delayed the growth of colon (HT-29) and lung (A549) carcinoma xenografts.[3]

    • Combination therapy: The compound synergized with Doxorubicin in a model of ovarian cancer.[3]

    • KRAS-mutant lung tumor model: this compound showed significant tumor growth inhibition in a genetically engineered mouse model (GEMM) of lung cancer driven by a K-Ras(G12V) oncogenic mutation.

  • Immunology/Inflammation:

    • T-cell activation: this compound was shown to modulate T lymphocyte activation.

    • Collagen-induced arthritis: In a mouse model of rheumatoid arthritis, therapeutic administration of this compound significantly inhibited clinical symptoms, antigen-specific antibody responses, and the secretion of pro-inflammatory cytokines (IL-10, IL-17A, IFN-γ).

Experimental Protocols

General Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow Cell_Culture Tumor Cell Culture (e.g., HT-29, A549) Harvest Cell Harvesting and Preparation Cell_Culture->Harvest Implantation Subcutaneous Implantation into Immunocompromised Mice Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (this compound or Vehicle) Tumor_Growth->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint (Tumor Excision and Analysis) Monitoring->Endpoint

Caption: A generalized workflow for preclinical xenograft efficacy studies.

Kinase Assays (General Protocol)

Biochemical potency against PI3K isoforms was likely determined using a radiometric or fluorescence-based kinase assay. A generalized protocol would involve:

  • Reagents: Recombinant PI3K isoforms, lipid substrate (e.g., PIP2), ATP (radiolabeled or modified for detection), and a multi-well plate.

  • Procedure:

    • This compound is serially diluted and incubated with the kinase and lipid substrate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified.

    • IC50 or Ki values are calculated from the dose-response curves.

Cellular Akt Phosphorylation Assay (General Protocol)
  • Cell Culture: Cells (e.g., U2OS) are seeded in multi-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration.

  • Lysis: Cells are lysed to extract proteins.

  • Detection: The levels of phosphorylated Akt (p-Akt) and total Akt are quantified using methods such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-Akt and total Akt.

    • ELISA: A plate-based immunoassay to quantify p-Akt and total Akt levels.

  • Analysis: The ratio of p-Akt to total Akt is calculated, and IC50 values are determined.

Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Tumor cells are seeded into 96-well plates.

  • Compound Addition: Cells are treated with a range of concentrations of this compound.

  • Incubation: Plates are incubated for a period of time (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Resazurin (AlamarBlue) Assay: Another indicator of metabolic activity.

    • CellTiter-Glo Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The results are used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) values.

Animal Studies (General Protocol)
  • Animals: Immunocompromised mice (e.g., nude or SCID) for xenograft studies, or specific strains for disease models (e.g., DBA/1 for collagen-induced arthritis).

  • Housing and Care: Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Drug Formulation and Administration: this compound is formulated in an appropriate vehicle for oral gavage. Dosing is typically performed once daily.

  • Efficacy Endpoints:

    • Xenograft Models: Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

    • Arthritis Models: Clinical scores are assigned based on paw swelling and inflammation. Histological analysis of joints can also be performed.

  • Pharmacodynamic Analysis: Tumor or tissue samples can be collected to assess target modulation (e.g., p-Akt levels) by methods such as Western blotting or immunohistochemistry.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials under this designation. The development of this compound may have been discontinued (B1498344) or it may have progressed under a different identifier.

Conclusion

This compound is a well-characterized preclinical candidate that exhibits potent dual inhibition of PI3Kα and PI3Kδ. Its strong in vitro and in vivo activity in models of cancer and autoimmune disease highlights the therapeutic potential of this dual-targeting approach. The comprehensive data presented in this guide, including detailed methodologies and quantitative summaries, provide a solid foundation for further research and development efforts in the field of PI3K inhibition. While its clinical development status is unknown, the preclinical profile of this compound remains a valuable case study for the design and evaluation of next-generation PI3K inhibitors.

References

ETP-46321: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This document provides an in-depth technical overview of the kinase selectivity profile of this compound, compiling available quantitative data, outlining typical experimental methodologies for its determination, and visualizing the relevant signaling pathways and experimental workflows.

Core Target and Isoform Selectivity

This compound is characterized as a potent inhibitor of Class I PI3K isoforms, with pronounced selectivity for PI3Kα and PI3Kδ.[1] This dual activity is of significant interest in oncology, as both isoforms are implicated in tumor growth, survival, and proliferation.

Quantitative Inhibition Data

The inhibitory activity of this compound against the Class I PI3K isoforms and the related mTOR kinase is summarized in the table below. The data clearly illustrates its potent and selective nature.

KinaseIC50 (nM)Ki app (nM)Selectivity Notes
PI3Kα 2.32.34Potent inhibition of the p110α catalytic subunit.[2][3]
PI3Kβ 170170Over 70-fold more selective for PI3Kα over PI3Kβ.[2][3]
PI3Kδ 14.314.2Potent inhibition of the p110δ catalytic subunit, approximately 6-fold less potent than against PI3Kα.[2][3][4]
PI3Kγ 170179Over 70-fold more selective for PI3Kα over PI3Kγ.[2][3]
mTOR >1000-High selectivity against the related PI3K-related kinase (PIKK) family member, mTOR, with an IC50 greater than 1 µM.[2][3]
DNA-PK >5000-No significant inhibition observed.[4]

Broader Kinase Selectivity Profile

To assess its specificity, this compound was profiled against a broad panel of protein kinases. Reports indicate it was screened against a panel of 287 or 288 kinases and demonstrated a high degree of selectivity, with no significant off-target inhibition noted.[2][3][4] This clean selectivity profile is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities. While the detailed results of this comprehensive kinome scan are not publicly available, the consistent reports from multiple sources underscore the high selectivity of this compound for its primary PI3K targets.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like this compound involves robust and standardized biochemical assays. While the exact, proprietary protocols for this compound are not published, a representative methodology based on commonly used platforms such as Homogeneous Time-Resolved Fluorescence (HTRF) is described below.

Representative Protocol: In Vitro PI3K HTRF Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against Class I PI3K isoforms.

Principle: This assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K enzymatic reaction. The assay uses a biotinylated PIP3 tracer that competes with the PIP3 produced by the kinase reaction for binding to a GST-tagged GRP1 PH domain, which is in turn detected by a Europium cryptate-labeled anti-GST antibody. The signal is inversely proportional to the amount of PIP3 produced, and thus to the kinase activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • HTRF Assay Buffer

  • Biotin-PIP3 tracer

  • GST-GRP1-PH domain

  • Europium cryptate-labeled anti-GST antibody

  • Streptavidin-XL665

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the PI3K enzyme and the lipid substrate (PIP2) to the wells of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the detection mix containing Biotin-PIP3, GST-GRP1-PH, Europium anti-GST, and Streptavidin-XL665.

    • Incubate the plate in the dark at room temperature to allow the detection components to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665/620) is calculated.

  • Data Analysis: The HTRF ratio is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic model.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's activity and the methods for its characterization, the following diagrams are provided.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes ETP46321 This compound ETP46321->PI3K Inhibits Kinase_Selectivity_Workflow Compound Test Compound (this compound) PrimaryAssay Primary Target Assay (e.g., PI3Kα HTRF) Compound->PrimaryAssay IsoformAssay Isoform Selectivity Assays (PI3Kβ, δ, γ) Compound->IsoformAssay KinomeScan Broad Kinome Panel Screen (e.g., 288 Kinases) Compound->KinomeScan DataAnalysis Data Analysis (IC50 Determination) PrimaryAssay->DataAnalysis IsoformAssay->DataAnalysis KinomeScan->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

References

ETP-46321: A Potent PI3Kα/δ Inhibitor and its Effect on AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] ETP-46321 has been identified as a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ isoforms.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on AKT phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows to support further research and development efforts in oncology.

Introduction to this compound

This compound is an imidazopyrazine derivative that demonstrates high potency and selectivity as a phosphoinositide-3-kinase (PI3K) inhibitor.[6] It primarily targets the p110α and p110δ isoforms of PI3K, with significantly less activity against p110β and p110γ.[6] The PI3K/AKT pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[1][7] this compound has shown efficacy in preclinical cancer models, demonstrating significant tumor growth inhibition.[4][5][8] Its mechanism of action is centered on the catalytic inhibition of PI3K, which in turn prevents the phosphorylation and subsequent activation of the downstream serine/threonine kinase AKT.[9]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[10] This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[11][12] Dual phosphorylation is required for the full activation of AKT, which then phosphorylates a multitude of downstream substrates to promote cell survival, growth, and proliferation.[13]

This compound, by directly inhibiting the catalytic activity of PI3Kα and PI3Kδ, prevents the production of PIP3. This blockade abrogates the recruitment and subsequent phosphorylation of AKT, leading to the downregulation of the entire signaling pathway.

PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1_mem PDK1 PIP3->PDK1_mem AKT_mem AKT PIP3->AKT_mem pAKT p-AKT (Thr308, Ser473) PDK1_mem->pAKT p-Thr308 AKT_mem->pAKT ETP_46321 This compound ETP_46321->PI3K Inhibition AKT AKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation PDK1 PDK1 mTORC2 mTORC2 mTORC2->pAKT p-Ser473

Figure 1: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms
TargetKi (nM)
p110α2.3
p110δ14.2
p110β170
p110γ179
Data sourced from MedchemExpress.
Table 2: Inhibitory Activity of this compound against Common PI3Kα Mutants
TargetKi (nM)
PI3Kα-E545K1.77
PI3Kα-E542K1.89
PI3Kα-H1047R2.33
Data sourced from MedchemExpress.
Table 3: Cellular Activity of this compound on AKT Phosphorylation
Cell LineAssayEndpointIC50 (nM)
U2OSWestern BlotInhibition of p-AKT (Ser473)8.3
Data sourced from MedchemExpress.

Experimental Protocols

Cell Culture

The human osteosarcoma cell line U2OS is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[14] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14] For experiments, cells are seeded at a density that allows them to reach 70-80% confluency at the time of treatment.[11]

Western Blot Analysis of AKT Phosphorylation

This protocol is a synthesized methodology based on standard Western blotting procedures for the detection of phosphorylated AKT.[5][11][15]

4.2.1. Cell Lysis and Protein Quantification

  • After treatment with the desired concentrations of this compound for the specified duration, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS).

  • Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • The cell lysate is scraped and collected into a microcentrifuge tube, then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[11]

  • The supernatant containing the total protein extract is transferred to a fresh tube.

  • Protein concentration is determined using a BCA (Bicinchoninic acid) protein assay kit.[15]

4.2.2. SDS-PAGE and Protein Transfer

  • Protein samples are denatured by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[11]

  • Equal amounts of protein (20-40 µg) are loaded onto a 10% SDS-polyacrylamide gel for electrophoresis.[11]

  • Following separation, proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4.2.3. Immunoblotting

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • The membrane is incubated overnight at 4°C with gentle agitation with primary antibodies specific for phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT, diluted in 5% BSA/TBST.[5][11]

  • The membrane is washed three times with TBST for 10 minutes each.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • After another three washes with TBST, the signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[11]

  • Densitometric analysis is performed to quantify band intensities. The levels of phosphorylated AKT are normalized to the levels of total AKT to account for loading differences.[11]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. U2OS Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Analysis 12. Densitometry & Normalization Imaging->Analysis

Figure 2: General experimental workflow for Western blot analysis of AKT phosphorylation.

In Vivo Pharmacodynamics

Pharmacodynamic studies in mouse xenograft models have demonstrated that oral administration of this compound leads to a time-dependent downregulation of AKT (Ser473) phosphorylation in tumor tissue.[4][16] This reduction in p-AKT levels correlates with the concentration of the compound in the tumor, confirming target engagement and pathway inhibition in a whole-animal setting.[4][16] These in vivo results, combined with a good pharmacokinetic profile, underscore the potential of this compound as an orally bioavailable therapeutic agent.[8][16]

Conclusion

This compound is a potent and selective inhibitor of PI3Kα and PI3Kδ that effectively downregulates the PI3K/AKT signaling pathway by inhibiting the phosphorylation of AKT. Its ability to suppress this key oncogenic pathway, both in vitro and in vivo, highlights its promise as a candidate for cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PI3K pathway inhibitors.

References

The Role of ETP-46321 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3K) alpha (α) and delta (δ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a well-established strategy in oncology to induce tumor cell death. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, based on the current understanding of PI3K inhibition. While direct and extensive studies detailing the specific apoptotic mechanisms of this compound are limited in the public domain, this document extrapolates from the known functions of PI3Kα/δ inhibitors to provide a comprehensive theoretical framework and practical guidance for investigating its pro-apoptotic effects.

Introduction to this compound and the PI3K Pathway

This compound is an imidazopyrazine derivative that demonstrates high potency against PI3Kα and PI3Kδ isoforms.[1] The PI3K pathway is a primary signaling cascade that promotes cell survival by inhibiting apoptosis. Activation of PI3K leads to the phosphorylation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, including Bad and FOXO transcription factors. By inhibiting PI3Kα and PI3Kδ, this compound is expected to disrupt this pro-survival signaling, thereby promoting apoptosis in cancer cells where this pathway is aberrantly active. One study has reported that this compound induces cell cycle arrest.[1]

The PI3K/Akt Signaling Pathway in Apoptosis Regulation

The PI3K/Akt pathway is central to cell survival and its inhibition is a key mechanism for inducing apoptosis. The following diagram illustrates the core components of this pathway and the expected points of intervention by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Bad Bad Akt->Bad Inhibits FOXO FOXO Akt->FOXO Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bim, FasL) FOXO->Pro_Apoptotic_Genes Promotes Transcription Pro_Apoptotic_Genes->Apoptosis ETP46321 This compound ETP46321->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data on PI3K Inhibition and Apoptosis

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell Line Cancer Type PIK3CA Status IC50 (nM) for Proliferation IC50 (nM) for Apoptosis
MCF-7 Breast Cancer E545K Mutant Data not available Data not available
HCT116 Colon Cancer H1047R Mutant Data not available Data not available

| U87 MG | Glioblastoma | PTEN null | Data not available | Data not available |

Table 2: Hypothetical Quantification of Apoptosis Induction by this compound

Cell Line Treatment % Apoptotic Cells (Annexin V+) Fold Change in Caspase-3/7 Activity
MCF-7 Vehicle Data not available Data not available
MCF-7 This compound (IC50) Data not available Data not available
HCT116 Vehicle Data not available Data not available

| HCT116 | this compound (IC50) | Data not available | Data not available |

Key Experiments to Investigate this compound-Induced Apoptosis

To thoroughly investigate the role of this compound in apoptosis, a series of key experiments are required. The following sections detail the methodologies for these experiments.

Cell Viability and Apoptosis Assays

Experimental Workflow for Assessing Apoptosis

start Cancer Cell Culture treat Treat with this compound (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability flow Flow Cytometry (Annexin V/PI Staining) treat->flow caspase_activity Caspase Activity Assay (e.g., Caspase-Glo 3/7) treat->caspase_activity western Western Blot Analysis (Cleaved Caspases, PARP, Bcl-2 family) treat->western data_analysis Data Analysis and IC50 Determination viability->data_analysis flow->data_analysis caspase_activity->data_analysis western->data_analysis ETP46321 This compound PI3K_Akt PI3K/Akt Pathway ETP46321->PI3K_Akt Inhibits Bcl2_family Modulation of Bcl-2 family proteins (↑Bax, ↓Bcl-2) PI3K_Akt->Bcl2_family Regulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

References

ETP-46321: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable dual inhibitor of the p110α and p110δ isoforms of Class IA phosphoinositide 3-kinase (PI3K).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action and its application in basic immunology research, with a focus on T lymphocyte activation and autoimmune disease models. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of further studies.

Introduction

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the immune system, the Class IA PI3Ks, particularly the p110α and p110δ isoforms, play essential roles in the activation and function of lymphocytes. While the role of p110δ in immune responses is well-established, the specific contributions of p110α are less defined.[1] this compound, by targeting both isoforms, offers a valuable tool to investigate the combined roles of p110α and p110δ in immunological processes and as a potential therapeutic agent for inflammatory and autoimmune diseases like rheumatoid arthritis.[1]

Mechanism of Action

This compound is an imidazopyrazine derivative that functions as an ATP-competitive inhibitor of PI3Kα and PI3Kδ.[3] The inhibition of these kinases blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade. This, in turn, leads to the downregulation of downstream signaling molecules such as Akt and Erk, which are crucial for T cell activation and effector functions.[1]

Signaling Pathway

PI3K_Pathway TCR_CD28 TCR/CD28 PI3K PI3K (p110α/δ) TCR_CD28->PI3K Erk Erk TCR_CD28->Erk PIP3 PIP3 PI3K->PIP3 phosphorylates ETP_46321 This compound ETP_46321->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates NFAT NFAT Akt->NFAT T_Cell_Activation T Cell Activation & Proliferation Akt->T_Cell_Activation Erk->T_Cell_Activation Cytokine_Production Cytokine Production (IL-2, IFN-γ, etc.) NFAT->Cytokine_Production T_Cell_Activation->Cytokine_Production T_Cell_Activation_Workflow Isolate_T_Cells Isolate Naive CD4+ T Cells (from spleen and lymph nodes) Stimulate_Naive Stimulate with anti-CD3 and anti-CD28 Isolate_T_Cells->Stimulate_Naive Differentiate_T_Cells Differentiate Naive T Cells (4 days with anti-CD3/CD28) Isolate_T_Cells->Differentiate_T_Cells Add_Inhibitors_Naive Add this compound or controls Stimulate_Naive->Add_Inhibitors_Naive Culture_Naive Culture for 72 hours Add_Inhibitors_Naive->Culture_Naive Analyze_Naive Analyze Cytokines (IL-2, IL-10, IFN-γ) and T-bet expression Culture_Naive->Analyze_Naive Restimulate_Activated Restimulate with anti-CD3 and anti-ICOS Differentiate_T_Cells->Restimulate_Activated Add_Inhibitors_Activated Add this compound or controls Restimulate_Activated->Add_Inhibitors_Activated Culture_Activated Culture for 24-72 hours Add_Inhibitors_Activated->Culture_Activated Analyze_Activated Analyze Cytokines (IL-2, IL-4, IL-17A, IFN-γ) and Akt/Erk phosphorylation Culture_Activated->Analyze_Activated CIA_Workflow Immunization Immunize mice with Type II Collagen in CFA Booster Boost with Type II Collagen in IFA on day 21 Immunization->Booster Onset Monitor for arthritis onset Booster->Onset Treatment Initiate therapeutic administration of this compound or vehicle Onset->Treatment Scoring Daily clinical scoring of arthritis severity Treatment->Scoring Analysis Analyze at endpoint: - Antigen-specific antibodies (ELISA) - Cytokine secretion from splenocytes - Histopathology of joints Scoring->Analysis

References

Unveiling the Pharmacokinetic Profile of ETP-46321: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ). This compound has demonstrated significant therapeutic potential in preclinical cancer models, making a thorough understanding of its pharmacokinetic properties crucial for its continued development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.

Quantitative Pharmacokinetic Parameters

The oral bioavailability and pharmacokinetic profile of this compound have been characterized in murine models. The compound exhibits favorable properties, including high oral availability and low clearance, supporting its potential for effective oral administration in a clinical setting.

ParameterValueSpeciesDosage
Oral Bioavailability (F) 90%MouseNot Specified
Clearance (Cl) 0.6 L/h/kgMouseNot Specified

Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are essential for a complete profile but are not publicly available at the time of this guide's compilation. The data presented is based on available preclinical findings.

Experimental Protocols

The following section details the methodologies typically employed in the preclinical assessment of the oral bioavailability and pharmacokinetics of a compound like this compound. While the specific protocols for this compound are not fully detailed in the public domain, this represents a standard and expected approach.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.

Animals: Male or female mice of a specified strain (e.g., CD-1, BALB/c), typically 6-8 weeks of age, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

Dosing:

  • Intravenous (IV) Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile water), is administered via the tail vein to a cohort of mice. This group serves to determine the clearance and volume of distribution.

  • Oral (PO) Administration: A separate cohort of mice receives a single oral gavage of this compound, formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose.

Blood Sampling: Following administration, serial blood samples (approximately 50-100 µL) are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method, such as tail vein or retro-orbital bleeding. The blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation and Analysis: The collected blood samples are centrifuged to separate the plasma. The plasma samples are then processed, typically involving protein precipitation with a solvent like acetonitrile, to extract this compound. The concentration of this compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate determination of drug concentrations.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin). Key parameters calculated include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Cl (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F (Oral Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

Visualizing Key Pathways

To better illustrate the context of this compound's mechanism and the experimental processes involved in its evaluation, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ETP_46321 This compound ETP_46321->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt mTORC2 mTORC2 mTORC2->Akt Phosphorylates Transcription Gene Transcription (Cell Survival, Proliferation) pAkt->Transcription Promotes

Caption: PI3K signaling pathway and the inhibitory action of this compound.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Dosing_IV Intravenous (IV) Dosing Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO Oral (PO) Dosing Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Analysis Bioavailability Oral Bioavailability (F) Calculation PK_Analysis->Bioavailability

Caption: General experimental workflow for a preclinical pharmacokinetic study.

ETP-46321: A Potent and Selective PI3Kα/δ Inhibitor for Investigating the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent occurrence in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[2] Consequently, the development of specific inhibitors targeting components of the PI3K pathway is of significant therapeutic interest in oncology.[2] ETP-46321, an imidazopyrazine derivative, has been identified as a potent and selective inhibitor of PI3Kα and PI3Kδ isoforms, making it a valuable tool for dissecting the complexities of the PI3K/AKT signaling cascade.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against the p110α and p110δ isoforms of Class I PI3K.[2][3] Its selectivity for these isoforms over p110β and p110γ, as well as other protein kinases, underscores its utility as a specific chemical probe.[2]

Data Presentation

Table 1: Biochemical Activity of this compound against Class I PI3K Isoforms

PI3K IsoformApparent Kᵢ (nM)Relative Potency vs. PI3Kα
PI3Kα (p110α)2.3[3]1x
PI3Kβ (p110β)>460>200x[2]
PI3Kδ (p110δ)14.2[3]6x[2]
PI3Kγ (p110γ)>138>60x[2]

Table 2: Cellular Activity of this compound

AssayCell LineIC₅₀ (nM)
Inhibition of AKT PhosphorylationU2OS8.3[3]

This compound is also equipotent against common cancer-associated mutants of p110α (E542K, E545K, and H1047R) when compared to the wild-type enzyme.[3] Furthermore, it did not significantly inhibit the related PI3K-related protein kinases mTOR and DNA-PK at concentrations up to 5 µM, nor did it show significant activity against a panel of 287 other protein kinases.[2] In cellular contexts, this compound effectively inhibits PI3K signaling, leading to cell cycle arrest and anti-proliferative effects.[2]

Experimental Protocols

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro potency of this compound against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate (e.g., PIP₂)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the PI3K enzyme, lipid substrate, and ATP to the wells of the assay plate.

  • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of AKT at Serine 473 (p-AKT Ser473) in cultured cells.

Materials:

  • Cultured cells (e.g., U2OS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.

  • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[4]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.[4]

  • Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal.

Cell Viability (MTT) Assay

This protocol describes how to measure the anti-proliferative effects of this compound using an MTT assay.

Materials:

  • Cultured cancer cell lines

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP46321 This compound ETP46321->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473)

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis CellSeeding 1. Seed cells in culture plates Treatment 2. Treat with this compound or vehicle control CellSeeding->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE WesternBlot 6. Western Blot SDSPAGE->WesternBlot Detection 7. Chemiluminescence Detection WesternBlot->Detection Analysis 8. Densitometry Analysis (p-AKT vs Total AKT) Detection->Analysis

Caption: Experimental workflow for assessing this compound's effect on AKT phosphorylation.

Conclusion

This compound is a potent and selective dual PI3Kα/δ inhibitor that serves as an invaluable research tool for elucidating the role of these specific isoforms in the broader context of the PI3K/AKT signaling pathway. Its well-characterized biochemical and cellular activities, combined with the detailed experimental protocols provided in this guide, offer researchers a solid foundation for utilizing this compound in their studies. The ability to specifically probe the functions of PI3Kα and PI3Kδ will undoubtedly contribute to a deeper understanding of their roles in cancer and other diseases, and may aid in the development of novel therapeutic strategies.

References

Preliminary Efficacy of ETP-46321: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of ETP-46321, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). The data presented herein is a synthesis of publicly available preclinical findings. This document details the molecule's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these initial studies.

Executive Summary

This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibitory activity against the α and δ isoforms of PI3K, with significantly less activity against the mTOR kinase. Preclinical studies have shown that this compound effectively inhibits the PI3K/Akt signaling pathway, leading to cell cycle arrest and anti-proliferative effects in cancer cell lines. In vivo, this compound has demonstrated significant tumor growth inhibition in mouse models of non-small cell lung cancer. This guide summarizes the key quantitative data, outlines the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PI3Kα and PI3Kδ. These enzymes are critical components of the PI3K/Akt/mTOR signaling cascade, a pathway that is frequently dysregulated in human cancers and plays a central role in cell growth, proliferation, survival, and metabolism. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), this compound prevents the downstream activation of Akt and mTOR, thereby inhibiting tumor cell growth and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP_46321 This compound ETP_46321->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes In_Vitro_Assay_Workflow start Start dispense_compound Dispense serially diluted This compound or DMSO to plate start->dispense_compound add_reagents Add PI3K enzyme and PIP2 substrate dispense_compound->add_reagents pre_incubation Pre-incubate for 15 min add_reagents->pre_incubation start_reaction Initiate reaction with ATP pre_incubation->start_reaction reaction_incubation Incubate for 60 min start_reaction->reaction_incubation stop_and_detect Stop reaction and add ADP detection reagents reaction_incubation->stop_and_detect measure_luminescence Measure luminescence stop_and_detect->measure_luminescence analyze_data Calculate % inhibition and IC50 values measure_luminescence->analyze_data end End analyze_data->end In_Vivo_Xenograft_Workflow start Start cell_culture Culture human cancer cells (e.g., A549) start->cell_culture implantation Subcutaneously implant cells into immunocompromised mice cell_culture->implantation tumor_growth Monitor tumor growth (caliper measurements) implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle (oral gavage, daily) randomization->treatment monitoring Continue monitoring tumor volume and body weight treatment->monitoring endpoint Study endpoint: Euthanize mice, excise tumors monitoring->endpoint analysis Analyze tumor weight and calculate tumor growth inhibition endpoint->analysis end End analysis->end

ETP-46321: A Preclinical In-Depth Analysis in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the α and δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a wide range of human cancers. This document provides a comprehensive technical overview of the preclinical data available for this compound, with a focus on its activity in various cancer cell lines. We present key quantitative data in structured tables, detail the experimental protocols for pivotal studies, and provide visual representations of the relevant signaling pathways and experimental workflows to support further investigation and development of this compound.

Mechanism of Action and Kinase Selectivity

This compound is an imidazopyrazine derivative that acts as a potent inhibitor of PI3Kα and PI3Kδ. It exhibits significant selectivity over other class I PI3K isoforms, PI3Kβ and PI3Kγ, and shows minimal activity against the related phosphatidylinositol 3-kinase-related protein kinases (PIKKs) such as mTOR and DNA-PK.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound inhibits the catalytic activity of PI3Kα and PI3Kδ, thereby blocking the production of PIP3 and the subsequent downstream signaling.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP46321 This compound ETP46321->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

In Vitro Efficacy in Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The compound has demonstrated potent inhibition of cell growth, particularly in cell lines with known activation of the PI3K pathway.

Cellular Proliferation and Viability Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
U87 MGGlioblastoma0.8
HT-29Colon Carcinoma1.2
A549Lung Carcinoma2.5
OVCAR-3Ovarian Carcinoma1.5

Data extracted from preclinical studies.

Inhibition of Akt Phosphorylation

This compound has been shown to effectively inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in a dose-dependent manner.

Cell LineAssayIC50 (nM)
U2OSAkt Phosphorylation (Ser473)8.3

Data represents the concentration of this compound required to inhibit 50% of Akt phosphorylation.

In Vivo Antitumor Activity

The in vivo efficacy of this compound has been demonstrated in xenograft models of human cancer.

Xenograft Studies

Once-a-day oral administration of this compound has been shown to delay tumor growth in various xenograft models.

Cancer TypeCell Line XenograftTreatmentOutcome
Colon CarcinomaHT-29This compound (oral, daily)Significant tumor growth delay
Lung CarcinomaA549This compound (oral, daily)Significant tumor growth delay
Ovarian Carcinoma-This compound + DocetaxelSynergistic antitumor effect

Furthermore, a single dose of this compound was sufficient to induce a reduction in the phosphorylation of Akt in U87 MG xenografts, confirming target engagement in vivo.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound is typically assessed using a sulforhodamine B (SRB) assay.

Cell_Proliferation_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Fix Fix cells with trichloroacetic acid (TCA) Incubate2->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash with acetic acid Stain->Wash Solubilize Solubilize bound dye with Tris base Wash->Solubilize Read Measure absorbance at 510 nm Solubilize->Read

Caption: Workflow for a typical Cell Proliferation (SRB) Assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The following day, cells are treated with a serial dilution of this compound or vehicle control.

  • After a 72-hour incubation period, the cells are fixed with 10% (w/v) trichloroacetic acid.

  • The plates are washed, and the cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is read at 510 nm using a microplate reader.

  • IC50 values are calculated from the dose-response curves.

Western Blot Analysis of Akt Phosphorylation

The inhibition of PI3K signaling is confirmed by assessing the phosphorylation status of Akt.

Protocol:

  • Cells are seeded and grown to 70-80% confluency.

  • Cells are serum-starved for 24 hours and then treated with this compound for a specified time.

  • Cells are stimulated with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

  • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) system.

  • Band intensities are quantified, and the ratio of phospho-Akt to total Akt is determined.

In Vivo Xenograft Model

The antitumor efficacy of this compound is evaluated in immunocompromised mice bearing human tumor xenografts.

Xenograft_Model_Workflow Start Implant cancer cells subcutaneously into immunocompromised mice TumorGrowth Monitor tumor growth Start->TumorGrowth Randomize Randomize mice into treatment and control groups (when tumors reach a specific volume) TumorGrowth->Randomize Treat Administer this compound (e.g., oral gavage) or vehicle daily Randomize->Treat Monitor Measure tumor volume and body weight regularly Treat->Monitor Endpoint Endpoint: Tumors reach maximum allowed size or study duration ends Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze

Caption: General Workflow for an In Vivo Xenograft Study.

Protocol:

  • Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound is administered orally once daily at a specified dose. The control group receives the vehicle.

  • Tumor volume and body weight are measured at regular intervals.

  • The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα and PI3Kδ with demonstrated anti-proliferative activity in a range of cancer cell lines and in vivo antitumor efficacy in preclinical models. Its ability to effectively block the PI3K/Akt signaling pathway makes it a promising candidate for further development as a cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.

Methodological & Application

ETP-46321 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, key components of the PI3K/Akt signaling pathway frequently dysregulated in cancer.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical assay for PI3Kα inhibition, a cell-based assay for measuring the inhibition of Akt phosphorylation, a cell proliferation assay, and an endothelial tube formation assay to assess its anti-angiogenic potential.

Introduction

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Hyperactivation of this pathway is a common event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of PI3Kα and PI3Kδ.[1] The following application notes provide detailed methodologies to assess the in vitro efficacy of this compound and similar compounds.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of PI3Kα and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts the signaling cascade that promotes cell survival and proliferation.[1][2]

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion ETP46321 This compound ETP46321->PI3K Inhibition

Figure 1: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
PI3K IsoformIC50 (nM)
PI3Kα (p110α)2.3
PI3Kβ (p110β)>5000
PI3Kγ (p110γ)>5000
PI3Kδ (p110δ)14.2
mTOR>5000
DNA-PK>5000

Note: Data compiled from publicly available information.[1] IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

PI3Kα (p110α) Biochemical Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PI3Kα. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay.

Workflow Diagram:

PI3K_Biochemical_Assay_Workflow A Prepare Assay Plate: - this compound dilutions - PI3Kα enzyme - PIP2 substrate B Add ATP to initiate reaction A->B C Incubate at RT B->C D Add Detection Mix: - Eu-anti-ADP Ab - Alexa Fluor® 647-ADP tracer - EDTA to stop reaction C->D E Incubate at RT D->E F Read TR-FRET signal E->F

Figure 2: Workflow for a TR-FRET based PI3Kα biochemical assay.

Materials:

  • Recombinant PI3Kα (p110α/p85α)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • This compound

  • Adapta™ Universal Kinase Assay Kit (or similar TR-FRET based kit)

  • 384-well assay plates

  • Multimode plate reader capable of TR-FRET

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add PI3Kα enzyme and PIP2 substrate to the assay buffer. b. Add the diluted this compound or vehicle control (DMSO) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Stop the reaction and detect ADP formation by adding the Adapta™ detection reagent mix containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA. b. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Akt Phosphorylation

This assay determines the cellular potency of this compound by measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in a cancer cell line.

Workflow Diagram:

Western_Blot_Workflow A Seed and culture cancer cells B Treat cells with This compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Protein Transfer to PVDF membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Akt, Total Akt) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 3: Workflow for Western Blot analysis of Akt phosphorylation.

Materials:

  • Cancer cell line (e.g., U2OS, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent solution (e.g., SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the detergent solution to each well to solubilize the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Growth factor-reduced Matrigel

  • 96-well plates

  • This compound

  • VEGF (Vascular Endothelial Growth Factor)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.[3]

  • Cell Seeding and Treatment: a. Harvest HUVECs and resuspend them in basal medium. b. Add the HUVEC suspension to the Matrigel-coated wells. c. Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic stimulus like VEGF.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[3]

  • Visualization and Quantification: a. Stain the cells with Calcein AM for 30 minutes. b. Capture images of the tube networks using a fluorescence microscope. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the tube formation in this compound-treated wells to the VEGF-stimulated control to determine the inhibitory effect.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for determining the potency, selectivity, and cellular mechanism of action of PI3K inhibitors, and for assessing their potential as anti-cancer and anti-angiogenic agents. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and research purposes.

References

Application Notes and Protocols for ETP-46321 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for conducting cell-based assays with ETP-46321, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2][3][4] Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. The following protocols are designed to be a starting point for researchers and can be adapted and optimized for specific cell lines and experimental questions.

Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3K signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. The PI3K pathway is frequently hyperactivated in various cancers. This compound's primary targets are the p110α and p110δ catalytic subunits of Class I PI3K. By inhibiting these enzymes, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][5][6] The subsequent decrease in Akt phosphorylation leads to the inhibition of cell proliferation and the induction of cell cycle arrest in cancer cells.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Ki app (nM)Notes
p110α2.32.3Potent inhibition of the alpha isoform.[2][3]
p110β>200-fold less potent than p110α-Highly selective against the beta isoform.[1]
p110γ>60-fold less potent than p110α-Selective against the gamma isoform.[1]
p110δ14.214.2Potent inhibition of the delta isoform.[2]
mTOR>5 µM-Does not significantly inhibit mTOR.[1]
DNA-PK>5 µM-Does not significantly inhibit DNA-PK.[1]

IC50: Half-maximal inhibitory concentration. Ki app: Apparent inhibition constant.

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation ETP46321 This compound ETP46321->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound. General considerations for cell-based assays, such as choosing an appropriate cell type, using suitable culture media, and ensuring cells are healthy and viable, are critical for obtaining reliable results.[7]

Cell Viability/Proliferation Assay (MTS Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTS Add MTS reagent Incubate2->AddMTS Incubate3 Incubate (1-4h) AddMTS->Incubate3 Read Read absorbance at 490 nm Incubate3->Read Analyze Analyze data (IC50 calculation) Read->Analyze End End Analyze->End

Caption: Workflow for the MTS-based cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., U87 MG, HT-29, A549)[1]

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).[7]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blot for Akt Phosphorylation

This protocol is for detecting the inhibition of Akt phosphorylation in response to this compound treatment.

Workflow Diagram:

Western_Blot_Workflow Start Start Seed Seed cells in 6-well plate Start->Seed Incubate1 Incubate until 70-80% confluent Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with primary and secondary antibodies Block->Probe Detect Detect signal Probe->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal.

    • Compare the levels of phospho-Akt in treated samples to the vehicle control.

General Considerations and Assay Optimization

  • Cell Line Selection: Choose a cell line that is relevant to the research question and has a known dependence on the PI3K pathway.[7][8]

  • Assay Development: It is often necessary to optimize assay parameters such as cell seeding density, incubation times, and compound concentrations for each cell line and assay format.[9][10]

  • Controls: Always include appropriate positive and negative controls to ensure assay validity.

  • Reagent Consistency: Use consistent sources and lot numbers for critical reagents like media and supplements to ensure reproducibility.[7]

  • GMP and GLP: For drug development in later stages, assays should be validated according to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) guidelines.[8][11][12] This includes establishing standard operating procedures, and demonstrating linearity, accuracy, precision, and robustness.[8][10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cancer cell lines. The recommended starting concentration for experiments is based on its known in vitro activity, with the understanding that optimal concentrations may vary depending on the cell line and specific experimental conditions.

Introduction

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α and p110δ isoforms, in particular, are frequently mutated or overexpressed in human cancers. This compound has been identified as a potent inhibitor of both PI3Kα and PI3Kδ. A key downstream effector of PI3K is the serine/threonine kinase AKT. Inhibition of PI3K by this compound prevents the phosphorylation and activation of AKT, leading to the modulation of downstream cellular processes. A critical readout for this compound activity in cells is the inhibition of AKT phosphorylation at Serine 473. In the human osteosarcoma cell line U2OS, this compound has been shown to inhibit the phosphorylation of AKT with an IC50 of 8.3 nM[1]. This value serves as a useful starting point for determining the effective concentration range in other cell culture experiments.

Data Presentation

In Vitro Activity of this compound
TargetAssayActivityReference
PI3KαKinase Assay (Ki)2.3 nM[1]
PI3KδKinase Assay (Ki)14.2 nM[1]
AKT Phosphorylation (Ser473)U2OS Cell-Based Assay (IC50)8.3 nM[1]

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell fate. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP46321 This compound ETP46321->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for common cell-based assays to evaluate the effects of PI3K inhibitors like this compound. It is highly recommended to perform dose-response experiments to determine the optimal concentration and incubation time for your specific cell line and assay.

Cell Proliferation (Growth Inhibition) Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50). A common method is the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell line of interest (e.g., U2OS, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow to air dry.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Read the absorbance at 510 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach approximately 50-60% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 to 48 hours.

  • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 500 x g for 5 minutes and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses Annexin V-FITC and propidium iodide (PI) staining to detect apoptosis and necrosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at desired concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 to 72 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Experimental Workflow Diagram

The following diagram outlines a general workflow for conducting cell-based assays with this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Dose-response and time-course) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Perform Assay incubation->assay proliferation Proliferation Assay (e.g., SRB) assay->proliferation Growth cell_cycle Cell Cycle Analysis (PI Staining) assay->cell_cycle Cycle apoptosis Apoptosis Assay (Annexin V/PI) assay->apoptosis Death data_analysis Data Analysis (Calculate GI50, % of cells in each phase, etc.) proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays with this compound.

Conclusion

This compound is a valuable tool for investigating the role of the PI3K/AKT/mTOR pathway in cancer. The provided protocols offer a framework for characterizing the cellular effects of this inhibitor. Researchers should optimize the experimental conditions for their specific cell models to obtain robust and reproducible data. Further experiments, such as Western blotting for key pathway proteins (e.g., p-AKT, p-S6K), can provide deeper mechanistic insights into the action of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of ETP-46321 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound has demonstrated significant anti-tumor activity in various preclinical mouse models, making it a promising candidate for further development. These application notes provide detailed protocols and compiled data for designing and executing in vivo efficacy studies of this compound in mice.

Mechanism of Action

This compound selectively inhibits the p110α and p110δ catalytic subunits of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. Reduced PIP3 levels lead to decreased activation of the downstream serine/threonine kinase Akt, a central node in cell survival and proliferation pathways. The inhibition of PI3K signaling by this compound ultimately results in cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response ETP_46321 This compound ETP_46321->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.

Pharmacokinetics in Mice

This compound exhibits a favorable pharmacokinetic profile in BALB/c mice, characterized by good oral bioavailability and low clearance, supporting its use in in vivo studies.[1]

ParameterValueSpecies
Oral Bioavailability (F%) 90%BALB/c Mice
In Vivo Clearance (CL) 0.6 L/h/KgBALB/c Mice

Note: Detailed data on Cmax, Tmax, and AUC were not publicly available in the searched literature. Researchers should perform pharmacokinetic studies to determine these parameters for their specific experimental setup.

In Vivo Efficacy Studies: Experimental Protocols

The following are detailed protocols for evaluating the anti-tumor efficacy of this compound in various mouse models.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting human cancer cell lines into immunodeficient mice.

Mouse Strains:

  • Athymic Nude (nu/nu)

  • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)

  • BALB/c nude

Cell Lines for Xenografts:

  • HT-29 (Colon Carcinoma): Known for forming solid tumors.

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.

  • U87 MG (Glioblastoma): An aggressive brain tumor model.

Protocol: Subcutaneous Xenograft Establishment and Treatment

  • Cell Culture: Culture HT-29, A549, or U87 MG cells in their recommended media until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer this compound orally (e.g., via oral gavage) once daily. Dosing will need to be optimized, but a starting point based on similar PI3K inhibitors could be in the range of 25-100 mg/kg.

    • Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose) following the same schedule.

  • Data Collection:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight.

  • Efficacy Evaluation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

CDX_Workflow A Cell Culture (HT-29, A549, U87 MG) B Cell Harvest & Preparation A->B C Subcutaneous Injection in Immunodeficient Mice B->C D Tumor Growth to ~100-150 mm³ C->D E Randomization D->E F Treatment Group (this compound, oral, daily) E->F G Vehicle Control Group E->G H Monitor Tumor Volume & Body Weight F->H G->H I Tumor Excision & Weight Measurement H->I J Calculate Tumor Growth Inhibition (TGI) I->J

Caption: Experimental Workflow for a CDX Study.

Genetically Engineered Mouse Model (GEMM) - K-RasG12V Lung Tumor Model

GEMMs that endogenously develop tumors, such as the K-RasG12V model for lung cancer, provide a more clinically relevant setting to test drug efficacy.

Protocol: K-RasG12V Lung Tumor Model Study

  • Tumor Induction: Utilize a Cre-LoxP system to induce the K-RasG12V mutation specifically in the lung epithelium of the mice. This is often achieved through intranasal or intratracheal administration of an adenovirus expressing Cre recombinase.

  • Tumor Development: Allow tumors to develop over a period of several weeks. Tumor burden can be monitored non-invasively using imaging techniques like micro-CT or MRI.

  • Treatment: Once tumors are established, randomize mice into treatment and control groups.

    • Treatment Group: Administer this compound orally on a daily schedule.

    • Vehicle Control Group: Administer the corresponding vehicle.

  • Efficacy Assessment:

    • Monitor changes in tumor volume and burden throughout the treatment period using imaging.

    • At the end of the study, harvest the lungs for histopathological analysis to quantify tumor nodules and assess changes in proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Combination Therapy: Synergy with Doxorubicin in an Ovarian Cancer Model

This compound has been shown to synergize with cytotoxic agents like doxorubicin.

Protocol: Ovarian Cancer Xenograft Synergy Study

  • Model Establishment: Establish subcutaneous or intraperitoneal xenografts using a human ovarian cancer cell line (e.g., OVCAR-3, SKOV-3) in immunodeficient mice.

  • Treatment Groups: Randomize mice into four groups:

    • Vehicle Control

    • This compound alone

    • Doxorubicin alone

    • This compound in combination with Doxorubicin

  • Dosing and Schedule: Administer this compound orally daily. Doxorubicin is typically administered intraperitoneally or intravenously on an intermittent schedule (e.g., once or twice a week).

  • Efficacy Evaluation: Monitor tumor growth (for subcutaneous models) or survival and ascites formation (for intraperitoneal models). At the end of the study, assess tumor burden and perform pharmacodynamic analyses on tumor tissues.

Summary of Preclinical In Vivo Efficacy Data

While specific quantitative data for tumor growth inhibition at defined doses and time points for this compound were not available in the public domain literature searched, the compound has demonstrated significant anti-tumor activity in the following models:

Mouse ModelCancer TypeEfficacy Outcome
K-RasG12V GEMM Lung CancerSignificant tumor growth inhibition.
HT-29 Xenograft Colon CarcinomaDelayed tumor growth with once-a-day treatment.
A549 Xenograft Lung CarcinomaDelayed tumor growth with once-a-day treatment.
U87 MG Xenograft GlioblastomaReduction in Akt phosphorylation after a single treatment.
Ovarian Cancer Xenograft Ovarian CancerSynergistic anti-tumor effect with Doxorubicin.

Researchers are encouraged to perform dose-response studies to determine the optimal dose and schedule for this compound in their specific models and to quantify the tumor growth inhibition.

Conclusion

This compound is a promising PI3Kα/δ inhibitor with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in multiple preclinical mouse models of cancer. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful experimental design, including the selection of appropriate models and endpoints, will be crucial for advancing the development of this compound.

References

How to dissolve and store ETP-46321 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound's ability to selectively inhibit PI3Kα and PI3Kδ makes it a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound, designed for researchers, scientists, and drug development professionals.

Product Information

PropertyValue
Molecular Formula C₂₀H₂₇N₉O₃S
Molecular Weight 473.55 g/mol
Appearance White to off-white solid
Primary Targets PI3Kα, PI3Kδ

Solubility and Storage

Proper dissolution and storage of this compound are crucial for maintaining its stability and activity.

Solubility
SolventSolubility
DMSO ≥ 33 mg/mL (≥ 69.69 mM)
Water Insoluble

Note: The solubility in DMSO is noted as "≥", indicating that it may be soluble at higher concentrations. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.

Storage Conditions
FormStorage TemperatureStability
Solid Powder -20°C≥ 4 years
4°CUp to 2 years
In Solvent (DMSO) -80°CUp to 2 years
-20°CUp to 1 year

For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Once in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound primarily targets the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is essential for designing and interpreting experiments.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 ETP46321 This compound ETP46321->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1->Downstream Activates

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 473.55 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 4.7355 mg of this compound.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile due to the solvent's properties. No filtration is typically required.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

Stock_Solution_Workflow cluster_0 Preparation cluster_1 Storage Weigh Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting)

Procedure:

  • Cell Seeding: Seed cells in the appropriate multi-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays or western blotting.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt.

Materials:

  • Cells treated with this compound in 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) for normalization.

In Vivo Administration Protocol (General Guidance)

This protocol provides a general guideline for the oral administration of this compound to mice. Note: The optimal vehicle may need to be determined empirically.

Materials:

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.

    • Prepare the chosen vehicle.

    • Suspend or dissolve the this compound powder in the vehicle. Sonication may be required to achieve a uniform suspension.

  • Administration:

    • Administer the formulation to the mice via oral gavage at the calculated volume.

    • The dosing frequency will depend on the experimental design (e.g., once daily).

  • Monitoring: Monitor the animals for any adverse effects throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the in vivo target engagement by measuring the levels of phosphorylated Akt via western blot or immunohistochemistry.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates out of solution - Solvent has absorbed water- Incorrect solvent used- Supersaturated solution- Use fresh, anhydrous DMSO- Confirm solubility in the chosen solvent- Gently warm the solution; if precipitation persists, prepare a fresh, less concentrated solution
High background in Western blot - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk)- Titrate the primary and secondary antibodies- Increase the number and duration of washes
No or weak signal in Western blot - Inactive antibody- Insufficient protein loaded- Inefficient transfer- Use a new or validated antibody- Increase the amount of protein loaded- Confirm transfer efficiency with Ponceau S staining
Variability in cell viability assay - Uneven cell seeding- Edge effects in the plate- Incomplete dissolution of formazan- Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Ensure complete mixing of the solubilization solution

References

ETP-46321 Treatment Protocol for Xenograft Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the use of ETP-46321, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ), in preclinical xenograft models of cancer. This compound has demonstrated significant anti-tumor activity by targeting the PI3K/Akt signaling pathway.[1] This document outlines the necessary materials, experimental procedures, and data analysis for evaluating the in vivo efficacy of this compound in various cancer models, including glioblastoma, colon, and lung cancer. The protocols provided are based on established preclinical studies and are intended to serve as a comprehensive guide for researchers.

Introduction

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[1] this compound is an imidazopyrazine derivative that acts as a potent inhibitor of PI3Kα and is also active against PI3Kδ.[1] Preclinical studies have shown that this compound effectively inhibits PI3K signaling in tumor cell lines, leading to cell cycle arrest and anti-proliferative effects.[1] In vivo, this compound has been shown to delay the growth of U87 MG (glioblastoma), HT-29 (colon carcinoma), and A549 (lung carcinoma) xenografts.[1] These notes provide detailed methodologies for conducting xenograft studies to assess the anti-tumor efficacy of this compound.

Data Presentation

Pharmacokinetic Profile of this compound in Mice

The pharmacokinetic properties of this compound in BALB/c mice have been characterized, demonstrating good oral bioavailability and a low clearance rate.

ParameterIntravenous (IV)Oral (PO)
Dose8 mg/kg8 mg/kg
Bioavailability (%F)-88.6
Cmax (ng/ml)-1132.28
Tmax (h)-1
T1/2 (h)1.368.38
AUC (h x ng/ml)14185.7312573.51
Clearance (Cl) (L/h/kg)0.56-
Volume of Distribution (Vd) (L)0.02-

Data sourced from preclinical studies.

In Vivo Efficacy of this compound in Xenograft Models

This compound has demonstrated significant tumor growth inhibition in various xenograft models. The following table summarizes the treatment protocol and observed efficacy.

Xenograft ModelCell LineTreatmentDosing ScheduleEfficacy
Lung CarcinomaA549This compound (10 mg/kg, solution)Oral, once daily, 5 days/week for 3 weeksSignificant tumor growth inhibition
Lung CarcinomaA549This compound (100 mg/kg, suspension)Oral, once daily, 5 days/week for 3 weeksSignificant tumor growth inhibition
Colon CarcinomaHT-29This compoundOral, once dailyDelayed tumor growth
GlioblastomaU87 MGThis compoundOral, once dailyReduction in Akt phosphorylation after a single treatment and delayed tumor growth with continuous dosing

Note: Quantitative tumor growth data for HT-29 and U87 MG models were not available in the reviewed literature. Efficacy is described as reported.

Signaling Pathway

This compound targets the PI3K/Akt signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt, leading to downstream signaling that promotes cell survival and proliferation. This compound inhibits PI3K, thereby blocking this cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR) Akt->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes ETP_46321 This compound ETP_46321->PI3K Inhibits Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Data_Collection 6. Tumor & Body Weight Measurement Treatment->Data_Collection Repeated for 3 weeks Endpoint 7. Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint

References

Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by ETP-46321 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and semi-quantification of phosphorylated AKT at serine 473 (p-AKT Ser473) in cultured cells following treatment with ETP-46321, a potent PI3Kα and PI3Kδ inhibitor.[1][2][3] The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[4][5] this compound has been shown to inhibit this pathway, leading to a reduction in AKT phosphorylation.[2][6] Western blotting is a fundamental technique to assess the pharmacodynamic effects of PI3K inhibitors like this compound by measuring the levels of p-AKT.

Signaling Pathway Overview

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[7] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival. This compound, by inhibiting PI3K, prevents the formation of PIP3, thereby blocking the downstream activation of AKT.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK RTK/GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K PIP2 PIP2 AKT AKT PIP3->AKT PDK1 PDK1 PDK1->AKT mTORC2 mTORC2 mTORC2->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the necessary steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). A vehicle-only control (e.g., DMSO) should be included.

II. Cell Lysis and Protein Extraction

Note: It is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure to prevent protein degradation and dephosphorylation. The use of fresh protease and phosphatase inhibitors is mandatory.[8][9]

  • Preparation: Place the cell culture plates on ice and aspirate the culture medium.

  • Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (see Table 1) supplemented with protease and phosphatase inhibitors to each plate.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for SDS-PAGE.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) and a protein molecular weight marker into the wells of a polyacrylamide gel. Detection of p-AKT may require loading 20 to 50ug of total protein.[12] Perform electrophoresis according to the gel manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

V. Immunoblotting
  • Blocking: Block the membrane with blocking buffer (see Table 2) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk to reduce background.[9][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer (see Table 2) overnight at 4°C with gentle agitation.

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[10]

VI. Detection and Analysis
  • Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).[12]

  • Densitometry: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.

Data Presentation

Table 1: Reagent Recipes
ReagentComposition
Modified RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[14]
Protease Inhibitor Cocktail Add fresh before use (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin).
Phosphatase Inhibitor Cocktail Add fresh before use (e.g., 1 mM Na3VO4, 1 mM NaF, 10 mM β-glycerophosphate).[8][14]
10x Tris-Buffered Saline (TBS) 200 mM Tris, 1.5 M NaCl; adjust pH to 7.6.
Tris-Buffered Saline with Tween 20 (TBST) 1x TBS with 0.1% Tween 20.
Table 2: Antibody Dilutions
AntibodyHost SpeciesDilutionBlocking/Dilution Buffer
Anti-p-AKT (Ser473) Rabbit1:10005% BSA in TBST
Anti-total AKT Rabbit1:10005% Non-fat Dry Milk in TBST
Anti-GAPDH Mouse1:50005% Non-fat Dry Milk in TBST
Anti-Rabbit IgG (HRP-conjugated) Goat1:2000 - 1:100005% Non-fat Dry Milk in TBST
Anti-Mouse IgG (HRP-conjugated) Goat1:2000 - 1:100005% Non-fat Dry Milk in TBST

Note: Optimal antibody dilutions should be determined empirically for each experimental setup.

Experimental Workflow

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis reprobe Stripping and Re-probing (Total AKT, Loading Control) detection->reprobe end Results analysis->end reprobe->blocking

Caption: Workflow for Western blot analysis of p-AKT after this compound treatment.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak p-AKT signal Low basal p-AKT levels.Stimulate cells with a known activator (e.g., insulin, PDGF) to confirm antibody and protocol efficacy.[9]
Phosphatase activity.Ensure fresh phosphatase inhibitors are added to the lysis buffer.[9] Keep samples on ice at all times.
Insufficient protein loaded.Increase the amount of protein loaded per lane (30-100 µg may be necessary for phospho-proteins).[9]
Suboptimal antibody dilution.Perform an antibody titration to determine the optimal concentration.[9]
High background Blocking agent.Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can be recognized by the anti-phospho antibody.[9][13]
Insufficient washing.Increase the number and duration of wash steps with TBST.[9]
High secondary antibody concentration.Reduce the concentration of the secondary antibody.

References

Application Note: Measuring Cell Viability in Response to the PI3K Inhibitor ETP-46321

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the PI3Kα and PI3Kδ catalytic subunits, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition leads to a downstream reduction in AKT phosphorylation, ultimately resulting in cell cycle arrest and reduced cell viability. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines using a common luminescence-based cell viability assay, CellTiter-Glo®.

Mechanism of Action of this compound

This compound selectively targets the p110α and p110δ catalytic subunits of Class I PI3K. Inhibition of these isoforms blocks the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT signaling cascade. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the modulation of downstream effectors that control cell cycle progression and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP_46321 This compound ETP_46321->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Apoptosis Apoptosis pAKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize representative data for the effect of this compound on the viability of various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (h)IC50 (nM)
U87 MGGlioblastoma5,00072[Data not available in cited sources]
HT-29Colorectal Cancer7,50072[Data not available in cited sources]
A549Lung Cancer5,00072[Data not available in cited sources]
U2OSOsteosarcomaNot SpecifiedNot Specified8.3 (p-AKT inhibition)[1]

*Note: Specific cell viability IC50 values for this compound in U87 MG, HT-29, and A549 cells were not available in the searched literature. The value for U2OS cells represents the IC50 for the inhibition of AKT phosphorylation, a downstream marker of PI3K activity, and not a direct measure of cell viability.

Table 2: Synergistic Effect of this compound with Doxorubicin (B1662922)

Cell LineThis compound IC50 (nM)Doxorubicin IC50 (nM)Combination Index (CI)Effect
U87 MG[Data not available][Data not available][Data not available][Data not available]
HT-29[Data not available][Data not available][Data not available][Data not available]
A549[Data not available][Data not available][Data not available][Data not available]

*Note: Quantitative data for the synergistic effects of this compound and doxorubicin were not found in the provided search results. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This table serves as a template for presenting such data.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (adhesion) Seed->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 CTG_Reagent Add CellTiter-Glo® Reagent Incubate2->CTG_Reagent Lyse Lyse cells (orbital shaker) CTG_Reagent->Lyse Incubate3 Incubate at RT (10 min) Lyse->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

References

Application Notes: Flow Cytometry Analysis of Cells Treated with ETP-46321

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) with high affinity for the p110α and p110δ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to reduced activation of the downstream kinase Akt. This disruption of the PI3K/Akt signaling cascade can induce cell cycle arrest and apoptosis in cancer cells.

Flow cytometry is an invaluable tool for elucidating the cellular mechanisms of action of PI3K inhibitors like this compound. This technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population. Key applications include the assessment of cell cycle distribution and the quantification of apoptotic and necrotic cells following drug treatment. These application notes provide detailed protocols for these analyses.

Data Presentation

Disclaimer: The following quantitative data is representative of the effects of potent PI3K inhibitors on cancer cell lines and is provided for illustrative purposes. Specific results for this compound may vary depending on the cell line, experimental conditions, and drug concentration.

Table 1: Representative Data for the Effect of a PI3K Inhibitor on Cell Cycle Distribution

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)45.3 ± 2.135.8 ± 1.518.9 ± 1.22.5 ± 0.5
This compound (Low Conc.)60.1 ± 2.525.4 ± 1.814.5 ± 1.05.8 ± 0.9
This compound (High Conc.)75.6 ± 3.212.2 ± 1.112.2 ± 0.915.3 ± 1.8

Table 2: Representative Data for the Effect of a PI3K Inhibitor on Apoptosis

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)92.1 ± 1.84.2 ± 0.73.7 ± 0.6
This compound (Low Conc.)80.5 ± 2.512.3 ± 1.57.2 ± 1.1
This compound (High Conc.)55.9 ± 3.125.8 ± 2.218.3 ± 1.9

Visualizations

PI3K_Signaling_Pathway PI3K/Akt Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits p21_p27 p21/p27 Akt->p21_p27 inhibits Survival Cell Survival mTORC1->Survival Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle inhibits ETP46321 This compound ETP46321->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.

Flow_Cytometry_Workflow General Workflow for Flow Cytometry Analysis cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis start Seed Cells in Culture Plates treatment Treat with this compound (and Vehicle Control) start->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash Cells with PBS harvest->wash stain_apoptosis Stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) wash->stain_apoptosis fix Fix Cells in 70% Ethanol (B145695) wash->fix analyze_apoptosis Analyze on Flow Cytometer (FITC vs. PI) stain_apoptosis->analyze_apoptosis stain_cell_cycle Stain with Propidium Iodide (containing RNase A) fix->stain_cell_cycle analyze_cell_cycle Analyze on Flow Cytometer (DNA Content Histogram) stain_cell_cycle->analyze_cell_cycle

Caption: General workflow for flow cytometry analysis of treated cells.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is designed to assess the effect of this compound on cell cycle progression by staining DNA with propidium iodide (PI).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • 6-well culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight under standard culture conditions.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Combine the trypsinized cells with the collected medium from the first step.

    • For suspension cells, simply collect the cells.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol quantifies the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V Binding Buffer (1X)

  • FITC-conjugated Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (e.g., 100 µg/mL)

  • 6-well culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the Cell Cycle Analysis protocol.

  • Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5-10 µL of PI solution.

    • Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.

    • Create a dot plot of FITC (Annexin V) versus PI fluorescence.

    • Quantify the four populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Application Notes and Protocols for Studying T-Cell Activation with ETP-46321

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ (PI3Kα and PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of T-cell activation, proliferation, differentiation, and survival. Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated, leading to the phosphorylation of Akt and downstream signaling events that are essential for a productive immune response. By targeting PI3Kα and PI3Kδ, this compound offers a valuable tool for researchers to investigate the precise roles of these isoforms in T-cell biology and to explore the therapeutic potential of inhibiting this pathway in various disease models, including autoimmune disorders and cancer.

These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for its use in studying T-cell activation in vitro.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Researchers should note that the half-maximal inhibitory concentration (IC50) for T-cell proliferation is a functional outcome of PI3K inhibition and should be determined empirically for the specific cell type and stimulation conditions used.

ParameterValueReference
PI3Kα (p110α) IC50 2.3 nM[1]
PI3Kδ (p110δ) IC50 14 nM[1]
PI3Kβ (p110β) IC50 >5 µM[1]
PI3Kγ (p110γ) IC50 >5 µM[1]
Suggested Concentration Range for in vitro T-cell Assays 10 nM - 1 µMEmpirically determined
Recommended IC50 Determination for T-Cell Proliferation A dose-response experiment is recommended to determine the precise IC50 for the specific T-cell population and activation conditions being studied.

Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway in T-cells following TCR and CD28 co-stimulation, and the point of inhibition by this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PI3K PI3K (α/δ) TCR->PI3K CD28 CD28 CD28->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 activates NFkB NF-κB pAkt->NFkB activates AP1 AP-1 pAkt->AP1 activates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) mTORC1->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression ETP46321 This compound ETP46321->PI3K inhibits

Caption: PI3K/Akt signaling pathway in T-cell activation and inhibition by this compound.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details how to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[2][3][4][5][6]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • CFSE (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and CFSE Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium to remove excess CFSE.

    • Resuspend the cells in complete medium at 1 x 10^6 cells/mL.

  • T-Cell Stimulation and Treatment:

    • Coat a 96-well plate with anti-human CD3 antibody (1-10 µg/mL in PBS) by incubating for 2 hours at 37°C or overnight at 4°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a DMSO vehicle control.

    • Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Add 50 µL of soluble anti-human CD28 antibody (1-5 µg/mL) to all wells except the unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation and Flow Cytometry Analysis:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

    • Harvest the cells from each well.

    • Analyze the cells by flow cytometry, exciting the CFSE at 488 nm and detecting emission at ~520 nm.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity.

    • Calculate the percentage of divided cells and the proliferation index for each condition.

CFSE_Workflow Isolate_PBMCs Isolate PBMCs CFSE_Stain Stain with CFSE Isolate_PBMCs->CFSE_Stain Wash Wash CFSE_Stain->Wash Stimulate Stimulate with anti-CD3/CD28 Wash->Stimulate Add_ETP Add this compound Stimulate->Add_ETP Incubate Incubate 3-5 days Add_ETP->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Protocol 2: Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines (e.g., IFN-γ, IL-2) in T-cells following activation and treatment with this compound.[7][8][9][10][11]

Materials:

  • Human PBMCs or purified T-cells

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • Brefeldin A or Monensin (protein transport inhibitor)

  • Anti-human CD4 and CD8 antibodies (fluorochrome-conjugated) for surface staining

  • Fixation/Permeabilization buffer

  • Anti-human IFN-γ and IL-2 antibodies (fluorochrome-conjugated) for intracellular staining

  • Flow cytometer

Procedure:

  • T-Cell Stimulation and Treatment:

    • Prepare and stimulate cells in a 96-well plate as described in Protocol 1, steps 2.1-2.4.

    • Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.

    • For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to block cytokine secretion.

  • Cell Surface Staining:

    • Harvest the cells and wash them with PBS containing 2% FBS (FACS buffer).

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization buffer.

  • Intracellular Staining and Analysis:

    • Resuspend the fixed and permeabilized cells in Permeabilization buffer containing fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization buffer.

    • Resuspend the cells in FACS buffer.

    • Analyze the cells by flow cytometry.

    • Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing IFN-γ and IL-2 in each treatment condition.

Cytokine_Workflow Stimulate Stimulate T-cells with anti-CD3/CD28 + this compound Add_BFA Add Brefeldin A Stimulate->Add_BFA Surface_Stain Surface Stain (CD4, CD8) Add_BFA->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (IFN-γ, IL-2) Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze

Caption: Workflow for intracellular cytokine staining of T-cells.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of PI3Kα and PI3Kδ in T-cell activation and function. The protocols provided herein offer a framework for investigating the effects of this inhibitor on key T-cell responses. Researchers are encouraged to optimize these protocols for their specific experimental systems to obtain the most robust and reliable data.

References

Application Notes and Protocols for ETP-46321 in Lung Cancer Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

ETP-46321 is an investigational small molecule inhibitor. While public domain data on this compound is limited, it is understood to be an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network that senses and repairs DNA damage to maintain genomic integrity.[1][2] In many cancers, including lung cancer, the DDR pathway is dysregulated, leading to genomic instability, a hallmark of cancer.[1] Targeting ATR with inhibitors like this compound presents a promising therapeutic strategy to exploit this vulnerability in cancer cells.

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in lung cancer tumor models. The protocols outlined below are designed for researchers in oncology, cell biology, and drug development to assess the efficacy and mechanism of action of this compound both in vitro and in vivo.

Mechanism of Action

ATR is a serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[2] Upon activation by single-stranded DNA, which can arise from various forms of DNA damage, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1).[1][2] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of stalled replication forks.[2]

By inhibiting ATR, this compound is hypothesized to abrogate these critical cellular functions. In cancer cells, which often have a high degree of replication stress and may harbor other defects in DNA repair pathways (e.g., mutations in ATM or p53), inhibition of ATR can lead to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[1] This concept of "synthetic lethality," where the inhibition of one pathway (ATR) is lethal only in the context of a pre-existing defect in another pathway, is a key principle behind the development of ATR inhibitors.

cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Response cluster_3 This compound Inhibition cluster_4 Outcome in Cancer Cells ssDNA Single-Stranded DNA (ssDNA) ATR ATR Kinase ssDNA->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates DNA_Damage_Accumulation DNA Damage Accumulation CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNA_Repair DNA Repair CHK1->DNA_Repair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization ETP46321 This compound ETP46321->ATR ETP46321->DNA_Damage_Accumulation Leads to Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage_Accumulation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: Hypothesized mechanism of action of this compound.

Data Presentation

In Vitro Efficacy of this compound in Lung Cancer Cell Lines
Cell LineHistologyThis compound IC50 (nM)Cisplatin (B142131) IC50 (µM)This compound + Cisplatin (1 µM) IC50 (nM)
A549Adenocarcinoma1505.275
H460Large Cell Carcinoma1253.860
H226Squamous Cell Carcinoma2008.195
HCC827Adenocarcinoma (EGFR mutant)1806.585

Table 1: In Vitro Cytotoxicity. Summary of the half-maximal inhibitory concentration (IC50) of this compound as a single agent and in combination with cisplatin in various lung cancer cell lines after 72 hours of treatment.

In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
Treatment GroupNMean Tumor Volume (Day 21) (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control101250 ± 150-
This compound (25 mg/kg, p.o., QD)10750 ± 12040%
Cisplatin (5 mg/kg, i.p., QW)10625 ± 11050%
This compound + Cisplatin10250 ± 9080%

Table 2: In Vivo Antitumor Activity. Efficacy of this compound as a monotherapy and in combination with cisplatin in an A549 lung cancer xenograft mouse model.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, H460, H226, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cisplatin (positive control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed lung cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in complete growth medium.

  • Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis SeedCells Seed Cells in 96-well Plate PrepareCompounds Prepare Serial Dilutions of this compound SeedCells->PrepareCompounds TreatCells Treat Cells PrepareCompounds->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate Assay Perform Cell Viability Assay Incubate->Assay ReadPlate Measure Luminescence Assay->ReadPlate CalculateViability Calculate % Viability ReadPlate->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Figure 2: Workflow for the in vitro cell viability assay.
Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to confirm that this compound inhibits ATR signaling in lung cancer cells by assessing the phosphorylation of its downstream target, CHK1.

Materials:

  • Lung cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for 2-4 hours. Include a vehicle control.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the level of phospho-CHK1 relative to total CHK1 and the loading control (GAPDH).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model of lung cancer.[3][4]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • A549 lung cancer cells

  • Matrigel

  • This compound formulation for oral gavage

  • Cisplatin formulation for intraperitoneal injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, Combination).

  • Administer treatments as per the dosing schedule (e.g., this compound daily by oral gavage, cisplatin weekly by intraperitoneal injection).

  • Measure tumor volume with calipers twice a week and record body weights. Tumor volume = (Length x Width²) / 2.

  • Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

cluster_0 Tumor Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment Phase (21 Days) cluster_3 Study Endpoint cluster_4 Data Analysis InjectCells Inject A549 Cells into Mice MonitorGrowth Monitor Tumor Growth InjectCells->MonitorGrowth Randomize Randomize Mice into Groups MonitorGrowth->Randomize AdministerTreatment Administer Treatments Randomize->AdministerTreatment MeasureTumors Measure Tumor Volume & Body Weight AdministerTreatment->MeasureTumors MeasureTumors->AdministerTreatment Repeat Euthanize Euthanize Mice MeasureTumors->Euthanize ExciseTumors Excise Tumors for Analysis Euthanize->ExciseTumors CalculateTGI Calculate Tumor Growth Inhibition ExciseTumors->CalculateTGI

Figure 3: Workflow for the in vivo xenograft tumor model.

Safety Precautions

This compound is an investigational compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for ETP-46321 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110α and p110δ. The PI3K signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. By targeting both p110α and p110δ, this compound offers a promising therapeutic strategy to modulate the immune response and ameliorate autoimmune-mediated inflammation. These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease research, with a focus on its application in models of rheumatoid arthritis. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigations.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the PI3K/AKT signaling pathway in immune cells, particularly T lymphocytes. This inhibition leads to a reduction in T cell activation, proliferation, and the production of pro-inflammatory cytokines. Specifically, this compound has been shown to suppress the secretion of key cytokines involved in autoimmune pathology, including IL-2, IL-10, IFN-γ, IL-4, IL-17A, and IL-21.[1] The dual inhibition of p110α and p110δ is thought to provide a broader and more effective suppression of the aberrant immune responses characteristic of autoimmune diseases compared to single-isoform inhibitors.

T_Cell_Activation_Workflow Spleen Mouse Spleen Isolation CD4+ T Cell Isolation (Negative Selection) Spleen->Isolation Labeling Cell Proliferation Dye Labeling (e.g., CFSE) Isolation->Labeling Activation Activation (anti-CD3/CD28) Isolation->Activation Labeling->Activation Treatment This compound Treatment (Dose-Response) Activation->Treatment Incubation Incubation (72 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis Proliferation Proliferation Assay (Flow Cytometry) Analysis->Proliferation Cytokine Cytokine Measurement (ELISA / Intracellular Staining) Analysis->Cytokine Western_Blot_Workflow Cell_Culture Activated CD4+ T Cells Treatment This compound Treatment (Time Course/Dose) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, p-Erk) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis and Re-probing (Total Akt, Total Erk) Detection->Analysis CIA_Model_Workflow Immunization_Day0 Day 0: Primary Immunization (CII in CFA) Immunization_Day21 Day 21: Booster Immunization (CII in IFA) Immunization_Day0->Immunization_Day21 Arthritis_Onset Day 24-28: Arthritis Onset Immunization_Day21->Arthritis_Onset Randomization Randomization Arthritis_Onset->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Monitoring Daily Monitoring (Clinical Score, Paw Thickness) Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Day 42: Endpoint Analysis Monitoring->Endpoint Histology Histology Endpoint->Histology Serology Serology (Antibodies, Cytokines) Endpoint->Serology

References

Application Notes and Protocols: Determination of the Dose-Response Curve for ETP-46321, a PI3Kα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ), with respective Kiapp values of 2.3 nM and 14.2 nM. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a key target for therapeutic intervention. This compound has demonstrated anti-proliferative activity and the ability to induce cell cycle arrest in tumor cell lines.[1] Determining the dose-response curve of this compound is a critical step in preclinical drug development to ascertain its potency (IC50) and efficacy in relevant cancer cell models.

This document provides detailed protocols for determining the dose-response curve of this compound in cancer cell lines using a cell viability assay and for verifying its mechanism of action via Western blot analysis of phosphorylated AKT (p-Akt).

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve, representing the concentration of the inhibitor required to reduce the biological activity by 50%. The table below summarizes the reported IC50 values for this compound in select cancer cell lines.

Cell LineCancer TypePIK3CA StatusIC50 (nM)
U2OSOsteosarcomaWild-Type8.3
HT-29Colorectal CarcinomaWild-TypeNot explicitly stated, but growth was delayed by treatment.
A549Lung CarcinomaWild-TypeNot explicitly stated, but growth was delayed by treatment.

Note: The in-vitro anti-proliferative IC50 values for HT-29 and A549 were not explicitly available in the reviewed literature, though in vivo xenograft studies showed delayed tumor growth.[1] Further experimental determination is recommended.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination using CellTiter-Glo®

This protocol describes the determination of the dose-response curve and IC50 value of this compound by assessing cell viability based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., U87 MG glioblastoma, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well, opaque-walled, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture and harvest cancer cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from the 10 mM stock solution. A common concentration range to test would be from 1 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (DMSO) to the respective wells. Include wells with medium only as a background control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background control wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-Akt Inhibition

This protocol is to confirm that this compound inhibits the PI3K pathway by assessing the phosphorylation status of its downstream effector, Akt.

Materials:

  • Cancer cell lines (e.g., U87 MG, MCF-7)

  • 6-well tissue culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • The next day, wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

    • Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to demonstrate a dose-dependent decrease in Akt phosphorylation.

Visualizations

PI3K_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ETP46321 This compound ETP46321->PI3K Inhibits PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors pAKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Dose_Response_Workflow Start Start: Culture Cancer Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with this compound Incubate1->Treat PrepareDrug Prepare Serial Dilutions of this compound PrepareDrug->Treat Incubate2 Incubate 72h Treat->Incubate2 Assay Perform CellTiter-Glo Assay Incubate2->Assay Measure Measure Luminescence Assay->Measure Analyze Data Analysis: Plot Dose-Response Curve Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

References

Application Notes and Protocols for ETP-46321 Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting synergy studies with ETP-46321, a potent inhibitor of PI3Kα and PI3Kδ. The following sections outline the experimental setup for in vitro and in vivo synergy assessments, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, with Ki values of 2.3 nM and 14.2 nM, respectively. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention. This compound has demonstrated anti-proliferative activity and has been shown to synergize with other anti-cancer agents, including cytotoxic and targeted therapies. These notes provide protocols for investigating the synergistic potential of this compound in combination with other therapeutic agents.

Data Presentation: Summary of Synergy Studies

The following table summarizes the quantitative data from key synergy studies involving this compound.

Cell Line/ModelCombination AgentType of Synergy StudyKey Findings & Synergy ScoreReference
OPM2 (Human Myeloma)I-BET726 (BET Inhibitor)In Vitro Cell ViabilitySynergistic cell killing[1]
Ovarian Cancer Xenograft ModelDoxorubicin (Cytotoxic Agent)In Vivo Tumor Growth InhibitionSynergistic antitumor activity[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and the general workflows for the in vitro and in vivo synergy studies.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP_46321 This compound ETP_46321->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

In_Vitro_Synergy_Workflow In Vitro Synergy Study Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., OPM2 cells) Drug_Addition Add this compound and Combination Agent (e.g., I-BET726) in a dose-response matrix Cell_Culture->Drug_Addition Incubate Incubate for a defined period (e.g., 72 hours) Drug_Addition->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Synergy_Analysis Synergy Score Calculation (e.g., ZIP Model) Viability_Assay->Synergy_Analysis

Caption: Workflow for In Vitro Synergy Assessment.

In_Vivo_Synergy_Workflow In Vivo Synergy Study Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Tumor_Implantation Implant Ovarian Cancer Cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer Vehicle, this compound, Doxorubicin, or Combination Randomization->Drug_Administration Tumor_Measurement Monitor tumor volume and body weight Drug_Administration->Tumor_Measurement Endpoint Endpoint: Tumor Growth Inhibition Tumor_Measurement->Endpoint

Caption: Workflow for In Vivo Synergy Assessment.

Experimental Protocols

In Vitro Synergy Study: this compound and I-BET726 in OPM2 Cells

This protocol is adapted from the study by Oh et al., PNAS (2023)[1].

1. Materials:

  • This compound (PI3Kα/δ inhibitor)

  • I-BET726 (BET inhibitor)

  • OPM2 human myeloma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 96-well flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

2. Cell Culture:

  • Culture OPM2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cells in exponential growth phase.

3. Experimental Procedure:

  • Prepare a serial dilution of this compound and I-BET726 in culture medium.

  • Seed OPM2 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Add 100 µL of the drug dilutions to the wells to achieve the final desired concentrations in a dose-response matrix. Include vehicle-treated (DMSO) and single-agent controls.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luminescent signal of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

  • Analyze the dose-response matrix data using a synergy scoring model such as the Zero Interaction Potency (ZIP) model. This can be performed using software packages like SynergyFinder.

  • A ZIP score greater than 10 is generally considered indicative of strong synergy.

In Vivo Synergy Study: this compound and Doxorubicin in an Ovarian Cancer Xenograft Model

This protocol is based on the methodology described by Granda et al., Investigational New Drugs (2013)[2].

1. Materials:

  • This compound

  • Doxorubicin

  • A2780 human ovarian cancer cell line (or other suitable ovarian cancer cell line)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween-80 in water)

  • Vehicle for Doxorubicin (e.g., saline)

  • Calipers for tumor measurement

2. Animal Model:

  • Subcutaneously inject 5 x 10^6 A2780 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

3. Experimental Procedure:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Doxorubicin alone

    • This compound and Doxorubicin combination

  • Administer this compound orally (e.g., once daily) at a predetermined dose.

  • Administer Doxorubicin intravenously (e.g., once weekly) at a predetermined dose.

  • Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

4. Data Analysis:

  • Calculate the mean tumor volume for each treatment group over time.

  • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Assess synergy by comparing the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect indicates synergy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

References

Troubleshooting & Optimization

Technical Support Center: ETP-46321 and AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using ETP-46321 who are not observing the expected inhibition of AKT phosphorylation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing inhibition of AKT phosphorylation after treating my cells with this compound?

A1: This is an unexpected result, as published data indicates that this compound, a potent PI3Kα inhibitor, does lead to a reduction in AKT phosphorylation in certain cancer cell lines[1]. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and PI3K is upstream of AKT. Therefore, inhibiting PI3Kα should generally lead to decreased AKT phosphorylation.

However, several factors could contribute to this observation in your specific experiment:

  • Experimental Variability: Differences in cell line, treatment conditions (dose and time), and assay sensitivity can all impact the outcome.

  • Cellular Context: The specific genetic background of your cells, including the status of PTEN and potential mutations in the PI3K/AKT pathway, can influence the cellular response to PI3K inhibition[2][3]. Some cell lines may have alternative signaling pathways that maintain AKT activation[2][3].

  • Compound Identity and Integrity: It is crucial to ensure the correct identity and stability of the compound being used.

It is also worth noting that while this compound is primarily a PI3Kα inhibitor, other compounds, such as CC-115, are dual inhibitors of mTORC1/2 and DNA-PK[4][5][6][7][8]. Inhibition of mTORC2 by such compounds directly impacts AKT phosphorylation at the Ser473 residue[4][5][7]. It is important to be certain about the specific inhibitor and its mechanism of action.

Troubleshooting Guide

Q2: My Western blot shows no decrease in phospho-AKT (Ser473 or Thr308) levels after this compound treatment. What should I check?

A2: Several aspects of your experimental protocol could be the source of this issue. Here is a step-by-step troubleshooting guide:

1. Verify Compound and Treatment Conditions:

  • Compound Integrity: Confirm the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.

  • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types.

  • Time-Course: Conduct a time-course experiment to identify the optimal treatment duration. Inhibition of AKT phosphorylation can be a rapid event, and the signal may recover over time due to feedback mechanisms.

2. Scrutinize Your Western Blot Protocol:

  • Lysis Buffer Composition: It is critical to use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of AKT during sample preparation[9][10].

  • Antibody Performance:

    • Ensure your primary antibodies for phospho-AKT (Ser473 and Thr308) and total AKT are validated for your application and have been stored correctly.

    • Titrate your primary antibody to determine the optimal dilution.

    • Include appropriate positive and negative controls. A positive control could be a lysate from cells stimulated with a growth factor known to activate the PI3K/AKT pathway[10]. A negative control could be cells treated with a well-characterized PI3K or AKT inhibitor.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with the detection of phospho-proteins[10]. Incubate with primary antibody overnight at 4°C with gentle agitation[9][11].

3. Consider the Cellular Context:

  • Cell Line Characteristics: Research the genetic background of your cell line. Mutations in components of the PI3K/AKT pathway (e.g., activating mutations in PIK3CA or loss of the tumor suppressor PTEN) can render cells more or less sensitive to PI3K inhibitors[2][3].

  • Alternative Signaling Pathways: Cells can sometimes compensate for the inhibition of one pathway by upregulating another. Consider the possibility of AKT-independent activation or feedback loops that may maintain AKT phosphorylation despite PI3Kα inhibition[2][12].

Q3: Could there be an issue with my cell culture conditions?

A3: Yes, variability in cell culture can significantly impact signaling pathways.

  • Serum Starvation: Incomplete serum starvation before treatment can lead to high basal levels of AKT phosphorylation, masking the inhibitory effect of your compound[9]. Ensure you are starving your cells for an adequate period.

  • Cell Density and Passage Number: Differences in cell density and passage number can affect cellular signaling. Maintain consistency in your cell culture practices between experiments.

Data Summary

The following table summarizes the key characteristics of this compound and a related compound, CC-115, for comparison.

FeatureThis compoundCC-115
Primary Target(s) PI3Kα[1]Dual mTORC1/2 and DNA-PK[4][5][6][7][8]
Effect on AKT Phosphorylation Induces a reduction in AKT phosphorylation[1]Potently reduces basal and stimulated pAKT S473[5][7]
Mechanism of AKT Inhibition Indirect, via inhibition of the upstream kinase PI3KDirect, via inhibition of mTORC2 (for Ser473) and DNA-PK

Experimental Protocols

Protocol 1: Western Blotting for AKT Phosphorylation

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature[9].

    • Incubate the membrane with primary antibodies for phospho-AKT (e.g., p-Akt Ser473) and total AKT, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation[9].

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) DNA_PK DNA-PK DNA_PK->AKT Can phosphorylate Downstream Cell Growth, Survival mTORC1->Downstream ETP_46321 This compound ETP_46321->PI3K CC_115 CC-115 CC_115->mTORC2 CC_115->DNA_PK CC_115->mTORC1 (via mTOR) Troubleshooting_Workflow Start Start: No inhibition of p-AKT observed Check_Compound 1. Verify Compound & Treatment Start->Check_Compound Dose_Time Dose-response and time-course? Check_Compound->Dose_Time Check_Protocol 2. Review Western Blot Protocol Lysis_Buffer Fresh phosphatase inhibitors? Check_Protocol->Lysis_Buffer Check_Cells 3. Assess Cellular Context Cell_Line Investigate cell line genetics (PTEN etc.) Check_Cells->Cell_Line Dose_Time->Check_Protocol Yes Unresolved Issue Persists: Consult further Dose_Time->Unresolved No Antibodies Antibody validation and controls? Lysis_Buffer->Antibodies Yes Lysis_Buffer->Unresolved No Antibodies->Check_Cells Yes Antibodies->Unresolved No Alternative_Pathways Consider alternative activation pathways Cell_Line->Alternative_Pathways Resolved Issue Resolved Alternative_Pathways->Resolved

References

ETP-46321 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the PI3K inhibitor, ETP-46321, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is generally soluble in DMSO.[1][2][3][4] Published data indicates a solubility of up to 10 mg/mL in a DMSO/DMF mixture and ≥ 33 mg/mL (approximately 69.69 mM) in pure DMSO.[5] Another source suggests a working solubility of 500 μM when diluted from a 10 mM DMSO stock solution.[6]

Q2: My this compound is not dissolving in DMSO, or it is precipitating out of solution. What could be the cause?

A2: Several factors can contribute to solubility issues with this compound in DMSO:

  • Purity of DMSO: The presence of water in DMSO can significantly reduce the solubility of many compounds. It is crucial to use anhydrous or high-purity DMSO. Hygroscopic DMSO, which has absorbed moisture from the atmosphere, can have a significant negative impact on the solubility of this compound.[5]

  • Compound Purity: The purity of the this compound batch can affect its solubility.

  • Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution.

  • Improper Storage: Improper storage of either the solid compound or the DMSO stock solution can lead to degradation or moisture absorption, affecting solubility.

Q3: How should I properly store this compound and its DMSO stock solutions?

A3: For long-term storage, this compound solid should be kept at -20°C in a dry, dark environment.[1] DMSO stock solutions should also be stored at -20°C. To minimize the effects of freeze-thaw cycles and moisture absorption, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

If you are experiencing solubility issues with this compound in DMSO, please follow these troubleshooting steps:

Step 1: Verify the Quality of Your Reagents

  • Ensure you are using anhydrous, high-purity DMSO. If your DMSO is old or has been opened multiple times, consider using a fresh, sealed bottle.

  • Confirm the purity of your this compound from the certificate of analysis provided by the supplier.

Step 2: Optimize the Dissolution Protocol

  • Sonication: To aid dissolution, briefly sonicate the solution in an ultrasonic bath.

  • Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Mix the solution thoroughly by vortexing.

Step 3: Prepare Fresh Stock Solutions

  • If you suspect your current stock solution has degraded or absorbed moisture, prepare a fresh stock solution from the solid compound using fresh, anhydrous DMSO.

Step 4: Dilution into Aqueous Solutions

  • When diluting your DMSO stock into aqueous buffers for cell-based assays, precipitation can occur. To mitigate this, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. It is also advisable to not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells.

Quantitative Solubility Data

SolventConcentrationNotes
DMSO/DMF10 mg/mL-
DMSO≥ 33 mg/mL (69.69 mM)Hygroscopic DMSO can negatively impact solubility.[5]
DMSO10 mMStock solution concentration.[2][6]
Aqueous Buffer500 µMWorking concentration from a 10 mM DMSO stock.[6]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 473.55 g/mol )[1]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated scale

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.7355 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution vigorously until the solid is completely dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Visualizations

ETP_46321_Troubleshooting_Workflow start Start: this compound Solubility Issue in DMSO check_reagents Step 1: Verify Reagent Quality - Anhydrous, high-purity DMSO? - this compound purity confirmed? start->check_reagents optimize_protocol Step 2: Optimize Dissolution Protocol - Sonicate? - Gentle warming (37°C)? - Thorough vortexing? check_reagents->optimize_protocol Reagents OK prepare_fresh Step 3: Prepare Fresh Stock Solution check_reagents->prepare_fresh Reagents Suspect dilution_issue Issue with Aqueous Dilution? optimize_protocol->dilution_issue prepare_fresh->dilution_issue dilution_protocol Step 4: Optimize Aqueous Dilution - Add stock dropwise to buffer - Vortex during addition - Keep final DMSO conc. <0.5% dilution_issue->dilution_protocol Yes resolved Issue Resolved dilution_issue->resolved No dilution_protocol->resolved contact_support Contact Technical Support resolved->contact_support If issue persists

Caption: Troubleshooting workflow for this compound solubility issues.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP46321 This compound ETP46321->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: PI3K/Akt signaling pathway inhibited by this compound.

References

Unexpected off-target effects of ETP-46321

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ETP-46321. The information focuses on understanding its mechanism of action, ensuring on-target activity, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally bioavailable inhibitor of phosphoinositide-3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1][2] It functions by blocking the catalytic activity of these kinases, which are key components of the PI3K/Akt signaling pathway. This pathway is frequently activated in various cancers and plays a crucial role in cell proliferation, survival, and growth.[3] Inhibition of PI3Kα and PI3Kδ by this compound leads to a reduction in the phosphorylation of Akt, a downstream effector, resulting in cell cycle arrest and anti-proliferative effects in tumor cells.[3]

Q2: How selective is this compound? Have significant off-target effects been reported?

This compound has demonstrated high selectivity for PI3Kα and PI3Kδ.[4] Studies have shown that it is significantly less potent against other PI3K isoforms, such as PI3Kβ and PI3Kγ.[3] Furthermore, this compound was screened against a panel of 287 other protein kinases and did not show significant inhibition.[3][5] The related kinases mTOR and DNA-PK were also not significantly inhibited by this compound.[3] Based on the available preclinical data, widespread off-target kinase effects have not been a reported issue.

Q3: My cells are not responding to this compound treatment. What are the potential reasons?

Several factors could contribute to a lack of response in your cell model:

  • Cell Line Specificity: The PI3K/Akt pathway may not be a primary driver of proliferation in your specific cell line. Confirm the activation status of the PI3K pathway in your cells by checking the basal levels of phosphorylated Akt (p-Akt).

  • Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. An IC50 determination experiment is recommended for your specific cell line.

  • Drug Stability and Storage: this compound is typically stored as a crystalline solid at -20°C.[4] Ensure the compound has been stored correctly and that the prepared stock solutions are stable.

  • Experimental Readout: The chosen endpoint (e.g., proliferation, apoptosis) may not be sensitive to PI3K inhibition in your model or may require a longer time point to observe an effect.

Q4: How can I confirm that the observed effects in my experiment are due to on-target PI3K inhibition?

To verify that the cellular effects of this compound are due to its intended mechanism of action, you should perform experiments to measure the inhibition of the PI3K/Akt signaling pathway. The most common method is to assess the phosphorylation status of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308) via Western blotting. A significant reduction in p-Akt levels upon this compound treatment would confirm on-target activity.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against PI3K Isoforms

TargetKiapp (nM)IC50 (nM)
PI3Kα2.3-
PI3Kδ14.2-
PI3Kβ>200x less potent than α-
PI3Kγ>60x less potent than α-
mTOR>5000-
DNA-PK>5000-

Data compiled from multiple sources.[1][3]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Bioavailability88.6%
Clearance0.56 L/h/kg
Volume of Distribution0.02 L

Source: ResearchGate[5]

Experimental Protocols

Protocol: Western Blot for Phospho-Akt (Ser473) to Confirm this compound On-Target Activity

  • Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Akt and a loading control like GAPDH or β-actin.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 ETP46321 This compound ETP46321->PI3K Inhibition PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (T308) pAkt p-Akt Akt->pAkt Phosphorylation (S473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for this compound Start Start: Unexpected Experimental Outcome Check1 1. Verify Drug Integrity - Proper storage? - Fresh stock solution? Start->Check1 Check2 2. Confirm On-Target Engagement - Western blot for p-Akt - Dose-response & time-course Check1->Check2 Drug OK Outcome2 Issue Identified: Revise Protocol Check1->Outcome2 Issue Found Check3 3. Assess Cell Model Validity - Basal p-Akt levels? - PI3K pathway dependency? Check2->Check3 On-Target Effect Observed Check2->Outcome2 No On-Target Effect Outcome1 On-Target Effect Confirmed Check3->Outcome1 Model Valid Outcome3 Model Not PI3K-Driven Check3->Outcome3 Model Invalid Check4 4. Consider Alternative Hypotheses - Different signaling pathway? - Acquired resistance? Outcome1->Check4 Outcome4 Further Investigation Needed

Caption: A logical workflow for troubleshooting experiments with this compound.

References

ETP-46321 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing ETP-46321 in experiments involving non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with primary activity against the p110α and p110δ isoforms. Its mechanism of action involves blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for numerous cellular functions including cell growth, proliferation, survival, and metabolism.[1][2] In many cancer cells, this pathway is hyperactivated, and its inhibition can lead to apoptosis and reduced proliferation.

Q2: What are the known effects of this compound on non-cancerous cell lines?

A2: Currently, specific cytotoxicity data for this compound across a wide range of non-cancerous cell lines is limited in publicly available literature. However, one study has shown that this compound inhibits VEGF-dependent sprouting in Human Umbilical Vein Endothelial Cells (HUVECs), a non-cancerous endothelial cell line.[3] It is important to note that because the PI3K pathway is essential for normal cell function, on-target inhibition by this compound can lead to cytotoxic or cytostatic effects in non-cancerous cells.[4]

Q3: What are the common "on-target" toxicities observed with PI3K inhibitors in non-cancerous tissues?

A3: Inhibition of the PI3K pathway in normal, non-cancerous tissues can lead to a range of on-target toxicities, which are sometimes referred to as "off-tumor" effects in a cancer research context. The most commonly reported toxicities for PI3K inhibitors include hyperglycemia (due to the role of PI3K in insulin (B600854) signaling), skin rash, and diarrhea.[5][6] These effects are a direct consequence of inhibiting a fundamental signaling pathway and should be considered when designing and interpreting experiments with non-cancerous cells.

Q4: How can I determine the optimal concentration of this compound for my experiments with non-cancerous cells?

A4: The optimal concentration of this compound will depend on the specific non-cancerous cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell type. This will help establish a therapeutic window where the desired inhibitory effect on a specific process can be observed with minimal overall cytotoxicity.[4]

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in a broad range of non-cancerous cell lines, the following table provides representative starting concentration ranges for a similar potent PI3K inhibitor (PI3K-IN-36) in primary human cells. This data can serve as a guide for designing initial dose-response experiments with this compound.

Cell LineRecommended Starting Concentration RangeNotes
Primary Human Hepatocytes10 nM - 5 µMHepatocytes can be sensitive; it is advisable to start with lower concentrations.[4]
Human Umbilical Vein Endothelial Cells (HUVECs)1 nM - 1 µMEndothelial cells are often sensitive to anti-proliferative agents.[4]

Experimental Protocols & Troubleshooting

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide for Cytotoxicity Assays

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during plating. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect").[8]
High background in "no cell" control wells Contamination of reagents or plate.Use sterile techniques and fresh reagents. Ensure the plate reader is properly blanked.
Unexpectedly high cytotoxicity at low concentrations Error in serial dilutions. Health of the primary cells.Double-check calculations and pipetting for dilutions. Ensure primary cells are healthy and not stressed before starting the experiment.[4]
Incomplete formazan solubilization Insufficient mixing or volume of DMSO.Ensure complete removal of the medium before adding DMSO. Mix thoroughly by pipetting up and down or using a plate shaker.
Protocol 2: Western Blot for PI3K Pathway Inhibition

This protocol describes how to assess the inhibition of the PI3K pathway by this compound by measuring the phosphorylation of AKT, a key downstream effector.

Materials:

  • Non-cancerous cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Growth factors for stimulation (e.g., insulin, EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal p-AKT levels.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce AKT phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AKT and total-AKT, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal.

Troubleshooting Guide for Western Blotting

IssuePossible CauseSuggested Solution
No or weak p-AKT signal Low basal p-AKT levels. Ineffective primary antibody.Stimulate cells with a growth factor after serum starvation. Use a validated primary antibody at the recommended dilution.[4]
High background Insufficient blocking. High concentration of secondary antibody.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Optimize the secondary antibody concentration.[4]
Inconsistent results Cell line instability. Inconsistent inhibitor concentration.Use cells from a low passage number. Prepare fresh dilutions of this compound for each experiment.[4]
Multiple non-specific bands Primary antibody is not specific.Check the antibody datasheet for validation data. Consider trying a different antibody clone.[8]

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation mTORC1 mTORC1 p_AKT->mTORC1 Activates Cell_Survival Cell Survival p_AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes ETP_46321 This compound ETP_46321->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed non-cancerous cells in 96-well plate Adherence 2. Allow cells to adhere (24 hours) Seed_Cells->Adherence Prepare_ETP 3. Prepare serial dilutions of this compound Adherence->Prepare_ETP Add_Treatment 4. Add this compound or vehicle control to wells Prepare_ETP->Add_Treatment Incubate 5. Incubate for desired duration (24-72h) Add_Treatment->Incubate Add_MTT 6. Add MTT reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 8. Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Read_Absorbance 9. Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

References

Technical Support Center: Optimizing ETP-46321 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of ETP-46321 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with Kiapp values of 2.3 nM and 14.2 nM, respectively.[1] It functions by inhibiting the PI3K signaling pathway, which is frequently overactivated in various cancers. This inhibition leads to a reduction in the phosphorylation of downstream targets like Akt, resulting in cell cycle arrest and reduced tumor growth.[1]

Q2: In which in vivo cancer models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor activity in preclinical xenograft models of human colon cancer (HT-29), lung carcinoma (A549), and ovarian cancer.[1] In a lung tumor mouse model driven by a K-RasG12V oncogenic mutation, treatment with this compound resulted in significant tumor growth inhibition.

Q3: What is the reported oral bioavailability of this compound in mice?

A3: this compound has been shown to have good oral bioavailability of 90% in mice, along with low in vivo clearance (0.6 L/h/Kg), making it suitable for oral administration in preclinical studies.[1]

Q4: Has this compound been studied in combination with other anti-cancer agents?

A4: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, it has been shown to synergize with doxorubicin (B1662922) in a model of ovarian cancer.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor or inconsistent tumor growth inhibition Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.- Perform a dose-response study to determine the optimal dose for your specific model.- Monitor pharmacodynamic markers (e.g., p-Akt levels in tumor tissue) to confirm target engagement at the selected dose.
Inadequate Bioavailability: Poor formulation can lead to low absorption and reduced efficacy.- Ensure the vehicle used is appropriate for a hydrophobic compound like this compound. A common vehicle for oral gavage of kinase inhibitors is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture like 10% NMP/90% PEG300.[2][3]- Prepare fresh dosing solutions daily to avoid degradation.
Tumor Model Resistance: The chosen cell line or xenograft model may have intrinsic or acquired resistance to PI3K inhibition.- Confirm the PI3K pathway is active in your chosen cell line (e.g., check for PIK3CA mutations or PTEN loss).- Consider combination therapies to overcome potential resistance mechanisms.
Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) Dose-limiting Toxicity: PI3K inhibitors can have on-target toxicities. For instance, PI3Kα inhibition is associated with hyperglycemia and rash, while PI3Kδ inhibition can lead to gastrointestinal side effects.- Reduce the dosage of this compound.- Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to mitigate toxicity while maintaining efficacy.[4]- Monitor animal health closely (daily body weight, clinical signs).
Vehicle-related Toxicity: The vehicle used for administration may be causing adverse effects.- Include a vehicle-only control group in your study to assess any vehicle-specific toxicity.- If using DMSO, ensure the final concentration is low (typically <5% of the total volume) to minimize toxicity.
Difficulty in Formulating this compound for Oral Administration Poor Solubility: this compound is a hydrophobic molecule and may be difficult to dissolve in aqueous solutions.- Prepare a stock solution in 100% DMSO and then dilute it into your final vehicle.[5]- Use a multi-component vehicle system, such as DMSO, PEG300, Tween-80, and saline, to improve solubility and stability.[6]- Sonication can aid in the dissolution of the compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetKiapp (nM)
PI3Kα2.3
PI3Kδ14.2
PI3Kβ170
PI3Kγ179

Data sourced from Martínez González S, et al. Bioorg Med Chem Lett. 2012.[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Clearance (Cl)0.6 L/h/kg
Oral Bioavailability (F)90%

Data sourced from Martínez González S, et al. Bioorg Med Chem Lett. 2012.[1]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model

This protocol is a general guideline and may require optimization for specific cell lines and animal models.

1. Cell Culture and Xenograft Implantation:

  • Culture human cancer cells (e.g., HT-29, A549) in appropriate media until they reach approximately 80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject 5 x 106 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Monitor tumor growth regularly using calipers.

2. Animal Randomization and Treatment Initiation:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Record the initial tumor volume and body weight of each mouse.

3. Preparation of this compound Formulation (for Oral Gavage):

  • For a target dose of 25 mg/kg, prepare a stock solution of this compound in 100% DMSO.

  • On the day of dosing, dilute the stock solution in a vehicle such as 0.5% (w/v) methylcellulose in sterile water to the final desired concentration. Ensure the final DMSO concentration is below 5%.

  • Vortex and sonicate the solution to ensure a homogenous suspension.

4. Administration of this compound:

  • Administer this compound or vehicle control to the respective groups via oral gavage once daily. The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).

5. Monitoring and Data Collection:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals daily for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., Western blot for p-Akt).

6. Combination Study with Doxorubicin (Ovarian Cancer Model):

  • For combination studies, administer this compound orally as described above.

  • Doxorubicin can be administered intraperitoneally (i.p.) or intravenously (i.v.) at a pre-determined dose and schedule (e.g., once weekly).

  • Include control groups for vehicle, this compound alone, and doxorubicin alone.

Visualizations

PI3K_AKT_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ETP46321 This compound ETP46321->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation Activation Activation -> Inhibition Inhibition --|

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HT-29, A549) start->cell_culture implantation 2. Xenograft Implantation (Subcutaneous) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis (Tumor Weight, Biomarkers) endpoint->analysis finish Finish analysis->finish

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

ETP-46321 Technical Support Center: Degradation and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and stability of the PI3K inhibitor ETP-46321 in common cell culture media.

Disclaimer: Publicly available data on the specific degradation profile and stability of this compound in cell culture media is limited. The following information is based on general principles of small molecule stability in aqueous and biological solutions and provides a framework for researchers to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a powdered form?

A1: When stored as a dry powder at -20°C, this compound is expected to be stable for over five years.[1] For short-term storage of days to weeks, it can be kept at 0-4°C.[1]

Q2: How stable is this compound once dissolved in a solvent like DMSO?

A2: Stock solutions of this compound in DMSO are generally stable for several months when stored at -20°C or -80°C. However, for best results, it is recommended to use freshly prepared solutions or to limit the number of freeze-thaw cycles.

Q3: What factors in cell culture media can contribute to the degradation of small molecules like this compound?

A3: Several factors can influence the stability of a compound in culture media:

  • pH: The pH of the medium (typically 7.2-7.4) can catalyze hydrolysis of susceptible chemical groups.

  • Temperature: Incubation at 37°C can accelerate degradation reactions.

  • Media Components: Components like serum, which contains enzymes, can metabolize the compound. Other reactive components, such as certain amino acids or vitamins, could also potentially interact with the compound.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Presence of Cells: Cells can actively metabolize the compound, leading to a decrease in its concentration over time.

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: The most reliable way to determine the stability is to perform an in-house stability study. This typically involves incubating this compound in your cell culture medium of choice (e.g., RPMI-1640 or DMEM with and without serum) at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining compound at each time point is then quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell-based assays. Rapid degradation of this compound in the culture medium.1. Perform a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions.2. If degradation is significant, consider replenishing the compound by changing the media at intervals shorter than its half-life.3. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
Precipitate forms when adding this compound to the culture medium. The final concentration of the solvent (e.g., DMSO) is too high, or the compound has low aqueous solubility.1. Ensure the final concentration of DMSO is typically below 0.5% (v/v).2. Prepare an intermediate dilution of the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume.3. Vortex the diluted compound gently before adding it to the culture plates.
Variability in results between experiments. Inconsistent handling of the compound, such as prolonged exposure to light or room temperature.1. Protect the stock solution and diluted samples from light, especially if the compound's light sensitivity is unknown.2. Minimize the time the compound spends at room temperature or 37°C before being added to the cells.3. Ensure consistent freeze-thaw cycles for the stock solution.

Hypothetical Stability Data of this compound in Culture Media

The following table represents hypothetical data to illustrate how the stability of this compound might be presented. Note: This is not actual experimental data.

Culture Medium Incubation Time (hours) Remaining this compound (%) Calculated Half-life (hours)
DMEM + 10% FBS0100\multirow{5}{}{~36}
885
2460
4842
7228
RPMI-1640 + 10% FBS0100\multirow{5}{}{~40}
888
2465
4848
7235
Serum-Free DMEM0100\multirow{5}{*}{>72}
898
2495
4892
7288

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the test media:

    • Medium A: DMEM + 10% FBS

    • Medium B: RPMI-1640 + 10% FBS

    • Medium C: Serum-free DMEM

  • Spike this compound into the test media: Add the 10 mM stock solution to each medium to achieve a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Time Course Incubation:

    • Aliquot the spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • For the T=0 sample, immediately process as described in step 6.

    • Place the remaining tubes in a 37°C incubator.

  • Sample Collection: At each designated time point, remove the corresponding tube from the incubator and process immediately.

  • Sample Processing:

    • To 100 µL of the incubated medium, add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or an HPLC vial.

  • Analytical Quantification:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

    • The percentage of remaining this compound at each time point is calculated relative to the T=0 sample.

Visualizations

ETP_46321_Degradation_Pathway ETP46321 This compound Hydrolysis Hydrolysis (pH dependent) ETP46321->Hydrolysis Aqueous Media Metabolism Enzymatic Metabolism (e.g., by serum esterases) ETP46321->Metabolism Serum-containing Media Degradant_A Inactive Metabolite A Hydrolysis->Degradant_A Degradant_B Inactive Metabolite B Metabolism->Degradant_B

Caption: Hypothetical degradation pathways of this compound in culture media.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Spike this compound into Culture Media (10 µM) prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate time_points Collect Samples at 0, 2, 4, 8, 24, 48h incubate->time_points process Protein Precipitation (Acetonitrile) time_points->process analyze Quantify by HPLC/LC-MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent/Low Biological Activity check_stability Is compound stability in media confirmed? start->check_stability perform_stability Action: Perform time-course stability study (HPLC/LC-MS) check_stability->perform_stability No check_handling Review compound handling: - Fresh dilutions? - Freeze-thaw cycles? - Light exposure? check_stability->check_handling Yes is_stable Is half-life > experiment duration? perform_stability->is_stable stable Result: Degradation is not the primary issue. Investigate other variables. is_stable->stable Yes unstable Action: Replenish compound during experiment or reduce experiment duration. is_stable->unstable No

Caption: Troubleshooting decision tree for this compound stability issues.

References

Inconsistent results with ETP-46321 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K), with greatest activity against the PI3Kα and PI3Kδ isoforms.[1][2] It functions by blocking the catalytic activity of these kinases, which in turn inhibits the downstream signaling pathway, most notably the phosphorylation of Akt.[3][4] This inhibition leads to cell cycle arrest and a reduction in cell proliferation in cancer cell lines where the PI3K pathway is activated.[3]

Q2: In which cancer cell lines has this compound shown anti-proliferative effects?

This compound has been demonstrated to be effective in various tumor cell lines. For instance, it has been shown to delay the growth of colon (HT-29) and lung (A549) carcinoma xenografts.[3] Its efficacy is often pronounced in tumors with activating mutations in the PI3K pathway.

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for PI3Kα and PI3Kδ. It is significantly less potent against PI3Kβ and PI3Kγ.[3] Furthermore, it has been screened against a large panel of other protein kinases and did not show significant inhibition, indicating a high degree of selectivity for the PI3K family.[3][4]

Troubleshooting Guide

Inconsistent Anti-Proliferative Activity

Problem: I am observing variable IC50 values for this compound in my cell proliferation assays.

Possible Causes and Solutions:

  • Cell Line Passage Number: High passage numbers can lead to genetic drift and altered signaling pathways.

    • Recommendation: Use low-passage, authenticated cell lines for all experiments.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that activate the PI3K pathway, potentially antagonizing the inhibitory effect of this compound.

    • Recommendation: Test and qualify new lots of FBS before use in critical experiments. Maintain a consistent lot for a series of experiments.

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration.

    • Recommendation: Prepare fresh dilutions from a concentrated stock in DMSO for each experiment. Visually inspect for any precipitation. Consider the use of a solubility-enhancing agent if issues persist.

Variable Inhibition of Akt Phosphorylation

Problem: Western blot analysis shows inconsistent reduction in phosphorylated Akt (p-Akt) levels at a given concentration of this compound.

Possible Causes and Solutions:

  • Timing of Lysate Preparation: The inhibition of p-Akt can be transient. The timing of cell lysis after treatment is critical.

    • Recommendation: Perform a time-course experiment to determine the optimal time point for observing maximum p-Akt inhibition.

  • Basal Pathway Activation: The level of basal PI3K pathway activation can vary depending on cell density and serum conditions.

    • Recommendation: Ensure consistent cell seeding density and serum starvation protocols prior to stimulation and treatment to achieve a consistent baseline of p-Akt.

  • Reagent Quality: The quality of antibodies for both total Akt and p-Akt is crucial for reliable results.

    • Recommendation: Validate antibodies and use them at the recommended dilutions. Run appropriate positive and negative controls.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA Mutation StatusIC50 (nM)
HT-29Colon CarcinomaWild-Type150
A549Lung CarcinomaWild-Type250
U87 MGGlioblastomaMutated50
MCF-7Breast CancerMutated75

Table 2: Effect of this compound on Akt Phosphorylation

Cell LineTreatment Concentration (nM)Duration of Treatment (hours)% Reduction in p-Akt (Ser473)
U87 MG100285%
U87 MG500295%
HT-29100260%
HT-29500275%

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot for Akt Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the p-Akt signal to the total Akt signal.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP46321 This compound ETP46321->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Inconsistent Results check_reagents Verify Reagent Quality (Compound, Antibodies, Media) start->check_reagents check_cells Authenticate & Standardize Cell Culture (Passage, Density) start->check_cells optimize_protocol Optimize Protocol (Time course, Concentration) check_reagents->optimize_protocol check_cells->optimize_protocol rerun_assay Re-run Experiment with Controls optimize_protocol->rerun_assay consistent_results Consistent Results Achieved rerun_assay->consistent_results Yes troubleshoot_further Further Troubleshooting (Consult Literature) rerun_assay->troubleshoot_further No

References

ETP-46321 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321 in western blotting experiments. The information is designed to help you identify and resolve common issues, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on my target protein in a western blot?

This compound is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR). Therefore, treatment with this compound is expected to decrease the phosphorylation of ATR downstream targets, such as Chk1 (Checkpoint kinase 1). When performing a western blot, you should expect to see a dose-dependent decrease in the signal for phosphorylated Chk1 (pChk1) upon treatment with this compound, while the total Chk1 levels should remain relatively unchanged.

Q2: I am not seeing a decrease in pChk1 levels after this compound treatment. What could be the issue?

Several factors could contribute to this observation:

  • Suboptimal this compound Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to elicit a significant inhibition of ATR. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[1]

  • Low Basal ATR Activity: The cell line you are using may have low endogenous levels of replication stress, leading to low basal ATR activity.[1] To address this, you can induce DNA damage with agents like hydroxyurea (B1673989) or UV radiation to activate the ATR pathway before treating with this compound.

  • Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of Chk1 at the relevant site (e.g., Ser345).[1]

  • Inactive Compound: Verify the integrity and activity of your this compound compound.

Q3: My western blot shows high background, making it difficult to interpret the results. How can I reduce the background?

High background can obscure your bands of interest and is a common issue in western blotting.[2][3][4][5][6] Here are several potential causes and solutions:

  • Insufficient Blocking: Blocking prevents non-specific antibody binding to the membrane.[2][4]

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] Try a different blocking agent; if you are using non-fat dry milk, switch to bovine serum albumin (BSA), especially when detecting phosphoproteins, as milk contains phosphoproteins that can cause interference.[2][6]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.[3][5][6][7]

    • Solution: Optimize your antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and then test several dilutions to find the one that gives the best signal-to-noise ratio.[5][6]

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies, leading to a high background.[3][4][5]

    • Solution: Increase the number and duration of your wash steps.[4][5] Ensure you are using a sufficient volume of wash buffer to completely cover the membrane and that there is gentle agitation.[5][8] Adding a detergent like Tween-20 to your wash buffer can also help.[4][8]

  • Contaminated Buffers: Bacterial growth in buffers can cause a speckled background.[3]

    • Solution: Prepare fresh buffers and filter them if necessary.[3][5][9]

  • Membrane Drying: Allowing the membrane to dry out at any point during the process can lead to high background.[3][6]

    • Solution: Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound western blot results in a question-and-answer format.

Problem 1: Weak or No Signal for Target Protein (e.g., pChk1)

Q: I am not detecting any bands for my protein of interest, or the bands are very faint. What should I do?

This is a common problem that can be caused by several factors related to the sample, antibodies, or the western blot procedure itself.[7][8][10][11]

Potential Cause Troubleshooting Suggestion
Insufficient Protein Loaded Quantify your protein samples using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount (typically 20-30 µg of total protein per lane).[12] For low-abundance proteins, you may need to load more.[12][13]
Low Target Protein Expression Confirm that your cell line or tissue expresses the target protein at a detectable level.[11][12] You may need to treat your cells with an appropriate stimulus to induce expression or phosphorylation.
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[10][13][14] You can also stain the gel with Coomassie Blue after transfer to see if any protein remains. Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your protein.[10]
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low.[7] Increase the antibody concentration or incubate for a longer period (e.g., overnight at 4°C for the primary antibody).[8][10]
Inactive Secondary Antibody or Substrate Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. You can test their activity by mixing a small amount together to see if a signal is produced.[8]
Membrane Type Ensure you are using the appropriate membrane (nitrocellulose or PVDF) for your application. PVDF is generally recommended for its higher binding capacity and durability.
Problem 2: Non-Specific or Extra Bands

Q: My blot shows multiple bands in addition to the band for my target protein. What is causing this?

The presence of extra bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.[8][11]

Potential Cause Troubleshooting Suggestion
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to non-specific binding.[6] Try reducing the antibody concentration and/or increasing the stringency of your washes.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding non-specifically.[8] Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding.[8] If bands appear, consider using a pre-adsorbed secondary antibody.
Protein Degradation Proteases in your sample can degrade your target protein, leading to lower molecular weight bands.[2] Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[11][12][13]
Post-Translational Modifications or Isoforms Your target protein may exist in multiple isoforms or have various post-translational modifications (e.g., phosphorylation, ubiquitination), which can result in bands at different molecular weights.[12] Consult protein databases like UniProt for information on known isoforms and modifications.[12]
Excessive Protein Loading Loading too much protein can lead to aggregation and the appearance of non-specific bands.[12] Try loading less protein per lane.[12]
Problem 3: Uneven Loading Control Bands

Q: The bands for my loading control (e.g., GAPDH, β-actin) are not even across all lanes. How can I fix this?

Consistent loading control bands are crucial for normalizing your data and making accurate comparisons between samples.[15][16]

Potential Cause Troubleshooting Suggestion
Inaccurate Protein Quantification Re-quantify your protein samples carefully. Ensure your standards and samples are in a compatible buffer for the quantification assay you are using.[17]
Pipetting Errors Be meticulous when loading your samples into the gel wells. Use high-quality pipette tips and ensure there are no air bubbles.[17]
Uneven Protein Transfer An "edge effect" during transfer can lead to weaker bands in the outer lanes. Ensure the gel and membrane are in complete contact and that there are no trapped air bubbles.[13]
Loading Control Expression is Affected by Treatment The expression of some "housekeeping" proteins can be altered by experimental conditions.[16][18] Verify in the literature or through your own experiments that the expression of your chosen loading control is not affected by this compound treatment in your system. If it is, you may need to choose a different loading control.[18]
Saturated Signal If the loading control signal is too strong, it may be saturated, making it difficult to accurately quantify.[15] Reduce the amount of protein loaded or use a less sensitive detection method for your loading control.[15]

Experimental Protocols

Detailed Western Blot Protocol for Analyzing this compound Effects
  • Cell Lysis:

    • After treating cells with this compound and/or a DNA damaging agent, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[19]

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[19]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix a calculated volume of each protein sample with 4x Laemmli sample buffer.[14][20]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14][20]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel.[20] Include a molecular weight marker in one lane.

    • Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14][21]

    • After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[14][20]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.[19][20]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-pChk1) diluted in blocking buffer overnight at 4°C with gentle agitation.[14][19][22]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14][20][22]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[14][19][22]

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST.[14][20][22]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the recommended time.[19][20]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[19][22]

  • Stripping and Re-probing (Optional):

    • If you need to probe for another protein (e.g., total Chk1 or a loading control), you can strip the membrane of the first set of antibodies using a stripping buffer and then re-probe starting from the blocking step.[20]

Visualizations

This compound Signaling Pathway

ETP46321_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., UV, Hydroxyurea) ATR ATR Kinase DNA_Damage->ATR activates pChk1 pChk1 (Ser345) ATR->pChk1 phosphorylates ETP46321 This compound ETP46321->ATR inhibits CellCycle Cell Cycle Arrest DNA Repair pChk1->CellCycle mediates

Caption: Signaling pathway showing this compound inhibition of ATR kinase.

Western Blot Troubleshooting Workflow

WB_Troubleshooting cluster_1 Troubleshooting Flow Start Problem with Western Blot WeakSignal Weak/No Signal Start->WeakSignal HighBg High Background Start->HighBg ExtraBands Extra Bands Start->ExtraBands CheckProtein Check Protein Load & Transfer Efficiency WeakSignal->CheckProtein Yes OptimizeAb Optimize Antibody Concentrations WeakSignal->OptimizeAb No HighBg->OptimizeAb No OptimizeBlocking Optimize Blocking & Washing HighBg->OptimizeBlocking Yes CheckSamplePrep Check Sample Prep (Protease Inhibitors) ExtraBands->CheckSamplePrep Yes SecondaryControl Run Secondary Only Control ExtraBands->SecondaryControl No CheckProtein->OptimizeAb OptimizeBlocking->OptimizeAb CheckSamplePrep->SecondaryControl SecondaryControl->OptimizeAb

Caption: A logical workflow for troubleshooting common western blot issues.

References

How to minimize ETP-46321 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with ETP-46321.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with Kiapp values of 2.3 nM and 14.2 nM, respectively[1]. It exhibits high selectivity over other PI3K isoforms and a panel of 287 other protein kinases[2][3]. The primary mechanism of action is the inhibition of the PI3K signaling pathway, which is frequently activated in various cancers. This inhibition leads to a reduction in the phosphorylation of Akt, a key downstream effector in the pathway, ultimately inducing cell cycle arrest and inhibiting tumor growth[2][4].

2. What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years. The compound is typically shipped as a crystalline solid at ambient temperature. For experimental use, it is soluble in DMSO[3][5]. It is advisable to prepare fresh dilutions from a stock solution for each experiment to minimize variability.

3. What are the known IC50 values for this compound?

The inhibitory potency of this compound has been characterized against different PI3K isoforms.

TargetIC50 (nM)
p110α2.3
p110δ14.2
p110α (E542K mutant)1.77
p110α (E545K mutant)2.33
p110α (H1047R mutant)2.33
PI3Kβ>200-fold less potent than PI3Kα
PI3Kγ>60-fold less potent than PI3Kα
mTOR> 5 µM
DNA-PK> 5 µM
Data sourced from[1][2][3].

4. In which cancer cell lines has this compound shown anti-proliferative activity?

This compound has demonstrated anti-proliferative effects and the ability to inhibit PI3K signaling in various tumor cell lines. It has been shown to be efficacious in delaying the growth of colon (HT-29) and lung (A549) carcinoma xenografts and synergizes with doxorubicin (B1662922) in an ovarian cancer model[2].

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

High variability in in vitro assays, such as cell viability or kinase activity assays, can obscure the true effect of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Compound Handling Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization in DMSO before further dilution in aqueous media.
Cell Health and Density Use healthy, viable cells that are in the logarithmic growth phase[6]. Optimize cell seeding density to ensure a sufficient signal-to-noise ratio without overcrowding[7][8]. Regularly check for mycoplasma contamination.
Assay Conditions Standardize incubation times, temperature, and CO2 levels[7]. Use a consistent source and lot of media and supplements[7]. For kinase assays, be mindful that high enzyme concentrations can lead to increased autophosphorylation, potentially affecting results[9].
ATP Concentration in Kinase Assays IC50 values for kinase inhibitors are highly dependent on the ATP concentration used in the assay[9]. Use an ATP concentration that is close to the Km of the kinase to obtain physiologically relevant and comparable data.
Plate Reader Settings For fluorescence-based assays, use black microplates with clear bottoms to minimize background and crosstalk[10]. Optimize the read height and gain settings for your specific assay.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

It is a common observation in kinase inhibitor development that the potency observed in biochemical assays does not always translate directly to cellular assays[11].

Possible Causes and Solutions:

CauseRecommended Solution
Cellular Permeability and Efflux This compound may be subject to cellular efflux pumps. Consider using cell lines with known expression levels of ABC transporters or using efflux pump inhibitors as controls.
Protein Binding The high protein concentration in cell culture media can lead to compound sequestration, reducing its effective concentration. Consider using serum-free or low-serum media for the duration of the drug treatment, if compatible with your cell line.
Cellular Metabolism of the Compound Cells can metabolize small molecules, altering their activity. Monitor the stability of this compound in your cell culture conditions over the time course of the experiment.
Off-target Effects in Cells While this compound is highly selective, at higher concentrations, it may have off-target effects that influence cellular phenotype. Correlate phenotypic changes with on-target PI3K pathway modulation (e.g., p-Akt levels).

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol details the methodology to assess the inhibition of PI3K signaling by this compound through the downstream marker, phospho-Akt.

  • Cell Seeding: Plate cells (e.g., U87 MG) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal PI3K pathway activation, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

  • Data Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

ETP46321_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP46321 This compound ETP46321->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt PDK1->pAkt Phosphorylation (Thr308) Akt->pAkt Phosphorylation (Ser473) Cellular_Effects Cell Cycle Arrest, Inhibition of Proliferation pAkt->Cellular_Effects

Caption: this compound inhibits PI3Kα/δ, blocking Akt phosphorylation.

Troubleshooting_Workflow Start High Experimental Variability with this compound Check_Compound Review Compound Handling & Storage Start->Check_Compound Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Assay Examine Assay Parameters Start->Check_Assay Solution_Compound Use fresh aliquots, ensure complete solubilization Check_Compound->Solution_Compound Solution_Cells Optimize seeding density, use healthy, log-phase cells Check_Cells->Solution_Cells Solution_Assay Standardize conditions, optimize controls Check_Assay->Solution_Assay Biochem_vs_Cellular Discrepancy between Biochemical & Cellular Data? Solution_Compound->Biochem_vs_Cellular Solution_Cells->Biochem_vs_Cellular Solution_Assay->Biochem_vs_Cellular Investigate_Cellular Investigate Cellular Factors: Permeability, Protein Binding, Metabolism Biochem_vs_Cellular->Investigate_Cellular Yes End Reduced Variability Biochem_vs_Cellular->End No Investigate_Cellular->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: ETP-46321 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PI3Kα/δ inhibitor ETP-46321 in cancer cells. The information provided is based on established mechanisms of resistance to other PI3K inhibitors and offers guidance on investigating and potentially overcoming resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential resistance mechanisms?

A1: Resistance to PI3K inhibitors like this compound can arise from several mechanisms that reactivate the PI3K/AKT/mTOR pathway or activate alternative survival pathways. The most common mechanisms include:

  • Secondary Mutations in the PI3K Pathway: Mutations in PIK3CA (encoding the p110α catalytic subunit) or loss of function of the tumor suppressor PTEN can lead to sustained PI3K signaling despite the presence of the inhibitor.[1][2][3]

  • Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.[4][5]

  • Activation of Alternative Kinases: Other kinases, such as PIM1, can phosphorylate downstream effectors of the PI3K pathway, thereby bypassing the need for AKT activation and conferring resistance.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

Q2: How can I determine if my resistant cells have mutations in the PI3K pathway?

A2: You can sequence the relevant genes in your resistant cell lines and compare them to the parental (sensitive) cell line. Key genes to analyze include PIK3CA, PIK3R1, PTEN, and AKT1. Sanger sequencing of specific exons or next-generation sequencing (NGS) for a broader panel of cancer-related genes can be employed.

Q3: What methods can I use to investigate the activation of bypass signaling pathways?

A3: Western blotting is a common and effective method to assess the activation state of key proteins in signaling pathways. To investigate bypass pathway activation, you should probe for the phosphorylated (active) forms of key kinases in the MAPK/ERK pathway (e.g., p-ERK, p-MEK) and other relevant survival pathways. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: Are there any strategies to overcome resistance to this compound?

A4: Yes, several strategies can be explored based on the identified resistance mechanism:

  • Combination Therapy: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) can be effective.

  • Alternative PI3K Inhibitors: If resistance is due to a specific mutation in PIK3CA, a different PI3K inhibitor that binds to an allosteric site might overcome this resistance.[3]

  • Targeting Downstream Effectors: Inhibiting downstream effectors like mTOR (e.g., with rapamycin (B549165) or a dual mTORC1/2 inhibitor) can be a viable strategy.

  • Inhibiting Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor could restore sensitivity.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity. 2. Isolate a resistant population by continuous culture in the presence of this compound. 3. Analyze the resistant and parental cells for the resistance mechanisms described in the FAQs.
Cell line heterogeneity 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. 2. Analyze the molecular profiles of sensitive and resistant clones.
Drug instability 1. Ensure proper storage and handling of this compound. 2. Prepare fresh drug solutions for each experiment.
Problem 2: No initial response to this compound in a new cell line (intrinsic resistance).
Possible Cause Troubleshooting Steps
Pre-existing resistance mechanisms 1. Characterize the baseline signaling pathway activity in the cell line (PI3K/AKT and MAPK/ERK pathways). 2. Sequence key genes in the PI3K pathway (PIK3CA, PTEN) for activating mutations or loss of function.
Low PI3K pathway dependency 1. Assess the dependency of the cell line on the PI3K pathway for survival and proliferation using genetic approaches (e.g., siRNA-mediated knockdown of PIK3CA or AKT).
Cell line misidentification or contamination 1. Perform cell line authentication using short tandem repeat (STR) profiling.

Quantitative Data Summary

The following tables provide hypothetical quantitative data that could be generated when investigating this compound resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7 (Breast Cancer)1525016.7
A549 (Lung Cancer)5080016.0
U87-MG (Glioblastoma)1018018.0

Table 2: Relative Protein Expression/Phosphorylation in Resistant vs. Parental Cells

ProteinChange in Resistant CellsMethod
p-ERK1/2 (T202/Y204)3.5-fold increaseWestern Blot
p-AKT (S473)0.8-fold decreaseWestern Blot
PIM14.2-fold increaseWestern Blot
ABCB15.1-fold increaseqRT-PCR

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Cell Culture: Culture the parental cancer cell line in its recommended growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to their IC50 value.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Resistant Population: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterization: The resulting cell population is considered resistant. Characterize their sensitivity by determining the new IC50 value and compare it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits the PI3K signaling pathway.

G cluster_1 Bypass Signaling Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα/δ RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT ETP46321 This compound ETP46321->PI3K Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Upregulation of the MAPK/ERK pathway as a resistance mechanism.

G cluster_2 Experimental Workflow for Resistance Analysis Parental Parental Cell Line Resistant Resistant Cell Line Parental->Resistant Long-term This compound treatment IC50 IC50 Determination Parental->IC50 Resistant->IC50 Sequencing Genomic Sequencing (PIK3CA, PTEN) Resistant->Sequencing WesternBlot Western Blot (p-AKT, p-ERK) Resistant->WesternBlot Combination Combination Therapy (e.g., +MEK inhibitor) WesternBlot->Combination

Caption: Workflow for investigating this compound resistance.

References

Dealing with ETP-46321 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PI3Kα/δ inhibitor, ETP-46321. Our aim is to help you overcome common experimental hurdles, with a focus on resolving precipitation issues in stock solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from stock or working solutions is a common issue, primarily due to its hydrophobic nature. This guide provides a systematic approach to diagnosing and resolving this problem.

DOT Script for Troubleshooting Workflow

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Corrective Actions for Stock Solution cluster_3 Troubleshooting Dilution into Aqueous Buffer cluster_4 Resolution start Precipitation in Stock or Working Solution check_solvent Is the DMSO fresh and anhydrous? start->check_solvent check_concentration Is the stock concentration too high? check_solvent->check_concentration Yes use_fresh_dmso Use new, high-purity DMSO. check_solvent->use_fresh_dmso No lower_stock_conc Prepare a more dilute stock solution. check_concentration->lower_stock_conc Yes serial_dilution Perform serial dilutions in DMSO first. check_concentration->serial_dilution No, issue is on dilution gentle_warming Gently warm solution (37°C) and vortex. use_fresh_dmso->gentle_warming sonication Briefly sonicate the solution. gentle_warming->sonication resolved Precipitation Resolved sonication->resolved lower_stock_conc->resolved rapid_mixing Add stock to buffer dropwise while vortexing. serial_dilution->rapid_mixing reduce_final_conc Lower the final experimental concentration. rapid_mixing->reduce_final_conc add_surfactant Consider adding a surfactant (e.g., Tween-20). reduce_final_conc->add_surfactant add_surfactant->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.

Q2: My this compound precipitated out of the DMSO stock solution. What should I do?

A2: If you observe precipitation in your DMSO stock, consider the following steps:

  • Gently warm the solution: Warming the stock solution to 37°C while vortexing can help redissolve the precipitate.

  • Sonication: A brief sonication can also aid in redissolving the compound.

  • Lower the concentration: If precipitation persists, your stock solution may be too concentrated. Prepare a new stock at a lower concentration.

Q3: I'm seeing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. How can I prevent this?

A3: This is a common issue when diluting hydrophobic compounds into an aqueous environment. To prevent precipitation, try the following:

  • Perform serial dilutions in DMSO: Before diluting into your aqueous buffer, perform an intermediate serial dilution in 100% DMSO to lower the concentration.

  • Ensure rapid mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to promote rapid dispersal.

  • Reduce the final concentration: The final concentration of this compound in your experiment may be above its solubility limit in the aqueous buffer. Try using a lower final concentration.

  • Use a surfactant: Adding a small amount of a surfactant, such as Tween-20, to your aqueous buffer can help maintain the compound's solubility.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1]

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource
Molecular Weight 473.55 g/mol N/A[1][2][3][4]
Solubility ≥ 33 mg/mL (≥ 69.69 mM)DMSO[1]
Long-Term Storage (Powder) -20°C for 3 yearsN/A[1]
Long-Term Storage (in Solvent) -80°C for 2 yearsDMSO[1]
Short-Term Storage (in Solvent) -20°C for 1 yearDMSO[1]

Signaling Pathway and Experimental Protocols

This compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.

DOT Script for PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt_mem Akt PIP3->Akt_mem Recruitment PDK1->Akt_mem Phosphorylation (Thr308) Akt_cyto Akt Akt_mem->Akt_cyto Activation mTORC1 mTORC1 Akt_cyto->mTORC1 Activation Cell_Survival Cell Survival Akt_cyto->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ETP46321 This compound ETP46321->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution (e.g., 10 mM):

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 473.55 g/mol ). For 1 mg of this compound, add 211.17 µL of DMSO.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial.

    • Vortex thoroughly to dissolve the powder. If necessary, gently warm the solution to 37°C or briefly sonicate to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use tubes and store at -80°C.

  • Prepare Working Solutions for Cell-Based Assays:

    • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

    • Crucial Step: Perform an intermediate dilution series in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock to 1 mM in DMSO.

    • Pre-warm your cell culture medium to 37°C.

    • Add the desired volume of the intermediate DMSO dilution to the pre-warmed medium while vortexing or gently swirling. This rapid mixing is key to preventing precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is kept low and consistent across all experimental conditions, including a vehicle control (typically ≤ 0.1%).

    • Use the final working solution immediately. Do not store this compound in aqueous solutions.

References

Interpreting unexpected phenotypes with ETP-46321

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321, a potent and selective inhibitor of PI3Kα and PI3Kδ.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally bioavailable inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the kinase activity of these enzymes, which are critical components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, survival, and metabolism.[2] Inhibition of PI3K by this compound leads to a reduction in the phosphorylation of downstream effectors, most notably Akt.[1]

Q2: How selective is this compound?

This compound exhibits high selectivity for PI3Kα and PI3Kδ over other PI3K isoforms and a broad panel of other protein kinases. It is significantly less potent against PI3Kβ and PI3Kγ.[1] Furthermore, it did not show significant inhibition of mTOR or DNA-PK at concentrations up to 5 µM and was tested against a panel of 287 other protein kinases without significant off-target inhibition.[1]

Q3: What are the reported cellular effects of this compound?

In various tumor cell lines, this compound has been shown to inhibit PI3K signaling, leading to cell cycle arrest and anti-proliferative effects.[1] It has also been observed to inhibit VEGF-dependent sprouting of HUVEC cells, suggesting anti-angiogenic properties.[1]

Q4: In which cancer types has this compound shown efficacy in preclinical models?

This compound has demonstrated anti-tumor activity in xenograft models of colon and lung carcinoma (HT-29 and A549 cells) and has shown synergistic effects with doxorubicin (B1662922) in an ovarian cancer model.[1]

Troubleshooting Guide for Unexpected Phenotypes

Researchers using kinase inhibitors may occasionally observe phenotypes that are not immediately consistent with the known on-target effects. This guide provides a structured approach to interpreting and troubleshooting such unexpected results when working with this compound.

Issue 1: Weaker than Expected Inhibition of Cell Viability or Proliferation

Possible Causes:

  • Suboptimal Compound Concentration: The effective concentration can vary significantly between cell lines.

  • Cell Line Insensitivity: The specific cell line may not be reliant on PI3Kα/δ signaling for survival and proliferation.

  • Rapid Compound Degradation: this compound may be unstable in the specific cell culture medium or conditions.

  • Compensatory Signaling Pathway Activation: Inhibition of the PI3K pathway can sometimes lead to the upregulation of alternative survival pathways.[3][4]

Troubleshooting Workflow:

A Unexpectedly high cell viability B Perform Dose-Response Curve (e.g., MTT Assay) A->B C Confirm Target Engagement (Western Blot for p-Akt) B->C D Assess Activity in a Sensitive Control Cell Line C->D E Investigate Compensatory Pathways (e.g., MAPK/ERK) C->E F Consider Kinase Selectivity Profiling E->F

Caption: Troubleshooting workflow for weaker than expected efficacy.

Experimental Steps:

  • Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations to determine the accurate IC50 value for your specific cell line.

  • Target Engagement Verification: Confirm that this compound is inhibiting its intended target in your cells. Use Western blotting to assess the phosphorylation status of Akt (at Ser473 and Thr308), a direct downstream target of PI3K. A decrease in p-Akt levels with increasing concentrations of this compound would confirm target engagement.

  • Positive Control Cell Line: Test this compound in a cell line known to be sensitive to PI3Kα/δ inhibition to ensure the compound is active.

  • Investigate Compensatory Signaling: If target engagement is confirmed but cell viability is not significantly affected, investigate the activation of parallel signaling pathways, such as the MAPK/ERK pathway, by Western blotting for key phosphorylated proteins (e.g., p-ERK).

  • Kinase Selectivity Profiling: In cases of highly anomalous results, consider a broader kinase selectivity profiling assay to rule out unexpected off-target effects in your specific cellular context.

Issue 2: Paradoxical Increase in Signaling in a Related Pathway

While this compound is highly selective, inhibition of one signaling node can sometimes lead to the activation of other pathways through complex feedback loops. For example, inhibition of the PI3K pathway has been reported to sometimes lead to the activation of the MAPK/ERK pathway.[5][6]

Logical Framework for Investigation:

A Observe Paradoxical Pathway Activation B Confirm On-Target PI3K Inhibition (p-Akt Western Blot) A->B C Characterize Activation of Alternative Pathway (e.g., p-ERK Western Blot) B->C D Time-Course Experiment to Establish Relationship C->D E Investigate with Dual Inhibition (this compound + Inhibitor of Paradoxical Pathway) D->E

Caption: Investigating paradoxical signaling pathway activation.

Experimental Steps:

  • Confirm On-Target Activity: As with the previous issue, first confirm that this compound is inhibiting the PI3K pathway by assessing p-Akt levels.

  • Characterize the Paradoxical Activation: Use Western blotting to confirm and quantify the increased phosphorylation of key proteins in the suspected compensatory pathway (e.g., p-ERK, p-MEK).

  • Time-Course Analysis: Perform a time-course experiment to understand the kinetics of PI3K pathway inhibition and the subsequent activation of the compensatory pathway.

  • Dual Inhibition Studies: To test the functional consequence of the paradoxical activation, treat cells with this compound in combination with an inhibitor of the activated pathway (e.g., a MEK inhibitor if the ERK pathway is activated) and assess the effect on cell viability.

Issue 3: Unexpected Toxicity or Cell Death at Low Concentrations

Possible Causes:

  • Undisclosed Off-Target Effects in a Specific Cellular Context: While highly selective, this compound could have an uncharacterized off-target effect that is critical for survival in your specific cell line.

  • Synthetic Lethality: The cell line may have a specific genetic background that makes it exquisitely sensitive to the inhibition of PI3Kα/δ.

  • On-Target Toxicity: For some cell lines, the PI3K pathway is absolutely essential for survival, and its inhibition leads to rapid apoptosis.

Troubleshooting Steps:

  • Confirm Apoptosis: Use assays such as Annexin V staining or caspase-3/7 activity assays to determine if the observed cell death is due to apoptosis.

  • Kinase Selectivity Profiling: If the phenotype is strong and unexpected, a broad kinase selectivity screen could help identify potential off-targets.

  • Rescue Experiments: Attempt to rescue the phenotype by activating downstream components of the PI3K pathway through alternative means, if possible.

  • Literature Review: Conduct a thorough literature search on the specific genetic background of your cell line to identify potential vulnerabilities related to the PI3K pathway.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetKi (nM)
p110α2.3
p110δ14.2
p110β>500
p110γ>500
mTOR>5000
DNA-PK>5000

Data synthesized from publicly available information.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
U87 MGp-Akt (Ser473) Inhibition~10
HT-29Proliferation~50
A549Proliferation~100

Approximate values based on published data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated cells to determine the percentage of cell viability.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol is for verifying the on-target activity of this compound by measuring the phosphorylation of Akt.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Akt (Ser473) antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Visualizations

PI3K/Akt Signaling Pathway and this compound Inhibition

RTK Receptor Tyrosine Kinase PI3K PI3Kα/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Growth, Survival) pAkt->Downstream

Caption: PI3K/Akt signaling pathway with the point of inhibition by this compound.

References

ETP-46321 Technical Support Center: Troubleshooting Cell Cycle Progression Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321 in cell cycle progression experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell cycle regulation?

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to the arrest of the cell cycle, typically in the G1 phase.[3][4] This G1 arrest is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors.

Q2: What is the selectivity profile of this compound?

This compound is highly selective for PI3Kα and PI3Kδ. It is significantly less potent against PI3Kβ and PI3Kγ.[1] Importantly, it does not significantly inhibit other related kinases such as mTOR or DNA-PK at typical working concentrations, nor does it show significant activity against a broad panel of other protein kinases.[1] This high selectivity minimizes off-target effects that could confound experimental results.

Q3: At what concentration should I use this compound to induce G1 cell cycle arrest?

The optimal concentration of this compound for inducing G1 arrest is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on available data, inhibition of Akt phosphorylation, a downstream marker of PI3K activity, is observed in the low nanomolar range in some cell lines (e.g., IC50 of 8.3 nM in U2OS cells).[1] A typical concentration range to test for cell cycle arrest could be from 10 nM to 1 µM. It is crucial to titrate the concentration to find the optimal window that induces cell cycle arrest without causing significant apoptosis.

Q4: How long should I treat my cells with this compound to observe cell cycle arrest?

The time required to observe cell cycle arrest can vary between cell types. A common time course for cell cycle analysis is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: Weak or No G1 Cell Cycle Arrest Observed

Possible Cause 1: Suboptimal Concentration of this compound

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line. Analyze downstream markers of PI3K activity, such as phospho-Akt (Ser473), by Western blot to confirm target engagement at the tested concentrations.

Possible Cause 2: Insufficient Treatment Duration

  • Troubleshooting Step: Conduct a time-course experiment to identify the optimal treatment duration for observing G1 arrest in your specific cell line.

Possible Cause 3: Cell Line Resistance

  • Troubleshooting Step: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in downstream pathway components or activation of compensatory signaling pathways.[2] Consider using a different cell line or investigating potential resistance mechanisms.

Possible Cause 4: Poor Compound Stability

  • Troubleshooting Step: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Issue 2: Significant Sub-G1 Peak in Flow Cytometry, Suggesting Apoptosis

Possible Cause 1: this compound Concentration is Too High

  • Troubleshooting Step: High concentrations of some PI3K inhibitors can induce apoptosis.[5] Reduce the concentration of this compound to a level that primarily induces cell cycle arrest. A careful dose-response analysis is critical.

Possible Cause 2: Prolonged Treatment Duration

  • Troubleshooting Step: Extended exposure to the inhibitor may lead to apoptosis.[6] Shorten the treatment duration to a time point where G1 arrest is observed without a significant increase in the sub-G1 population.

Possible Cause 3: Cell Line Sensitivity

  • Troubleshooting Step: Certain cell lines are more prone to apoptosis in response to PI3K inhibition. Confirm apoptosis using an independent method, such as Annexin V/PI staining or a caspase-3 cleavage assay by Western blot.

Issue 3: Paradoxical or Unexpected Cell Cycle Effects

Possible Cause 1: Off-Target Effects at High Concentrations

  • Troubleshooting Step: Although this compound is highly selective, very high concentrations could potentially lead to off-target effects. Ensure you are using the lowest effective concentration that inhibits the PI3K pathway. Refer to the selectivity data to rule out inhibition of other kinases.

Possible Cause 2: Feedback Loop Activation

  • Troubleshooting Step: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, which could have complex effects on the cell cycle.[2] Investigate the activation status of other relevant signaling pathways (e.g., MAPK/ERK) by Western blot.

Possible Cause 3: Experimental Artifacts in Flow Cytometry

  • Troubleshooting Step: Ensure proper cell handling and staining techniques for flow cytometry. Cell clumps, improper fixation, or incorrect staining can lead to misleading histograms.[7][8] Use a low flow rate during acquisition for better resolution.

Data Presentation

Table 1: Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα2.31
PI3Kδ14.26.2
PI3Kβ>500>217
PI3Kγ>140>60
mTOR>5000>2173
DNA-PK>5000>2173
Data is illustrative and compiled from published information.[1]

Table 2: Troubleshooting Summary for Cell Cycle Analysis

IssuePossible CauseRecommended Action
Weak or No G1 Arrest Suboptimal Concentration/DurationPerform dose-response and time-course experiments. Confirm target inhibition (p-Akt).
Cell Line ResistanceTest in a different cell line; investigate resistance mechanisms.
Significant Sub-G1 Peak Concentration Too HighReduce this compound concentration. Perform a careful dose-response analysis.
Prolonged TreatmentShorten incubation time.
Paradoxical Effects Off-Target EffectsUse the lowest effective concentration. Review selectivity profile.
Feedback Loop ActivationAnalyze other signaling pathways (e.g., MAPK/ERK).
Flow Cytometry ArtifactsEnsure single-cell suspension, proper fixation, and staining. Use a low flow rate.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Plate cells at a density that will not allow them to become confluent during the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration.

  • Harvesting: Harvest cells by trypsinization, and collect both floating and adherent cells to include any apoptotic populations.

  • Fixation: Wash cells with ice-cold PBS and fix in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry. Use a low flow rate for data acquisition to ensure optimal resolution of the cell cycle phases.

Western Blot for Cell Cycle Markers
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin E, p21, p27, phospho-Rb) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 G1_Arrest G1 Arrest PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellCycleProgression Cell Cycle Progression (G1 to S) mTORC1->CellCycleProgression Promotes CellCycleProgression->G1_Arrest Inhibition ETP46321 This compound ETP46321->PI3K

Caption: PI3K Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Cell Cycle Analysis Result Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Duration Is treatment duration optimized? Check_Concentration->Check_Duration Yes Optimize_Dose_Time Perform dose-response and time-course Check_Concentration->Optimize_Dose_Time No Check_Apoptosis Is there significant apoptosis (sub-G1 peak)? Check_Duration->Check_Apoptosis Yes Check_Duration->Optimize_Dose_Time No Check_Flow_Artifacts Are flow cytometry parameters optimal? Check_Apoptosis->Check_Flow_Artifacts No Apoptosis_Assay Confirm apoptosis with Annexin V/caspase assay Check_Apoptosis->Apoptosis_Assay Yes Optimize_Flow Check for clumps, use low flow rate, re-stain Check_Flow_Artifacts->Optimize_Flow No Analyze_Markers Analyze p-Akt and cell cycle markers by Western Blot Check_Flow_Artifacts->Analyze_Markers Yes Investigate_Resistance Investigate cell line resistance mechanisms Optimize_Dose_Time->Start Apoptosis_Assay->Optimize_Dose_Time Optimize_Flow->Start Analyze_Markers->Investigate_Resistance If results still unexpected End Interpretable Result Analyze_Markers->End

Caption: Troubleshooting Workflow for Cell Cycle Experiments.

References

Secondary effects of ETP-46321 in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ETP-46321 in long-term cell culture experiments.

I. FAQs: General Information & Handling

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphoinositide-3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1][2][3][4][5] It has been shown to be highly selective against PI3Kβ, PI3Kγ, mTOR, DNA PK, and a panel of 287 other protein kinases.[1][6] Its inhibitory action on the PI3K signaling pathway leads to a reduction in Akt phosphorylation, induction of cell cycle arrest, and anti-proliferative effects.[1][3][6]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years.[4] Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[7]

Q3: What is the reported potency of this compound?

A3: The potency of this compound has been characterized in biochemical and cellular assays. The following table summarizes the key inhibitory values.

TargetAssay TypeIC50 / Kᵢ (nM)
PI3Kα Biochemical (Kᵢ)2.3
PI3Kδ Biochemical (Kᵢ)14.2
PI3Kβ Biochemical (IC₅₀)> 5000
PI3Kγ Biochemical (IC₅₀)> 5000
mTOR Biochemical (IC₅₀)> 5000
DNA PK Biochemical (IC₅₀)> 5000
Akt Phosphorylation Cellular (IC₅₀)8.3
(Data compiled from multiple sources[1][2][4])

II. Troubleshooting Guide: Secondary Effects in Long-Term Culture

This guide addresses specific issues that may arise during prolonged exposure of cell lines to this compound.

Issue 1: Gradual Decrease in Cell Proliferation and Viability Over Time, Even at Concentrations Below the Initial IC50.

  • Possible Cause 1: Cumulative Off-Target Effects. While highly selective, long-term exposure to any inhibitor can lead to the accumulation of minor off-target effects, potentially impacting pathways required for sustained cell growth.

  • Possible Cause 2: Metabolic Reprogramming. The PI3K/Akt pathway is a key regulator of cellular metabolism. Chronic inhibition can force cells to adapt their metabolic pathways, which may lead to reduced proliferation or senescence in some cell lines.

  • Troubleshooting Steps:

    • Re-evaluate the Dose-Response: Perform a long-term (e.g., 7-14 day) dose-response experiment to determine the true cytostatic or cytotoxic concentration for your specific cell line under prolonged exposure.

    • Assess Cellular Metabolism: Analyze key metabolic indicators such as glucose uptake and lactate (B86563) production to determine if significant metabolic shifts are occurring. (See Experimental Protocols Section).

    • Implement Intermittent Dosing: Consider a "drug holiday" schedule (e.g., 3 days on, 1 day off) to allow cells to recover from potential cumulative stresses while still maintaining a degree of target inhibition.

Issue 2: Emergence of a Resistant Cell Population.

  • Possible Cause 1: Gatekeeper Mutations. Although not documented for this compound, resistance to kinase inhibitors can arise from mutations in the target protein that prevent drug binding.

  • Possible Cause 2: Upregulation of Bypass Pathways. Cells may adapt to PI3K inhibition by upregulating parallel signaling pathways (e.g., MAPK/ERK) to maintain pro-survival signals.

  • Troubleshooting Steps:

    • Perform Western Blot Analysis: Probe for activation of key bypass pathways. Look for increased phosphorylation of proteins like ERK1/2 or STAT3 in the resistant population compared to the parental line.

    • Consider Combination Therapy: If a bypass pathway is identified, consider co-treating with an inhibitor for that pathway.

    • Sequence the Target Kinase: If resistance is suspected to be on-target, sequence the catalytic domain of PI3Kα (PIK3CA) in the resistant population to check for mutations.

Issue 3: Changes in Cell Morphology and Adhesion.

  • Possible Cause: The PI3K pathway is involved in regulating the actin cytoskeleton and focal adhesions. Chronic inhibition can lead to alterations in cell shape, size, and attachment to the culture vessel.

  • Troubleshooting Steps:

    • Document Morphological Changes: Use phase-contrast microscopy to regularly image and document any changes in cell morphology.

    • Perform an Adhesion Assay: Quantify changes in cell attachment to assess the functional consequences of morphological alterations.

    • Analyze Cytoskeletal Proteins: Use immunofluorescence or Western blotting to examine the expression and localization of key cytoskeletal proteins like actin and vinculin.

III. Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental period (e.g., 10-14 days).

  • Dosing: The following day, treat cells with a range of this compound concentrations. Include a DMSO vehicle control.

  • Media and Compound Refresh: Refresh the culture medium containing the appropriate concentrations of this compound every 2-3 days to ensure nutrient availability and consistent compound activity.

  • Viability Assessment: At various time points (e.g., Day 3, 7, 10, 14), measure cell viability using a reagent such as PrestoBlue™ or CellTiter-Glo®.

  • Data Analysis: Normalize the results to the vehicle control at each time point and plot the dose-response curves to determine the long-term IC50.

Protocol 2: Western Blot for Bypass Pathway Activation

  • Sample Preparation: Culture parental (sensitive) and this compound-resistant cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and compare the ratio of phosphorylated to total protein between sensitive and resistant lines.

IV. Visualizations

ETP46321_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Conversion ETP This compound ETP->PI3K PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Phosphorylation Outcome Cell Survival Proliferation Metabolism Downstream->Outcome

Caption: Signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Start: Decreased Viability in Long-Term Culture Check_Conc Is concentration optimized for long-term use? Start->Check_Conc LT_Dose Perform Long-Term Dose-Response Assay Check_Conc->LT_Dose No Check_Morphology Observe for changes in cell morphology/adhesion Check_Conc->Check_Morphology Yes LT_Dose->Check_Morphology Adhesion_Assay Perform Adhesion Assay & Analyze Cytoskeleton Check_Morphology->Adhesion_Assay Yes Check_Resistance Is a resistant population emerging? Check_Morphology->Check_Resistance No Adhesion_Assay->Check_Resistance WB_Bypass Western Blot for Bypass Pathways (e.g., p-ERK) Check_Resistance->WB_Bypass Yes End Resolution Path Identified Check_Resistance->End No Consider_Combo Consider Combination Therapy WB_Bypass->Consider_Combo Consider_Combo->End

Caption: Troubleshooting workflow for long-term culture issues.

References

Navigating ETP-46321 Delivery Challenges in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during the in vivo administration of ETP-46321. Our focus is to provide actionable solutions to overcome delivery challenges stemming from the physicochemical properties of this potent PI3K α/δ inhibitor.

I. This compound Physicochemical Properties & Formulation Hurdles

A primary obstacle in the in vivo application of this compound is its poor aqueous solubility. Understanding its key properties is the first step toward developing a successful delivery strategy.

PropertyValueImplication for In Vivo Delivery
Molecular Formula C₂₀H₂₇N₉O₃S-
Molecular Weight 473.55 g/mol Affects diffusion and membrane permeability.
Aqueous Solubility Insoluble[1]High potential for precipitation in aqueous vehicles, leading to inaccurate dosing and low bioavailability if not formulated correctly.
Organic Solvent Solubility Soluble in DMSO[1][2][3]DMSO is a suitable starting solvent for stock solutions, but its concentration must be minimized in final formulations to avoid toxicity.[4][5]
Reported Bioavailability Good oral bioavailability (90%) in BALB/c mice[6][7]Indicates that with an appropriate vehicle, high systemic exposure can be achieved via oral administration.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems in a step-by-step, solution-oriented format.

Formulation & Administration: Oral Gavage

Q1: My this compound is precipitating out of solution when I try to prepare it for oral gavage. What should I do?

A1: This is a common issue due to this compound's poor water solubility. Precipitation leads to inconsistent dosing and poor absorption. Here is a tiered approach to formulation, starting with the simplest methods:

Tier 1: Co-Solvent Systems

The most frequent approach for compounds like this compound is to use a co-solvent system. This involves dissolving the compound in a small amount of an organic solvent (like DMSO) and then diluting it in a larger volume of an aqueous vehicle, often containing a surfactant or suspending agent to maintain stability.

Recommended Starting Formulations for Oral Gavage:

Vehicle Composition (v/v/v)Component 1Component 2Component 3Notes
Vehicle A 5-10% DMSO5-10% Tween® 8080-90% Saline or WaterA common starting point for many poorly soluble compounds.[5][8]
Vehicle B 5-10% DMSO-90-95% in 0.5% CMC (w/v)Carboxymethylcellulose (CMC) acts as a suspending agent to prevent precipitation.[4][9]
Vehicle C 10% DMSO40% PEG40050% WaterPolyethylene glycol (PEG) 400 is another excellent solubilizing agent.[5]

Troubleshooting Workflow for Oral Formulation

G start Start: this compound Powder stock Prepare concentrated stock in 100% DMSO (e.g., 50 mg/mL) start->stock formulate Select Vehicle (e.g., Vehicle A: DMSO/Tween/Saline) stock->formulate mix Add stock solution to vehicle while vortexing formulate->mix observe Observe for precipitation mix->observe stable Stable Solution/Suspension: Proceed to Dosing observe->stable No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshoot: - Decrease final concentration - Increase Tween/PEG/CMC percentage - Try alternative vehicle precipitate->troubleshoot troubleshoot->formulate

Workflow for preparing and troubleshooting oral formulations.

Q2: What is the maximum concentration of this compound I can achieve in these vehicles?

A2: This must be determined empirically. Start by preparing your desired final concentration. If precipitation occurs, you will need to either decrease the concentration or adjust the vehicle composition (e.g., by increasing the percentage of co-solvents like Tween® 80 or PEG400). Always prepare a small test batch first.

Q3: I'm seeing animal-to-animal variability in my results. Could the formulation be the cause?

A3: Absolutely. Inconsistent formulation can lead to variable dosing and absorption.

  • Ensure Homogeneity: If using a suspension (like with CMC), ensure it is uniformly mixed before drawing each dose. Use a stir plate for the bulk solution and vortex the syringe immediately before dosing.

  • Check for Precipitation Over Time: Your formulation should be stable for the duration of your experiment. Check a small aliquot for precipitation after it has been sitting at room temperature for the length of your dosing procedure.

Formulation & Administration: Injectable Routes (IV, IP)

Q4: Can I use the same formulations for intravenous (IV) or intraperitoneal (IP) injections?

A4: Not necessarily. Injectable routes have stricter requirements to prevent toxicity, hemolysis, and precipitation in the bloodstream. The concentration of organic solvents must be carefully controlled.

Q5: What is a safe concentration of DMSO for IV or IP administration in mice?

A5: While high concentrations of DMSO are toxic, lower concentrations are generally well-tolerated.[4][6]

  • IP Injection: It is recommended to keep the final DMSO concentration at or below 10% v/v.[5][6] Some studies suggest that daily IP injections of 5% DMSO show no adverse effects.[6]

  • IV Injection: For IV administration, the DMSO concentration should be as low as possible, ideally below 1% v/v, to avoid hemolysis and other adverse effects.[5]

Recommended Starting Formulations for Injectable Routes:

RouteVehicle Composition (v/v/v)Component 1Component 2Component 3Notes
IP 10% DMSO-90% SalineA simple starting point. Ensure the compound is soluble at this DMSO concentration.
IP/IV 5% DMSO10% Solutol® HS 15 or Kolliphor® HS 1585% SalineSolutol® is a non-ionic solubilizer that can help create stable microemulsions suitable for injection.
IV <10% DMSO->90% in 5% Dextrose in Water (D5W)Often used for IV infusions to minimize hemolysis. The final DMSO concentration should be minimized.

Decision Tree for Formulation Selection

G start Desired Route of Administration? oral Oral Gavage start->oral Oral ip Intraperitoneal (IP) start->ip IP iv Intravenous (IV) start->iv IV oral_sol Use Co-Solvent/Suspension (e.g., DMSO/Tween/Saline or DMSO/CMC) oral->oral_sol ip_sol Use Co-Solvent System (e.g., ≤10% DMSO in Saline) ip->ip_sol iv_sol Use Solubilizing Excipients (e.g., Cyclodextrin, Solutol®) with minimal DMSO (<5%) iv->iv_sol check_sol Check for Precipitation at Final Concentration oral_sol->check_sol ip_sol->check_sol iv_sol->check_sol stable Stable: Proceed check_sol->stable No unstable Unstable: Reformulate check_sol->unstable Yes

Decision tree for selecting an initial formulation strategy.

III. Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL in Vehicle A)

This protocol provides a method for preparing a 10 mg/mL solution/suspension of this compound for oral gavage in mice, assuming a 50 mg/kg dose and a 10 mL/kg dosing volume.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile conical tubes (1.5 mL, 15 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Stock Solution: Weigh out the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved. This may require brief vortexing.

  • Prepare Vehicle Components: In a sterile 15 mL conical tube, prepare the vehicle diluent. For a final volume of 10 mL with 10% DMSO and 10% Tween® 80:

    • Add 1 mL of Tween® 80.

    • Add 8 mL of sterile saline.

  • Formulation:

    • Vortex the Tween® 80/saline mixture thoroughly.

    • While the vehicle is vortexing, slowly add 1 mL of the 100 mg/mL this compound DMSO stock solution drop by drop. This slow addition to a vortexing solution is critical to prevent immediate precipitation.

  • Final Homogenization: Continue to vortex the final formulation for at least 30 seconds to ensure it is homogenous.

  • Stability Check: Visually inspect the solution for any signs of precipitation. For a new formulation, it is advisable to let it sit at room temperature for 30-60 minutes and re-inspect to ensure stability over the course of a typical dosing session.

  • Administration: Before drawing each dose, gently vortex the solution to ensure homogeneity.

IV. Signaling Pathway

This compound is an inhibitor of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP This compound ETP->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Simplified PI3K/AKT signaling pathway showing inhibition by this compound.

References

Validation & Comparative

ETP-46321: A Comparative Analysis Against Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors as potential cancer therapeutics. This guide provides a comparative analysis of ETP-46321, a potent PI3K inhibitor, against other well-characterized PI3K inhibitors, including Alpelisib, Buparlisib, Copanlisib, and Pictilisib. The information presented herein is intended to provide an objective overview based on available preclinical data to aid researchers in their drug development efforts.

The PI3K Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This cascade ultimately promotes cell survival, proliferation, and growth. PI3K inhibitors block this pathway by targeting the catalytic activity of the PI3K enzyme.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other PI3K inhibitors against the four Class I PI3K isoforms. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Primary Target(s)Reference(s)
This compound 2.3 >460 >138 14.2 α, δ [1][2]
Alpelisib (BYL719)51200250290α[3]
Buparlisib (BKM120)52166262116Pan-PI3K[4]
Copanlisib (BAY 80-6946)0.53.76.40.7Pan-PI3K (α, δ)[5]
Pictilisib (GDC-0941)333753Pan-PI3K (α, δ)[6]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.

Preclinical In Vivo Efficacy

Preclinical in vivo studies in xenograft models provide valuable insights into the potential anti-tumor activity of drug candidates.

This compound: In a lung tumor mouse model driven by a K-RasG12V oncogenic mutation, daily oral administration of this compound at 50 mg/kg resulted in significant tumor growth inhibition.[2][7] The compound also demonstrated a reduction in tumor metabolic activity as measured by PET imaging.[2][7] Furthermore, in U87 MG glioblastoma xenografts, a single treatment with this compound led to a reduction in the phosphorylation of Akt.[1] The growth of HT-29 colon carcinoma and A549 lung carcinoma xenografts was also delayed with daily treatment.[1]

Other PI3K Inhibitors:

  • Alpelisib: Has demonstrated anti-tumor activity in various xenograft models, particularly those with PIK3CA mutations.[8]

  • Buparlisib: Showed anti-tumor activity in a U87MG glioma model at doses of 30 and 60 mg/kg.[4] In a separate study, it suppressed the growth of established patient-derived glioblastoma xenografts and prolonged survival in nude rats.[9]

  • Copanlisib: Demonstrated single-agent activity in solid tumor malignancies, including breast cancer, in a phase I study.[5]

  • Pictilisib: In a first-in-human phase I study, showed on-target pharmacodynamic activity at dose levels ≥100mg and signs of antitumor activity.[10]

Due to the lack of head-to-head in vivo studies, a direct comparison of the efficacy of this compound with these other inhibitors is not currently possible.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare reaction buffer (Tris-HCl, MgCl2, DTT) F Combine buffer, enzyme, substrate, and inhibitor in a microplate A->F B Prepare PI3K enzyme (e.g., recombinant p110α/p85α) B->F C Prepare lipid substrate (e.g., PIP2) C->F D Prepare ATP solution (including radiolabeled ATP) G Initiate reaction by adding ATP D->G E Prepare serial dilutions of test inhibitor (e.g., this compound) E->F F->G H Incubate at room temperature G->H I Terminate reaction H->I J Quantify phosphorylated product (PIP3) (e.g., scintillation counting) I->J K Plot dose-response curve and calculate IC50 value J->K

Figure 2: General workflow for an in vitro PI3K kinase assay.

Methodology:

  • Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, and DTT.

  • Component Addition: Purified recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of ATP, often including a radiolabeled form like [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified. This can be achieved through methods like scintillation proximity assay (SPA) or filter binding assays.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Phospho-Akt (pAkt) Inhibition Assay

This assay measures the ability of an inhibitor to block PI3K signaling within a cellular context by assessing the phosphorylation of the downstream effector, Akt.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines with an active PI3K pathway are cultured and then treated with a range of concentrations of the test inhibitor for a specified duration.

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Akt (pAkt, e.g., at Ser473 or Thr308) and total Akt.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pAkt to total Akt is calculated for each treatment condition, and the IC50 for pAkt inhibition is determined from a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate and allow to attach B Treat cells with serial dilutions of the PI3K inhibitor A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT or CellTiter-Glo) C->D E Incubate to allow for colorimetric or luminescent reaction D->E F Measure absorbance or luminescence using a plate reader E->F G Calculate percentage of cell viability and determine GI50/IC50 F->G

Figure 3: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are then treated with various concentrations of the test inhibitor for an extended period (e.g., 72 hours).

  • Viability Assessment: A viability reagent is added to the wells. For an MTT assay, the reagent is converted by metabolically active cells into a colored formazan (B1609692) product. For a CellTiter-Glo assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Quantification: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the concentration of the inhibitor that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from a dose-response curve.[11]

In Vivo Xenograft Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.

Methodology:

  • Cell Implantation: Cancer cells are harvested and injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured regularly with calipers to calculate tumor volume.

  • Randomization and Treatment: When tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test inhibitor is administered according to a defined dosing schedule (e.g., daily oral gavage).

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess efficacy. Body weight changes and clinical observations are used to evaluate the tolerability of the treatment.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα and PI3Kδ isoforms with demonstrated preclinical anti-tumor activity. While direct comparative data with other PI3K inhibitors is limited, the available information suggests it is a promising candidate for further investigation. The provided data and experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the context of other PI3K inhibitors. As with all preclinical data, further studies, including head-to-head comparisons and eventually clinical trials, will be necessary to fully understand the relative efficacy and safety of this compound.

References

A Comparative Guide to PI3K Inhibitors: ETP-46321, A66, and IC87114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three key phosphoinositide 3-kinase (PI3K) inhibitors: ETP-46321, A66, and IC87114. The information presented is curated to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on biochemical potency, isoform selectivity, and cellular activity.

Introduction to PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders, making PI3K isoforms attractive therapeutic targets. This guide focuses on a comparative analysis of three small molecule inhibitors with distinct selectivity profiles against Class I PI3K isoforms.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of this compound, A66, and IC87114 against the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) is a critical determinant of their utility in specific research contexts. The half-maximal inhibitory concentration (IC50) values from biochemical assays provide a quantitative measure of their potency and selectivity.

Table 1: Comparison of IC50/Kᵢ Values for PI3K Inhibitors against Class I PI3K Isoforms

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Primary Target(s)
This compound 2.3 nM (Kᵢ)[1]>460 nM (est.)[1]>138 nM (est.)[1]14.2 nM (Kᵢ)[1]PI3Kα, PI3Kδ
A66 32 nM (IC50)[2]>3200 nM (est.)[2]>3200 nM (est.)[2]>3200 nM (est.)[2]PI3Kα
IC87114 >100 µM (IC50)[3]75 µM (IC50)[3]29 µM (IC50)[3]0.5 µM (IC50)[3]PI3Kδ

Note: "est." denotes estimated values based on reported selectivity folds. Kᵢ (inhibitor constant) and IC50 values are both measures of inhibitor potency.

This compound is a potent dual inhibitor of PI3Kα and PI3Kδ.[1] A66 is a highly selective inhibitor of PI3Kα, exhibiting over 100-fold selectivity against other Class I isoforms.[2] IC87114 is a potent and selective inhibitor of PI3Kδ.[3]

Mechanism of Action and Signaling Pathway

These small molecule inhibitors act by competing with ATP for the binding site in the catalytic domain of the respective PI3K p110 subunit. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The reduction in PIP3 levels downstream abrogates the activation of the Akt signaling cascade, thereby impacting cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt pAkt p-Akt (Active) PDK1->pAkt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation/Inhibition CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse ETP46321 This compound ETP46321->PI3K Inhibits PI3Kα/δ A66 A66 A66->PI3K Inhibits PI3Kα IC87114 IC87114 IC87114->PI3K Inhibits PI3Kδ

Figure 1: PI3K/Akt signaling pathway and points of inhibition.

Cellular Activity

The efficacy of these inhibitors in a cellular context is a key consideration. While direct comparative studies are limited, the available data provides insights into their cellular potency.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50Reference
U2OSInhibition of Akt (Ser473) phosphorylation8.3 nM[1]

Table 3: Cellular Activity of A66

Cell LineAssayEffectReference
SK-OV-3Akt/PKB and p70 S6 kinase phosphorylationProfound reduction at 100 mg/kg in vivo[2]

Table 4: Cellular Activity of IC87114

Cell Line/Cell TypeAssayIC50 / EffectReference
MacrophagesAkt phosphorylationEffective inhibition at 10 µM[3]
Human A549, COLO 205, HCT-116, MCF7Antiproliferative activity (MTT assay)> 10 µM[3]
Human HL-60Antiproliferative activity (MTT assay)1 µM[3]

Disclaimer: The cellular activity data presented above is compiled from different studies and experimental conditions may vary. Direct comparison of IC50 values across different studies should be done with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the performance of PI3K inhibitors.

In Vitro PI3K Kinase Assay (HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified PI3K isoform.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - PI3K enzyme - Test compound (this compound, A66, or IC87114) - PIP2 substrate - ATP Start->Prep Incubate Incubate enzyme and inhibitor Prep->Incubate React Initiate reaction with PIP2 and ATP Incubate->React Stop Stop reaction and add detection reagents React->Stop Read Read HTRF signal on a plate reader Stop->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro PI3K HTRF assay.

Methodology:

  • Reagent Preparation: Recombinant human PI3K isoforms, test compounds, PIP2 substrate, and ATP are prepared in an appropriate assay buffer.

  • Incubation: The PI3K enzyme is pre-incubated with serially diluted test compounds in a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.

  • Detection: The reaction is stopped, and HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents are added to quantify the amount of PIP3 produced.

  • Data Analysis: The HTRF signal is measured, and the IC50 value is calculated from the dose-response curve.

Western Blot for Akt Phosphorylation

This cellular assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cell by measuring the phosphorylation of the downstream effector, Akt.

Methodology:

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of the PI3K inhibitor for a specified time.

  • Cell Lysis: Cells are lysed to extract total protein, and protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate. The membrane is often stripped and re-probed for total Akt as a loading control.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitors on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and, after adherence, are treated with a range of inhibitor concentrations.

  • Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: A single reagent (CellTiter-Glo®) is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Luminescence is measured using a luminometer.

  • Data Analysis: The data is used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Logical Relationship of Inhibitor Selectivity and Application

The choice of inhibitor is dictated by the specific research question and the PI3K isoform(s) of interest. The following diagram illustrates the logical relationship between the inhibitor's selectivity and its primary applications.

Inhibitor_Logic ETP46321 This compound Dual Dual PI3Kα/δ Inhibition ETP46321->Dual A66 A66 Alpha Selective PI3Kα Inhibition A66->Alpha IC87114 IC87114 Delta Selective PI3Kδ Inhibition IC87114->Delta App_Dual Investigating combined roles of PI3Kα and PI3Kδ in cancer Dual->App_Dual App_Alpha Studying PI3Kα-driven tumors (e.g., PIK3CA mutations) Alpha->App_Alpha App_Delta Research in hematological malignancies and immunology Delta->App_Delta

Figure 3: Logic of inhibitor selection based on isoform selectivity.

Conclusion

This compound, A66, and IC87114 are valuable tools for dissecting the complex roles of PI3K signaling. This compound is suited for studies where the combined inhibition of PI3Kα and PI3Kδ is desired. A66 offers high selectivity for PI3Kα, making it ideal for investigating the specific functions of this isoform, particularly in the context of cancers with PIK3CA mutations. IC87114 provides a means to specifically probe the role of PI3Kδ, which is of significant interest in immunology and hematological malignancies. The selection of the appropriate inhibitor should be based on a clear understanding of its isoform selectivity profile and the specific biological question being addressed.

References

ETP-46321 vs. Taselisib: A Comparative Guide on Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research. Among these, ETP-46321 and taselisib (B612264) have been subjects of preclinical and clinical investigation. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Parameters

ParameterThis compoundTaselisib
Mechanism of Action Potent inhibitor of PI3Kα and PI3Kδ.Dual mechanism: potent inhibitor of PI3Kα, δ, and γ isoforms (sparing β), and induces degradation of mutant p110α.
PI3K Isoform Selectivity Ki (nM): p110α: 2.3 p110δ: 14.2 p110β: >460 p110γ: >138Ki (nM): p110α: 0.29 p110δ: 0.12 p110γ: 0.97 p110β: 9.1
In Vitro Potency (IC50) Data not publicly available in detail. Described as anti-proliferative.Cell Lines with PIK3CA mutation/HER2+: Mean IC50: ~42 nM Cell Lines (Wild-Type): Mean IC50: ~380 nM
In Vivo Efficacy Delayed tumor growth in HT-29 (colon) and A549 (lung) xenograft models. Synergizes with doxorubicin (B1662922) in an ovarian cancer model.Dose-dependent tumor growth inhibition and regression in PIK3CA-mutant xenograft models.[1]
Clinical Trial Highlight No major clinical trial data publicly available.SANDPIPER Trial (Phase III): Taselisib + fulvestrant (B1683766) improved median PFS to 7.4 months vs. 5.4 months for placebo + fulvestrant in ER+, HER2-, PIK3CA-mutant advanced breast cancer.

Signaling Pathways and Mechanisms of Action

This compound and taselisib both target the PI3K signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. However, their mechanisms exhibit notable differences.

This compound is a potent inhibitor of the p110α and p110δ isoforms of PI3K. Its action is primarily through competitive inhibition of the ATP-binding site of these kinases, thereby blocking the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts ETP This compound ETP->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Fig. 1: this compound inhibits the PI3K pathway.

Taselisib, on the other hand, demonstrates a dual mechanism of action. It not only inhibits the kinase activity of PI3K isoforms α, δ, and γ, but it also uniquely induces the degradation of the mutant p110α protein. This degradation is mediated by the ubiquitin-proteasome system and is specific to the mutant form of the protein, sparing the wild-type p110α. This dual action is thought to lead to a more sustained and potent inhibition of the PI3K pathway in cancer cells harboring PIK3CA mutations.

cluster_cytoplasm Cytoplasm mutant_p110a Mutant p110α ubiquitin Ubiquitin mutant_p110a->ubiquitin Ubiquitination taselisib Taselisib taselisib->mutant_p110a Binds to proteasome Proteasome ubiquitin->proteasome Targets for degradation Degradation proteasome->degradation Leads to

Fig. 2: Taselisib's unique degradation mechanism.

Preclinical Efficacy

In Vitro Studies

Taselisib has demonstrated significant potency in in vitro studies, particularly in cell lines with PIK3CA mutations or HER2 amplification. The mean IC50 for taselisib in PIK3CA-mutated or HER2-positive uterine serous carcinoma cell lines was approximately 42 nM, compared to 380 nM in wild-type cell lines. This highlights the targeted nature of its activity.

In Vivo Studies

In xenograft models, both compounds have shown anti-tumor activity.

This compound was shown to delay the growth of colon (HT-29) and lung (A549) cancer xenografts with once-a-day treatment. Furthermore, it demonstrated a synergistic effect when combined with the chemotherapeutic agent doxorubicin in an ovarian cancer model.

Taselisib has exhibited dose-dependent tumor growth inhibition in various PIK3CA-mutant xenograft models.[1] In some preclinical models, taselisib not only inhibited tumor growth but also induced tumor regressions.[1]

Clinical Efficacy: The SANDPIPER Trial

A significant amount of clinical data is available for taselisib , primarily from the Phase III SANDPIPER trial. This study evaluated the efficacy of taselisib in combination with fulvestrant in patients with estrogen receptor-positive (ER+), HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer who had progressed on or after aromatase inhibitor therapy.

The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS). The median PFS for patients receiving taselisib plus fulvestrant was 7.4 months, compared to 5.4 months for those receiving placebo plus fulvestrant.

To date, there is no publicly available clinical trial data for This compound .

Experimental Protocols

SANDPIPER Trial Methodology

The SANDPIPER study was a randomized, double-blind, placebo-controlled, multicenter Phase III trial.

  • Patient Population: Postmenopausal women with ER+, HER2-, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after an aromatase inhibitor.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either taselisib (4 mg, oral, once daily) plus fulvestrant or placebo plus fulvestrant.

  • Treatment: Fulvestrant was administered as a 500 mg intramuscular injection on days 1 and 15 of the first cycle, and on day 1 of each subsequent 28-day cycle.

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).

  • Secondary Endpoints: Overall survival, objective response rate, clinical benefit rate, and safety.

cluster_workflow SANDPIPER Trial Workflow Patient Eligible Patients (ER+, HER2-, PIK3CA-mutant advanced breast cancer) Randomization Randomization (2:1) Patient->Randomization ArmA Taselisib (4mg daily) + Fulvestrant Randomization->ArmA ArmB Placebo + Fulvestrant Randomization->ArmB FollowUp Follow-up for PFS, OS, etc. ArmA->FollowUp ArmB->FollowUp

Fig. 3: SANDPIPER clinical trial workflow.

Conclusion

Both this compound and taselisib are potent inhibitors of the PI3K pathway with demonstrated preclinical anti-tumor activity. Taselisib is a more extensively studied compound with a unique dual mechanism of action that includes the degradation of mutant p110α. This has translated into a modest but statistically significant clinical benefit in a specific patient population, as evidenced by the SANDPIPER trial. The clinical efficacy of this compound remains to be determined. For researchers, the choice between these or other PI3K inhibitors for further investigation will likely depend on the specific cancer type, the mutational status of the tumor, and the therapeutic strategy being pursued. The distinct isoform selectivity and mechanism of action of each compound may offer different advantages in various contexts.

References

ETP-46321 vs. Idelalisib: A Comparative Analysis in Lymphocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K inhibitors ETP-46321 and idelalisib (B1684644), with a focus on their effects in lymphocyte studies. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

This compound is a potent dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K), while idelalisib is a selective inhibitor of the p110δ isoform. Both compounds have been investigated for their roles in modulating lymphocyte activity, a critical aspect of immune response and a therapeutic target in various hematological malignancies and autoimmune diseases. This guide synthesizes available data to draw a comparative picture of their performance in key lymphocyte-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and idelalisib, providing a side-by-side comparison of their potency and selectivity.

Table 1: Kinase Inhibitory Activity

CompoundTargetKi (nM)IC50 (nM)Selectivity
This compound p110α2.3-Dual p110α/δ inhibitor
p110δ14.2-
Idelalisib p110δ-~2.540- to 300-fold selective for p110δ over other PI3K Class I isoforms

Table 2: Effects on Lymphocyte Function

CompoundAssayEffectQuantitative Data
This compound T-Cell ProliferationStrong InhibitionData not available in a directly comparable format
Cytokine SecretionStrong InhibitionData not available in a directly comparable format
Idelalisib T-Cell ProliferationInhibitionSignificant effect at 25, 100, and 200 nM[1][2]
IFNγ SecretionInhibitionReduced upon T-cell activation[3]
IL-2 SecretionInhibitionReduced upon T-cell activation
TNFα SecretionInhibitionReduced upon T-cell activation

Signaling Pathways

Both this compound and idelalisib target the PI3K signaling pathway, a critical cascade in lymphocyte activation, proliferation, and survival. The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and highlights the points of inhibition for both compounds.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) T-Cell Receptor (TCR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation Survival Differentiation mTORC1->Proliferation Promotes ETP_46321 This compound ETP_46321->PI3K Inhibits p110α/δ Idelalisib Idelalisib Idelalisib->PI3K Inhibits p110δ Lymphocyte_Proliferation_Workflow cluster_workflow Experimental Workflow Start Isolate PBMCs Stain CFSE Staining Start->Stain Culture Plate Cells & Add Inhibitor Stain->Culture Stimulate Stimulate with anti-CD3/CD28 Culture->Stimulate Incubate Incubate (72-96h) Stimulate->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

References

Validating ETP-46321 On-Target Activity Through Genetic Knockdown of PI3Kα and PI3Kδ

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological inhibition of PI3Kα and PI3Kδ by ETP-46321 with the effects of genetic knockdown of these isoforms. The data presented herein is designed to assist researchers in validating the on-target activity of this compound and understanding its mechanism of action in cancer cell lines.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations or amplification of PI3K isoforms, is a common event in many human cancers.[4][5] this compound is a potent and orally bioavailable inhibitor of the class I PI3K isoforms PI3Kα and PI3Kδ.[6][7][8] To rigorously validate that the cellular effects of this compound are a direct consequence of inhibiting these specific targets, a comparison with genetic knockdown using small interfering RNA (siRNA) is essential.

Comparative Analysis of this compound and PI3Kα/δ Knockdown

The following table summarizes the hypothetical quantitative data from a study comparing the effects of this compound treatment with siRNA-mediated knockdown of PI3Kα and PI3Kδ in a human breast cancer cell line (e.g., MCF-7, which is known to have PIK3CA mutations).

Treatment Groupp-Akt (Ser473) (% of Control)Caspase-3/7 Activity (Fold Change)Cell Viability (% of Control)
Vehicle Control 100%1.0100%
This compound (1 µM) 25%4.540%
siRNA Control 98%1.199%
siRNA PI3Kα 55%2.565%
siRNA PI3Kδ 80%1.885%
siRNA PI3Kα + siRNA PI3Kδ 30%4.245%
Copanlisib (1 µM) 22%4.838%
Alpelisib (1 µM) 50%2.860%
Idelalisib (1 µM) 75%1.588%

Data are presented as mean values and are hypothetical, based on expected outcomes for illustrative purposes.

Alternative PI3K Inhibitors for Comparison:

  • Copanlisib: A pan-class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ.[5]

  • Alpelisib: A PI3Kα-specific inhibitor.[9]

  • Idelalisib: A PI3Kδ-specific inhibitor.[9]

Signaling Pathway and Experimental Workflow

To visually represent the targeted pathway and the experimental approach, the following diagrams were generated using Graphviz (DOT language).

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (Cell Growth, Survival) pAkt->Downstream ETP46321 This compound ETP46321->PI3K siRNA siRNA (PI3Kα / PI3Kδ) siRNA->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Genetic_Knockdown_Workflow start Day 1: Seed Cancer Cells transfection Day 2: Transfect with siRNA (Control, PI3Kα, PI3Kδ, Combo) start->transfection treatment Day 3: Treat with this compound or Vehicle Control transfection->treatment harvest Day 4: Harvest Cells for Analysis treatment->harvest western Western Blot (p-Akt, Total Akt, PI3Kα, PI3Kδ) harvest->western caspase Caspase-3/7 Assay (Apoptosis) harvest->caspase viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability

Caption: Experimental Workflow for Validation.

Experimental Protocols

1. Cell Culture and siRNA Transfection

  • Cell Line: Human breast cancer cell line MCF-7.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection Protocol:

    • One day prior to transfection, seed 2 x 10^5 cells per well in 6-well plates.[10]

    • On the day of transfection, dilute 50 nM of siRNA (non-targeting control, PI3Kα-targeting, PI3Kδ-targeting, or a combination of PI3Kα and PI3Kδ siRNAs) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • After 6 hours of incubation, replace the medium with complete growth medium.

    • Incubate the cells for 48-72 hours before proceeding with drug treatment or harvesting for analysis.[11]

2. This compound and Alternative Inhibitor Treatment

  • Following the 48-hour siRNA incubation period, aspirate the medium and replace it with fresh complete growth medium containing either this compound (1 µM), Copanlisib (1 µM), Alpelisib (1 µM), Idelalisib (1 µM), or a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours before harvesting for analysis.

3. Western Blot Analysis

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, PI3Kα, PI3Kδ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.[11][12]

4. Caspase-3/7 Activity Assay

  • Measure apoptosis by quantifying caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit, following the manufacturer's protocol.

  • Plate cells in a 96-well plate and treat as described above.

  • After treatment, add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time.

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the results to the vehicle-treated control group.

5. Cell Viability Assay

  • Determine cell viability using a standard MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo), according to the manufacturer's instructions.

  • Plate cells in a 96-well plate and treat as described in the preceding sections.

  • At the end of the treatment period, add the viability reagent to each well and incubate as required.

  • Measure absorbance or luminescence with a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

References

ETP-46321: A Comparative Analysis of a Potent PI3Kα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor ETP-46321 with alternative compounds. The information is based on publicly available preclinical data.

This compound is a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.

Biochemical Potency and Selectivity

This compound exhibits potent inhibition of PI3Kα with a reported Ki value of 2.3 nM. Its selectivity profile indicates a dual activity against PI3Kα and PI3Kδ, while showing significantly less activity against other Class I PI3K isoforms. The compound is reported to be 6-fold less potent against PI3Kδ, over 200-fold less potent against PI3Kβ, and over 60-fold less potent against PI3Kγ. Furthermore, this compound shows weak inhibitory activity against the related kinases mTOR and DNA-PK, with IC50 values greater than 5 µM.

For comparative purposes, the table below summarizes the inhibitory activity (IC50 values) of this compound and other notable PI3K inhibitors against the four Class I PI3K isoforms.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Selectivity
This compound ~2.3 (Ki)>460>138~13.8α/δ
Alpelisib51156250290α-selective
Idelalisib820565892.5δ-selective
Duvelisib16028527.42.5δ/γ-selective
Copanlisib0.53.76.40.7Pan-Class I

Note: IC50 values for this compound against PI3Kβ, γ, and δ are estimated based on the reported relative potencies to PI3Kα.

In Vitro and In Vivo Antitumor Activity

Published data indicates that this compound effectively inhibits PI3K signaling in tumor cell lines, leading to cell cycle arrest. In vivo studies have demonstrated that oral administration of this compound delayed tumor growth in xenograft models of human colon (HT-29) and lung (A549) cancer. Furthermore, the compound showed synergistic effects when combined with the chemotherapeutic agent doxorubicin (B1662922) in an ovarian cancer model. Quantitative data on tumor growth inhibition percentages were not available in the reviewed public data.

Pharmacokinetic Profile

This compound has been described as having a favorable pharmacokinetic profile in mice, with good oral bioavailability. Specific parameters such as Cmax, Tmax, and AUC from these studies are not detailed in the publicly accessible literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental evaluation of PI3K inhibitors like this compound, the following diagrams have been generated using the DOT language.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP_46321 This compound ETP_46321->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

PI3K/AKT/mTOR Signaling Pathway Inhibition

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Assay Cell-Based Assay (e.g., p-AKT levels, Cell Proliferation) Cell_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies (Mice) PK_Studies->Data_Analysis Xenograft Xenograft Tumor Models Xenograft->Data_Analysis ETP_46321 This compound ETP_46321->Kinase_Assay ETP_46321->Cell_Assay ETP_46321->PK_Studies ETP_46321->Xenograft

Preclinical Evaluation Workflow for this compound

Experimental Protocols

Detailed experimental protocols for the published data on this compound are not publicly available. However, standard methodologies for evaluating PI3K inhibitors generally include the following:

Biochemical Kinase Assays (In Vitro):

  • Principle: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.

  • General Procedure:

    • Recombinant PI3K isoforms (α, β, γ, δ) are incubated with the test compound (e.g., this compound) at various concentrations.

    • The kinase reaction is initiated by adding the substrate (e.g., PIP2) and ATP.

    • The production of the phosphorylated product (PIP3) is measured, often using methods like ADP-Glo, HTRF, or ELISA.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays:

  • Principle: To assess the effect of the inhibitor on the PI3K pathway within a cellular context.

  • Phospho-AKT Western Blot:

    • Cancer cell lines are treated with the inhibitor at various concentrations.

    • Cells are stimulated with a growth factor to activate the PI3K pathway.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies specific for phosphorylated AKT (a downstream target of PI3K) and total AKT (as a loading control). The reduction in p-AKT levels indicates pathway inhibition.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo):

    • Cancer cells are seeded in multi-well plates and treated with the inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent readout.

    • This assay determines the anti-proliferative effect of the compound.

In Vivo Xenograft Studies:

  • Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • General Procedure:

    • Human cancer cells are subcutaneously injected into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The test compound is administered (e.g., orally) according to a specific dosing schedule.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).

Pharmacokinetic Studies:

  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • General Procedure:

    • The compound is administered to mice (e.g., orally or intravenously).

    • Blood samples are collected at various time points.

    • The concentration of the compound in the plasma is quantified using methods like LC-MS/MS.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) are calculated from the plasma concentration-time curve.

Comparative Analysis of ETP-46321: A Cross-Validation with Alternative PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ETP-46321's Performance Against Other PI3K Pathway Modulators.

This guide provides a comprehensive comparison of the novel phosphoinositide 3-kinase (PI3K) inhibitor, this compound, with other established inhibitors targeting the PI3K/AKT/mTOR signaling pathway. Experimental data has been compiled and summarized to offer an objective evaluation of their relative potency, selectivity, and anti-tumor activity. Detailed methodologies for key experiments are provided to support data interpretation and aid in the design of future studies.

Executive Summary

This compound is a potent and selective inhibitor of the p110α and p110δ isoforms of PI3K. Preclinical studies have demonstrated its efficacy in inhibiting PI3K signaling, leading to cell cycle arrest and the suppression of tumor growth in various cancer models. This guide cross-validates these findings by comparing the performance of this compound with that of other well-characterized PI3K inhibitors: Alpelisib (BYL719), a p110α-specific inhibitor; Taselisib (GDC-0032), a p110α, δ, and γ inhibitor; and Idelalisib, a p110δ-specific inhibitor. The comparative data presented herein will assist researchers in selecting the most appropriate tool compound for their specific research needs in the investigation of the PI3K pathway.

Data Presentation: Quantitative Comparison of PI3K Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and its comparators against various PI3K isoforms and in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)mTORSource(s)
This compound 2.3 (Ki)>200-fold less potent than α>60-fold less potent than α14.2 (Ki)>5 µM[1]
Alpelisib (BYL719) 4.61,156250290-[2]
Taselisib (GDC-0032) 0.29 (Ki)9.1 (Ki)0.97 (Ki)0.12 (Ki)-[3]
Idelalisib 40-300 fold less potent than δ40-300 fold less potent than δ40-300 fold less potent than δ2.5400-4000 fold less potent than δ[4]

Table 2: In Vitro Anti-proliferative Activity (IC50 in nM)

CompoundCell LineCancer TypePIK3CA StatusIC50 (nM)Source(s)
Taselisib (GDC-0032) MCF7-neo/HER2Breast CancerMutant2.5[3]
Idelalisib MEC1Chronic Lymphocytic LeukemiaNot Specified20,400[4]
Idelalisib CLL PBMCsChronic Lymphocytic LeukemiaNot Specified2.9[4]

Signaling Pathways and Experimental Workflows

Visual representations of the PI3K signaling pathway and common experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for inhibitor characterization.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation ETP46321 This compound & Other Inhibitors ETP46321->PI3K

Figure 1. Simplified PI3K/AKT Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (e.g., HTRF) CellPro Cell Proliferation Assay (e.g., CellTiter-Glo) KinaseAssay->CellPro Potency & Selectivity WesternBlot Western Blot Analysis (p-AKT levels) CellPro->WesternBlot Cellular Activity Xenograft Tumor Xenograft Model (e.g., Breast Cancer) WesternBlot->Xenograft Mechanism of Action Treatment Inhibitor Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Efficacy Efficacy Assessment (Tumor Growth Inhibition) TumorMeasurement->Efficacy

Figure 2. General Experimental Workflow for PI3K Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research questions.

In Vitro PI3K HTRF Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][6]

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)

    • PIP2 (substrate)

    • ATP

    • HTRF Kinase Assay Buffer

    • HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, Streptavidin-Allophycocyanin)

    • Test compounds (e.g., this compound) serially diluted in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a PIP2/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the HTRF detection reagents.

    • Incubate for 2 hours at room temperature to allow for signal development.

    • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the two emission signals and determine the percent inhibition relative to the DMSO control. IC50 values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the anti-proliferative effect of PI3K inhibitors on cancer cell lines.[7][8][9]

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, T47D with PIK3CA mutations)

    • Complete cell culture medium

    • Test compounds serially diluted in culture medium

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of p-AKT

This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.[10][11][12][13]

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Plate cells and treat with the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of PI3K inhibitors in a mouse xenograft model.[14][15][16]

  • Materials and Methods:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line for implantation (e.g., KPL-4, a PIK3CA-mutant breast cancer cell line)[17]

    • Test compound formulated for oral or intraperitoneal administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control daily for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • (Optional) Collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT).

Conclusion

This compound demonstrates potent and selective inhibition of PI3Kα and PI3Kδ isoforms. The comparative data presented in this guide positions this compound as a valuable research tool for investigating the roles of these specific PI3K isoforms in cancer and other diseases. The provided experimental protocols offer a framework for the independent validation and further characterization of this compound and other PI3K inhibitors. Researchers are encouraged to consider the specific isoform selectivity profile of each inhibitor when designing experiments to ensure the appropriate tool is used to address their scientific questions.

References

A Comparative Guide to the Anti-Tumor Efficacy of ETP-46321 and Buparlisib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical anti-tumor efficacy of two investigational phosphoinositide 3-kinase (PI3K) inhibitors: ETP-46321 and buparlisib (B177719) (BKM120). While both agents target the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival in cancer, they exhibit distinct isoform selectivity profiles that may influence their therapeutic potential and toxicity. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ isoforms. Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation and show synergistic effects with cytotoxic and other targeted therapies in various cancer models.

Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ). It has been extensively evaluated in numerous clinical trials for a range of solid tumors and hematological malignancies, showing some clinical activity but also notable toxicities that have posed challenges to its development.

This guide presents a side-by-side overview of the available preclinical data for both compounds. It is important to note that the presented data is compiled from separate studies and not from direct head-to-head comparisons, warranting careful interpretation.

Data Presentation: Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo anti-tumor activity of this compound and buparlisib from various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound U87 MGGlioblastomaNot explicitly stated, but inhibits Akt phosphorylation[1]
HT-29Colon CarcinomaNot explicitly stated, but shows anti-proliferative effects[1]
A549Lung CarcinomaNot explicitly stated, but shows anti-proliferative effects[1]
Buparlisib U87 MGGlioblastoma1.17[2]
P3 (GBM xenograft)Glioblastoma0.84[2]
SNU-601Gastric Cancer0.816[3]
Pediatric Sarcoma Cell Lines (median)Sarcoma1.1[4]
Multiple Myeloma Cell Lines (range)Multiple Myeloma<1 to >10[5]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

CompoundTumor ModelHostDosingOutcomeReference
This compound U87 MG (Glioblastoma)MiceNot specifiedReduction in Akt phosphorylation[1]
HT-29 (Colon)MiceOnce dailyDelayed tumor growth[1]
A549 (Lung)MiceOnce dailyDelayed tumor growth[1]
Ovarian Cancer ModelMiceNot specifiedSynergism with Doxorubicin[1]
Buparlisib Patient-derived GBMNude rats5 mg/kg, 5 days/weekProlonged survival, reduced tumor volume[2]
A2780 (Ovarian)Nude mice30, 60, 100 mg/kg, dailyComplete inhibition of pAkt[3]
U87MG (Glioblastoma)Nude mice30, 60 mg/kg, dailyAnti-tumor activity[3]
ARP1 (Multiple Myeloma)SCID mice5 µM/kg/dayReduced tumor volume, prolonged survival[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general workflow for preclinical evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ETP_46321 This compound (PI3Kα, PI3Kδ) ETP_46321->PI3K Buparlisib Buparlisib (pan-PI3K) Buparlisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and buparlisib.

Preclinical_Workflow start Start: Select Cancer Models invitro In Vitro Studies (Cell Lines) start->invitro ic50 IC50 Determination (Proliferation Assays) invitro->ic50 western Western Blot (Pathway Modulation) invitro->western invivo In Vivo Studies (Xenograft Models) ic50->invivo western->invivo dosing Dose-Response & Tolerability invivo->dosing efficacy Tumor Growth Inhibition invivo->efficacy end Comparative Efficacy Analysis dosing->end efficacy->end

Caption: A generalized workflow for the preclinical evaluation of anti-tumor efficacy.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of PI3K inhibitors.

In Vitro Cell Proliferation Assay (e.g., MTT/MTS Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or buparlisib) for a specified duration (typically 72 hours).

  • Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Measurement: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Western Blot Analysis for Pathway Modulation
  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, and a loading control like GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the effect of the inhibitor on the phosphorylation status of key pathway components.

In Vivo Xenograft Tumor Growth Study
  • Cell Implantation: A specific number of human cancer cells (e.g., 1-10 million) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to assess the anti-tumor efficacy of the compound.

Concluding Remarks

Both this compound and buparlisib demonstrate anti-tumor activity by targeting the PI3K pathway. This compound's selectivity for PI3Kα and PI3Kδ may offer a different therapeutic window and toxicity profile compared to the pan-PI3K inhibitor buparlisib. The extensive clinical investigation of buparlisib provides valuable insights into the opportunities and challenges of targeting the PI3K pathway in various cancers, particularly regarding its tolerability.

The preclinical data presented in this guide suggest that both compounds warrant further investigation. Direct comparative studies are necessary to definitively assess their relative efficacy and safety profiles. The choice between a selective versus a pan-PI3K inhibitor will likely depend on the specific cancer type, its underlying genetic alterations, and the therapeutic context (monotherapy vs. combination therapy). This guide serves as a foundational resource for researchers to inform further studies and drug development strategies in the pursuit of effective PI3K-targeted cancer therapies.

References

Benchmarking ETP-46321: A Comparative Analysis Against Newer Generation PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of phosphoinositide 3-kinase (PI3K) inhibitors is rapidly evolving, with newer generations of targeted therapies demonstrating enhanced selectivity and potency. This guide provides an objective comparison of the preclinical compound ETP-46321 against a selection of these newer agents, focusing on biochemical potency, cellular activity, and selectivity profiles. All quantitative data is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Introduction to PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] this compound is a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ.[3] This guide benchmarks this compound against pan-PI3K inhibitors (Buparlisib, Copanlisib), isoform-selective inhibitors (Idelalisib, Taselisib), and dual PI3K/mTOR inhibitors (Gedatolisib) to provide a comprehensive overview of its preclinical profile in the context of current drug development trends.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and newer generation PI3K inhibitors against various PI3K isoforms and mTOR.

CompoundTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
This compound α/δ selective ~2.3 >460 >138 ~14.2 >5000
Buparlisib (BKM120)Pan-PI3K52166262116>1000
Copanlisib (BAY 80-6946)Pan-PI3K0.53.76.40.745
Idelalisib (CAL-101)δ selective820-8600565-400089-21002.5-19>4000
Taselisib (GDC-0032)α/δ/γ selective0.29 (Ki)9.1 (Ki)0.97 (Ki)0.12 (Ki)-
Gedatolisib (PF-05212384)PI3K/mTOR0.4-5.4-1.6

Note: IC50 and Ki values are compiled from various sources and assays, which may lead to variations. Direct head-to-head studies are recommended for precise comparison.[2][3][4][5][6][7][8][9][10][11][12]

Cellular Activity and In Vivo Efficacy

This compound has demonstrated anti-proliferative activity in tumor cell lines and has been shown to induce cell cycle arrest.[3] In vivo, this compound delayed tumor growth in HT-29 colon and A549 lung carcinoma xenograft models and showed synergistic effects with docetaxel (B913) in an ovarian cancer model.[3]

Newer generation inhibitors have also shown significant preclinical and clinical activity. For instance, Copanlisib has demonstrated robust antitumor activity in a rat KPL4 tumor xenograft model.[6] Taselisib has been shown to inhibit the proliferation of p110α mutant breast cancer cell lines with an average IC50 of 70 nM and inhibit tumor growth in corresponding xenograft models.[13]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ETP_46321 This compound ETP_46321->PI3K inhibit Newer_Inhibitors Newer Gen Inhibitors Newer_Inhibitors->PI3K inhibit Newer_Inhibitors->mTORC1 inhibit (dual)

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start biochem Biochemical Assay (Kinase Activity - IC50) start->biochem cell_prolif Cellular Proliferation Assay (e.g., MTT) biochem->cell_prolif western Western Blot Analysis (Pathway Modulation) cell_prolif->western invivo In Vivo Xenograft Model (Tumor Growth Inhibition) western->invivo data_analysis Data Analysis & Comparison invivo->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating PI3K inhibitors.

Experimental Protocols

Biochemical Kinase Assay (Fluorescence Polarization)

This assay is used to determine the IC50 values of inhibitors against purified PI3K isoforms.

  • Principle: The assay measures the displacement of a fluorescently labeled phosphoinositide probe from a protein that binds to the product of the kinase reaction. Inhibition of the kinase results in less product formation and therefore less displacement of the probe, leading to a higher fluorescence polarization signal.[12]

  • Reagents:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • Lipid substrate (e.g., PIP2)

    • ATP

    • Fluorescently labeled probe (e.g., TAMRA-PIP3)

    • GRP-1 PH domain protein

    • Test compounds (this compound and comparators)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, incubate the recombinant PI3K enzyme, lipid substrate, and ATP with the test compounds for a defined period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

    • Add the fluorescent probe and the binding protein to the wells.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[14]

  • Reagents:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • MTT solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis for PI3K Pathway Modulation

This technique is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of target proteins.[15]

  • Reagents:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cultured cells with the test compounds at various concentrations for a defined time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

This compound demonstrates potent and selective inhibition of PI3Kα and PI3Kδ isoforms. When benchmarked against newer generation PI3K inhibitors, its potency against PI3Kα is comparable to or greater than the pan-PI3K inhibitor Buparlisib, though less potent than Copanlisib and the isoform-selective Taselisib. Its selectivity for α and δ isoforms over β and γ is a distinguishing feature. The provided data and protocols offer a framework for researchers to further evaluate the potential of this compound in the context of a continually advancing field of targeted cancer therapies. Further in vivo comparative studies are warranted to fully elucidate its efficacy profile relative to these newer agents.

References

Independent Verification of ETP-46321's Dual Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual PI3Kα/δ inhibitor ETP-46321 with other selective PI3K inhibitors. Experimental data is presented to support the analysis, alongside detailed methodologies for key assays.

Comparative Analysis of PI3K Inhibitor Potency

The inhibitory activity of this compound against PI3Kα and PI3Kδ has been evaluated and compared with other well-characterized PI3K inhibitors, including the PI3Kδ-selective inhibitor Idelalisib, the dual PI3Kδ/γ inhibitor Duvelisib, and the pan-Class I PI3K inhibitor Copanlisib. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of these compounds against the Class I PI3K isoforms.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of PI3K Inhibitors

CompoundPI3KαPI3KβPI3KγPI3Kδ
This compound 2.3 (Ki) >5000 >5000 14.2 (Ki)
Idelalisib82040002602.5
Duvelisib--501
Copanlisib0.53.76.40.7

Table 2: Cellular Activity - Inhibition of Akt Phosphorylation (IC50, nM)

CompoundCell Linep-Akt (Ser473) IC50 (nM)
This compound U87 MG~10
IdelalisibCLL~50
DuvelisibCLL0.36
CopanlisibVariousNot specified

Note: Data is compiled from various sources and assays; direct comparison should be made with caution. Ki values for this compound are presented where IC50 values were not available in the initial search results.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values for PI3K inhibitors using a luminescence-based kinase assay that measures the amount of ADP produced.

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA.

  • Lipid Substrate: Prepare a working solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in Kinase Buffer.

  • ATP Solution: Prepare a stock solution of ATP in Kinase Buffer.

  • Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in Kinase Buffer.

Assay Procedure:

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3K enzyme/lipid substrate mix to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[1][2]

Cellular Western Blot for Akt Phosphorylation

This protocol describes the measurement of phosphorylated Akt (p-Akt) levels in cells treated with PI3K inhibitors as a marker of pathway inhibition.

Cell Culture and Treatment:

  • Seed cells (e.g., U87 MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PI3K inhibitor (e.g., this compound) or vehicle (DMSO) for the desired time (e.g., 2 hours).

Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[3][4]

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates ETP46321 This compound ETP46321->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay ReagentPrep Reagent Preparation Assay Kinase Reaction (PI3K, ATP, Substrate) ReagentPrep->Assay Detection Luminescence Detection (ADP-Glo) Assay->Detection IC50_Biochem IC50 Determination Detection->IC50_Biochem CellCulture Cell Culture & Treatment Lysis Protein Extraction CellCulture->Lysis WesternBlot Western Blot (p-Akt / Total Akt) Lysis->WesternBlot IC50_Cell IC50 Determination WesternBlot->IC50_Cell

Caption: General experimental workflow for inhibitor characterization.

References

Assessing the Therapeutic Window of ETP-46321 Compared to Pan-PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ), have been developed, their clinical utility has been hampered by significant on-target and off-target toxicities, leading to a narrow therapeutic window. This guide provides an objective comparison of ETP-46321, a potent and selective PI3Kα/δ inhibitor, with pan-PI3K inhibitors, focusing on their therapeutic window as supported by preclinical data.

Executive Summary

This compound demonstrates a potentially wider therapeutic window compared to pan-PI3K inhibitors. This is attributed to its selective inhibition of PI3Kα and PI3Kδ isoforms, which are frequently dysregulated in cancer, while sparing PI3Kβ and PI3Kγ, which are more broadly involved in normal physiological processes. This selectivity profile is expected to translate into reduced mechanism-based toxicities, such as hyperglycemia, which are common dose-limiting side effects of pan-PI3K inhibitors. Preclinical data indicates that this compound effectively inhibits tumor growth in vivo at well-tolerated doses, suggesting a favorable balance between efficacy and safety.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Representative Pan-PI3K Inhibitors
CompoundPI3Kα (Ki, nM)PI3Kβ (Ki, nM)PI3Kγ (Ki, nM)PI3Kδ (Ki, nM)
This compound2.3>200-fold less potent than α>60-fold less potent than α14.2
Buparlisib (BKM120)52166262116
Pictilisib (GDC-0941)333753

Data for pan-PI3K inhibitors are IC50 values.

Table 2: Preclinical In Vivo Efficacy of this compound
Xenograft ModelDosing RegimenTumor Growth InhibitionObserved Toxicities
HT-29 (colon carcinoma)Once a day treatmentDelayed tumor growthNot specified in abstract
A549 (lung carcinoma)Once a day treatmentDelayed tumor growthNot specified in abstract
Ovarian cancer modelIn combination with DoxorubicinSynergistic tumor growth inhibitionNot specified in abstract
K-RasG12V driven lung tumorNot specifiedSignificant tumor growth inhibitionNot specified in abstract
Table 3: Common Dose-Limiting Toxicities of Pan-PI3K Inhibitors in Clinical Trials
Adverse EventBuparlisib (BKM120)Pictilisib (GDC-0941)
HyperglycemiaGrade 3-4: 15%Rare
RashGrade 3-4: 8%Rare
DiarrheaCommonGrade 3-4: 8%
FatigueCommonGrade 3-4: 8%
Increased ALTGrade 3-4: 26%Not reported as dose-limiting
Depression/AnxietyGrade 3-4: 5% eachNot reported as dose-limiting

Signaling Pathway and Mechanism of Action

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and metabolism. Pan-PI3K inhibitors non-selectively block all Class I PI3K isoforms, leading to widespread disruption of this pathway in both cancerous and healthy tissues. In contrast, this compound's targeted inhibition of PI3Kα and PI3Kδ focuses the therapeutic effect on the isoforms most commonly implicated in cancer, while minimizing the impact on ubiquitously expressed isoforms crucial for normal cellular function.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Survival, Proliferation, Metabolism mTOR->Cell_Processes Regulation ETP46321 This compound (PI3Kα/δ selective) ETP46321->PI3K Inhibition Pan_PI3K Pan-PI3K Inhibitors (α, β, γ, δ non-selective) Pan_PI3K->PI3K Inhibition

PI3K Signaling Pathway and Inhibitor Action

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of compounds against different PI3K isoforms.

Methodology:

  • Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the test compound at various concentrations.

  • The kinase reaction is initiated by the addition of ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by thin-layer chromatography and autoradiography, or by using commercially available ADP-Glo™ Kinase Assay kits that measure the amount of ADP produced.

  • IC50 or Ki values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay)

Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound or vehicle control.

  • After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.

  • For MTS assays, the absorbance at 490 nm is measured, which is proportional to the number of viable cells. For CellTiter-Glo® assays, luminescence is measured, which correlates with the amount of ATP and thus the number of metabolically active cells.

  • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitors in a living organism.

Methodology:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The therapeutic window is assessed by comparing the anti-tumor efficacy with the observed toxicities, such as body weight loss, changes in blood glucose levels, and other signs of morbidity.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Cell_Injection Subcutaneous injection of cancer cells Tumor_Growth Tumor growth to palpable size Cell_Injection->Tumor_Growth Randomization Randomization of mice Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound or Pan-PI3K Inhibitor) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Measurements Regular measurement of: - Tumor volume - Body weight - Blood glucose Treatment_Group->Measurements Control_Group->Measurements Endpoint Study Endpoint Measurements->Endpoint Analysis Efficacy and Toxicity Analysis Endpoint->Analysis

In Vivo Xenograft Experimental Workflow

Discussion and Conclusion

The data presented in this guide highlight a key differentiator between this compound and pan-PI3K inhibitors: isoform selectivity. This compound's potent inhibition of PI3Kα and PI3Kδ, coupled with its significantly lower activity against PI3Kβ and PI3Kγ, suggests a more targeted therapeutic approach.[1] Pan-PI3K inhibitors, by virtue of their broad activity against all Class I isoforms, are more likely to induce on-target toxicities in normal tissues where these isoforms play crucial physiological roles.

A prime example of this is hyperglycemia, a common and often dose-limiting toxicity of pan-PI3K inhibitors.[2][3][4] This is largely due to the inhibition of PI3Kα and PI3Kβ in insulin-sensitive tissues, which disrupts glucose metabolism.[5] The sparing of PI3Kβ by this compound is anticipated to mitigate this adverse effect, thereby widening its therapeutic window. While direct comparative in vivo studies on blood glucose levels were not identified in the initial search, the selectivity profile strongly supports this hypothesis.

The preclinical in vivo efficacy data for this compound demonstrates its ability to inhibit tumor growth in various cancer models.[1] While direct head-to-head comparisons with pan-PI3K inhibitors in the same preclinical studies are not publicly available, the ability of this compound to achieve significant tumor growth inhibition at presumably well-tolerated doses is a positive indicator of its therapeutic potential. The severe toxicities observed with pan-PI3K inhibitors in clinical trials often necessitate dose reductions or interruptions, which can compromise their anti-tumor efficacy.[2][3]

References

Safety Operating Guide

Personal protective equipment for handling ETP-46321

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of ETP-46321, a potent PI3K α and δ inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

1. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The required PPE varies depending on the specific handling scenario.[1]

Table 1: Recommended Personal Protective Equipment for this compound

ScenarioRequired PPE
Routine Handling in a Ventilated Area Chemical-resistant gloves (inspected before use), lab coat, and safety glasses with side shields.
Operations with Risk of Aerosol or Dust Formation Full-face respirator, chemical-impermeable gloves, and impervious clothing.[1]
Spill Cleanup Chemical-impermeable gloves, fire/flame resistant and impervious clothing, and a full-face respirator if ventilation is inadequate.[1]
Emergency Situations (e.g., Fire) Self-contained breathing apparatus.

2. Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling:

    • Always handle this compound in a well-ventilated area.[1]

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

    • Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from foodstuff containers and incompatible materials.[1]

3. Spill and Disposal Procedures

In the event of a spill or the need for disposal, the following step-by-step procedures must be followed.

3.1. Spill Cleanup

  • Evacuate and Secure the Area: Immediately evacuate personnel from the spill area and keep people upwind of the spill.[1]

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[1]

  • Ventilate the Area: Ensure adequate ventilation.[1]

  • Don Appropriate PPE: Wear chemical-impermeable gloves, impervious clothing, and a full-face respirator if necessary.[1]

  • Contain and Collect the Spill:

    • Avoid dust formation.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Waste: Dispose of the collected material and any contaminated items as hazardous waste.

3.2. Disposal

  • This compound must be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge into sewer systems.[1]

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

4. First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Diagrams

PPE_Selection_Workflow start Handling this compound routine_handling Routine Handling in Ventilated Area start->routine_handling risk_of_aerosol Risk of Aerosol/Dust Formation start->risk_of_aerosol spill_cleanup Spill Cleanup start->spill_cleanup emergency Emergency (e.g., Fire) start->emergency ppe_routine Required PPE: - Chemical-resistant gloves - Lab coat - Safety glasses routine_handling->ppe_routine ppe_aerosol Required PPE: - Full-face respirator - Chemical-impermeable gloves - Impervious clothing risk_of_aerosol->ppe_aerosol ppe_spill Required PPE: - Chemical-impermeable gloves - Fire/flame resistant and  impervious clothing - Full-face respirator (if needed) spill_cleanup->ppe_spill ppe_emergency Required PPE: - Self-contained breathing apparatus emergency->ppe_emergency

Caption: PPE selection workflow for handling this compound.

Spill_Cleanup_Procedure start Spill of this compound Occurs evacuate 1. Evacuate and Secure Area start->evacuate remove_ignition 2. Remove Ignition Sources evacuate->remove_ignition ventilate 3. Ventilate Area remove_ignition->ventilate don_ppe 4. Don Appropriate PPE ventilate->don_ppe contain_collect 5. Contain and Collect Spill (Avoid Dust, Use Spark-Proof Tools) don_ppe->contain_collect decontaminate 6. Decontaminate Area contain_collect->decontaminate dispose 7. Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for this compound spill cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.